molecular formula C7H10ClNO2 B1502581 2,6-Bis(hydroxymethyl)pyridine hydrochloride CAS No. 21197-76-2

2,6-Bis(hydroxymethyl)pyridine hydrochloride

Cat. No.: B1502581
CAS No.: 21197-76-2
M. Wt: 175.61 g/mol
InChI Key: VSICEQUMRIDAGS-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO2 and its molecular weight is 175.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis(hydroxymethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(hydroxymethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-7(5-10)8-6;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICEQUMRIDAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677210
Record name (Pyridine-2,6-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21197-76-2
Record name (Pyridine-2,6-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(hydroxymethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Derivative

2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a pyridine derivative featuring two hydroxymethyl functional groups.[1] Its hydrochloride salt is of particular interest in various chemical applications, often where enhanced aqueous solubility is desired. The presence of the pyridine nitrogen atom and the two hydroxyl groups makes this molecule a highly versatile building block and a tridentate ligand in coordination chemistry.[2] Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry due to their involvement in forming stable salts and their ability to participate in hydrogen bonding, which can influence interactions with biological targets.[1]

Chemical Identity:

Compound Name2,6-Bis(hydroxymethyl)pyridine Hydrochloride
Synonyms Pyridine-2,6-diyldimethanol hydrochloride
CAS Number 21197-76-2[3]
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol
Parent Compound 2,6-Bis(hydroxymethyl)pyridine
Parent CAS Number 1195-59-1

Physicochemical Properties: A Comparative Overview

The physicochemical properties of the hydrochloride salt are influenced by the protonation of the pyridine nitrogen. While specific experimental data for the hydrochloride salt is limited, we can infer its properties based on the well-characterized free base and the general effects of salt formation.

Table of Physicochemical Properties:

Property2,6-Bis(hydroxymethyl)pyridine (Free Base)2,6-Bis(hydroxymethyl)pyridine Hydrochloride (Inferred)
Appearance White to off-white crystalline solid[1]Likely a white to off-white crystalline solid
Melting Point 112-114 °CExpected to be higher than the free base due to ionic character
Solubility Soluble in water[2]Expected to have enhanced solubility in water and polar solvents
pKa Not specifiedThe pyridinium proton will have an acidic pKa

The enhanced aqueous solubility of the hydrochloride salt is a key differentiator, making it more suitable for applications in aqueous media, such as in biological assays or certain catalytic reactions.

Synthesis and Purification: From Free Base to Hydrochloride Salt

The synthesis of 2,6-Bis(hydroxymethyl)pyridine hydrochloride is typically a two-step process, starting with the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 2,6-Bis(hydroxymethyl)pyridine (Free Base)

Several methods are reported for the synthesis of the free base. A common laboratory-scale synthesis involves the reduction of a suitable precursor like dimethyl 2,6-pyridinedicarboxylate.

Experimental Protocol: Reduction of Dimethyl 2,6-pyridinedicarboxylate

This protocol is based on established reduction methods for pyridine dicarboxylates.

  • Materials:

    • Dimethyl 2,6-pyridinedicarboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Saturated aqueous sodium carbonate (Na₂CO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve dimethyl 2,6-pyridinedicarboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium carbonate.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-Bis(hydroxymethyl)pyridine as a white solid.

Causality in Experimental Choices: The use of sodium borohydride provides a selective and mild reduction of the ester groups to alcohols without affecting the pyridine ring. The reaction is performed at a low temperature initially to control the exothermic reaction and then at room temperature to ensure completion. The aqueous workup with sodium carbonate neutralizes any acidic byproducts and aids in the separation.

G cluster_synthesis Synthesis Workflow Start Dimethyl 2,6-pyridinedicarboxylate in Methanol Reduction Addition of NaBH4 at 0°C, then stir at 20°C for 16h Quench Quench with aq. Na2CO3 Extraction Extract with Dichloromethane Purification Dry, Filter, and Concentrate Product 2,6-Bis(hydroxymethyl)pyridine

Caption: Synthesis workflow for 2,6-Bis(hydroxymethyl)pyridine.

Preparation of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

  • Materials:

    • 2,6-Bis(hydroxymethyl)pyridine

    • Anhydrous diethyl ether or other suitable organic solvent

    • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Procedure:

    • Dissolve the synthesized 2,6-Bis(hydroxymethyl)pyridine in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution of the free base.

    • A precipitate of the hydrochloride salt should form upon addition.

    • Continue the addition until no further precipitation is observed.

    • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Self-Validating System: The formation of the salt can be confirmed by a noticeable change in the melting point compared to the free base and by spectroscopic methods such as NMR, where a downfield shift of the pyridine ring protons is expected upon protonation of the nitrogen.

G cluster_salt_formation Hydrochloride Salt Formation Free_Base 2,6-Bis(hydroxymethyl)pyridine in Diethyl Ether Acidification Add HCl in Diethyl Ether Precipitation Precipitate Forms Isolation Filter, Wash, and Dry Salt_Product 2,6-Bis(hydroxymethyl)pyridine HCl

Caption: Workflow for hydrochloride salt formation.

Applications in Research and Development

The utility of 2,6-Bis(hydroxymethyl)pyridine and its hydrochloride salt stems from its structural features, making it a valuable component in several areas of chemical research.

  • Coordination Chemistry and Catalysis: As a tridentate O,N,O-ligand, 2,6-Bis(hydroxymethyl)pyridine forms stable complexes with a variety of transition metals.[4] These metal complexes have shown potential as catalysts in organic transformations.[5] The hydrochloride salt can be particularly useful for in situ catalyst preparation in aqueous or protic solvents. The pyridine scaffold is a cornerstone in the design of ligands for organometallic compounds and asymmetric catalysis.[1]

  • Drug Discovery and Medicinal Chemistry: Pyridine moieties are prevalent in numerous drugs.[1] The ability of the pyridine nitrogen to be protonated and the presence of hydrogen-bond donating hydroxyl groups make 2,6-Bis(hydroxymethyl)pyridine an attractive scaffold for designing molecules that can interact with biological targets.[1] The hydrochloride salt form can enhance the solubility and bioavailability of potential drug candidates.

  • Materials Science: The bifunctional nature of this compound, with its two hydroxyl groups, allows it to be used as a monomer or cross-linking agent in the synthesis of polymers such as polyesters and polyurethanes.[1]

Safety and Handling

GHS Hazard Statements for 2,6-Bis(hydroxymethyl)pyridine (Free Base):

  • H315: Causes skin irritation.[6]

  • H318: Causes serious eye damage.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. Seek medical attention if irritation persists.[7]

The hydrochloride salt, being acidic, may present additional hazards, and appropriate care should be taken to avoid contact with skin and eyes.

Conclusion

2,6-Bis(hydroxymethyl)pyridine hydrochloride is a valuable and versatile chemical compound with significant potential in various fields of research and development. Its straightforward synthesis from the corresponding free base, coupled with its enhanced aqueous solubility, makes it an attractive building block for applications in coordination chemistry, medicinal chemistry, and materials science. Researchers and scientists are encouraged to consider the unique properties of this compound in the design of novel catalysts, therapeutic agents, and functional materials.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship. (2004). PubMed. [Link]

  • Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. [Link]

  • 2,6-Pyridinedimethanol. PubChem. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • 2-(Hydroxymethyl) pyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]

  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]

  • Effect of 2,6-Bis-(1-Hydroxy-1,1-Diphenyl-Methyl) Pyridine as Organic Additive in Sulfide NiMoP/γ-Al2O3 Catalyst for Hydrodesulfurization of. Amanote Research. [Link]

  • 2,6-Pyridinedimethanol hydrochloride. ChemWhat. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Bis(hydroxymethyl)pyridine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of 2,6-Bis(hydroxymethyl)pyridine and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory and development activities.

Introduction: A Versatile Pyridine Scaffold

The pyridine nucleus is a ubiquitous structural motif in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] 2,6-Bis(hydroxymethyl)pyridine, a symmetrically substituted derivative, serves as a critical building block and a versatile tridentate ligand. Its two primary alcohol functionalities offer reactive sites for extensive derivatization, enabling its use in the synthesis of pharmaceuticals, macrocyclic compounds, and advanced polymeric materials.[2][3][4]

The compound is frequently utilized as its hydrochloride salt to enhance aqueous solubility and handling characteristics. Understanding the distinct physicochemical properties of both the free base and its salt form is paramount for its effective application in drug design, catalysis, and chemical synthesis.[3][5][6] This guide delineates these properties, offering a robust foundation for scientific application.

Chemical Identity and Physicochemical Properties

While extensive data is available for the free base, 2,6-Bis(hydroxymethyl)pyridine (CAS RN: 1195-59-1), specific experimental values for its hydrochloride salt are less commonly reported. This section provides a detailed summary of the known properties of the free base and the scientifically extrapolated properties for the hydrochloride salt.

Free Base: 2,6-Bis(hydroxymethyl)pyridine

The free base is a stable, crystalline solid under standard conditions.[2][7] Its utility as a ligand in coordination chemistry and as a precursor in organic synthesis is well-documented.[5][6][8]

Table 1: Physicochemical Properties of 2,6-Bis(hydroxymethyl)pyridine

PropertyValueSource(s)
CAS Number 1195-59-1[5][8]
Molecular Formula C₇H₉NO₂[5][9][10]
Molecular Weight 139.15 g/mol [9][10]
Appearance White to off-white or light yellow crystalline powder/solid.[7][10][11]
Melting Point 110-115 °C[1][5][6][7][8][9][11]
Boiling Point 185 °C @ 15 mmHg[6][7][9][11]
Solubility Soluble in water. Moderately soluble in polar organic solvents (e.g., methanol, ethanol). Insoluble in nonpolar solvents (e.g., hexane).[2][6][9][10]
pKa (Predicted) 13.03 ± 0.10 (for hydroxyl groups)[12]
Stability Stable under normal storage conditions. Hygroscopic. Should be stored under an inert atmosphere in a cool, dry place.[2][13]
Hydrochloride Salt: 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

The hydrochloride salt is formed by the protonation of the pyridine nitrogen. This conversion into a salt form is a standard pharmaceutical practice to improve the solubility and bioavailability of basic compounds.

Expected Properties and Scientific Rationale:

  • Molecular Formula: C₇H₁₀ClNO₂

  • Molecular Weight: 175.61 g/mol

  • Solubility: The ionic nature of the hydrochloride salt is expected to confer significantly higher aqueous solubility compared to the free base. While the free base is already water-soluble, the salt form eliminates any potential solubility limitations in aqueous media. It is also expected to have some solubility in polar aprotic solvents like DMF and DMSO.[14]

  • Melting Point: The melting point of the hydrochloride salt will be distinctly different from the free base and is anticipated to be higher due to the strong ionic interactions in the crystal lattice.

  • pKa: The most significant change is the introduction of an acidic proton on the pyridine nitrogen. The pKa of this pyridinium ion will be critical for determining the molecule's charge state at physiological pH. For reference, the pKa of the pyridinium ion is ~5.2. The two electron-withdrawing hydroxymethyl groups at the 2 and 6 positions are expected to decrease the basicity of the nitrogen, resulting in a pyridinium pKa lower than 5.2 . This means that at a physiological pH of 7.4, the compound will exist predominantly as the neutral free base.

  • Stability: Like the free base, the salt is expected to be stable but potentially hygroscopic. Storage in a desiccated environment is recommended.[13]

Synthesis and Purification: A Field-Proven Protocol

The synthesis of 2,6-Bis(hydroxymethyl)pyridine is most commonly achieved through the reduction of a suitable precursor, such as 2,6-pyridinedicarboxylic acid or its dimethyl ester. The choice of reducing agent is critical; while powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they require strictly anhydrous conditions and careful handling. A more practical and scalable approach utilizes sodium borohydride (NaBH₄), often with an additive to enhance its reducing power, offering a balance of high yield, operational safety, and mild reaction conditions.

Experimental Protocol: Synthesis via Reduction of 2,6-Pyridinedicarboxylic Acid

This protocol is adapted from a high-yield method suitable for both laboratory and industrial applications. The causality behind this choice is its avoidance of hazardous reagents and its straightforward work-up procedure.

Step 1: Preparation of the Reaction Mixture

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add 2,6-pyridinedicarboxylic acid (8.8 g, 0.05 mol) and anhydrous tetrahydrofuran (THF, 200 mL) to the flask.

  • Cool the resulting suspension to -5 °C using an ice-salt bath.

Step 2: Addition of Reducing Agent

  • Under continuous stirring, add sodium borohydride (NaBH₄, 3.8 g, 0.1 mol) in small portions.

  • Allow the reaction to proceed for 30 minutes after the final addition, observing for the cessation of gas evolution.

Step 3: In-Situ Formation of Borane-THF Complex

  • Prepare a solution of iodine (I₂, 12.7 g, 0.05 mol) in 80 mL of anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture via the dropping funnel. This in-situ generation of a more powerful reducing species (diborane) is key to efficiently reducing the carboxylic acid groups.

Step 4: Reaction and Quenching

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Let the reaction stir for an additional 1.5 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

Step 5: Isolation and Purification

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain 2,6-Bis(hydroxymethyl)pyridine as a white solid.

Step 6: Conversion to Hydrochloride Salt (Optional)

  • Dissolve the purified free base in a minimal amount of cold methanol.

  • Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization: A Self-Validating Workflow

To ensure the identity, purity, and quality of 2,6-Bis(hydroxymethyl)pyridine, a systematic analytical workflow is essential. This constitutes a self-validating system where each step confirms the integrity of the material. Purity is commonly assessed by Gas Chromatography (GC) or Nonaqueous Titration, with structural confirmation provided by NMR spectroscopy.[11][15]

Protocol: Purity Determination by Gas Chromatography (GC)

1. Instrument and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[16]
  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

3. Standard Preparation:

  • Prepare a standard solution of a certified reference material in the same manner.

4. Chromatographic Conditions:

  • Injector Temperature: 250 °C
  • Detector Temperature: 270 °C
  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
  • Carrier Gas: Helium or Nitrogen.
  • Injection Volume: 1 µL.

5. Analysis:

  • Inject the sample and standard solutions.
  • Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard (Area % or external standard method).
Visualization of Analytical Workflow

The following diagram illustrates the logical flow for the quality control and characterization of a synthesized batch of 2,6-Bis(hydroxymethyl)pyridine.

G cluster_synthesis Synthesis & Isolation cluster_qc Quality Control & Characterization cluster_release Final Disposition Synthesis Chemical Synthesis Workup Work-up & Purification Synthesis->Workup Crude Isolated Crude Product Workup->Crude Identity Structural ID (NMR, MS) Crude->Identity Purity Purity Assay (GC, Titration) Crude->Purity PhysChem Physicochemical Tests (MP, Solubility) Crude->PhysChem Spec Compare to Specifications Identity->Spec Purity->Spec PhysChem->Spec Pass Batch Passed Spec->Pass Meets Spec Fail Batch Failed (Reprocess/Reject) Spec->Fail Out of Spec

Caption: Quality Control Workflow for 2,6-Bis(hydroxymethyl)pyridine.

Applications in Drug Development and Research

The unique structure of 2,6-Bis(hydroxymethyl)pyridine, featuring a central pyridine ring and two flanking hydroxymethyl groups, makes it a valuable intermediate in several scientific domains.

  • Pharmaceutical Intermediate: The pyridine scaffold is a key pharmacophore in numerous approved drugs.[1] This compound serves as an intermediate for more complex active pharmaceutical ingredients (APIs), where the pyridine nitrogen can act as a hydrogen bond acceptor and the overall scaffold provides a rigid core for orienting other functional groups.[2][3]

  • Ligand in Coordination Chemistry: The two hydroxyl oxygens and the pyridine nitrogen form an O,N,O-tridentate chelation site. This allows it to form stable complexes with a wide variety of metal ions. These metal complexes are extensively studied for their catalytic activity in various organic transformations.[5][6][8]

  • Polymer Chemistry: As a diol, this compound is a valuable monomer for the synthesis of specialty polymers, such as polyesters and polyurethanes.[3] The incorporation of the pyridine ring into the polymer backbone can introduce unique thermal, mechanical, and conductive properties.

Safety and Handling

Proper handling of 2,6-Bis(hydroxymethyl)pyridine and its salts is essential in a laboratory setting. The compound is classified as hazardous.

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[6][12][17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[19]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[13][17][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[6][13][19] The material is hygroscopic.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2,6-Bis(hydroxymethyl)pyridine hydrochloride is a pivotal chemical intermediate whose value is derived from the versatile reactivity of its hydroxymethyl groups and the inherent properties of the pyridine core. While detailed experimental data for the hydrochloride salt is sparse, its properties can be reliably inferred from the well-characterized free base and fundamental chemical principles. A thorough understanding of its physicochemical properties, synthesis, and handling requirements, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

  • ChemBK. (2024, April 9). 2,6-Bis(hydroxymethyl)pyridine. Available at: [Link]

  • Ottokemi. (n.d.). 2,6-Pyridinedimethanol, 98%. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2,6-Bis(hydroxymethyl)pyridine. Available at: [Link]

  • IndiaMART. (n.d.). 2,6-Pyridinedimethanol Cas 1195-59-1. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183. Available at: [Link]

  • Jubilant Ingrevia. (n.d.). 2-(Hydroxymethyl) pyridine Safety Data Sheet. Available at: [Link]

  • Google Patents. (2016). CN105646334A - Preparation method of 2,6-pyridinedimethanol.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2021). Green Chemistry, 23(14), 5036-5040. Available at: [Link]

  • ATSDR. (n.d.). Chapter 6: Analytical Methods. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and expert insights into the chemical principles underpinning these procedures.

Introduction: The Significance of a Versatile Pyridine Derivative

2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a valuable organic intermediate. Its structure, featuring a central pyridine ring with two hydroxymethyl substituents, allows for a wide range of chemical transformations. The pyridine nitrogen provides a site for coordination to metal ions, making it a useful ligand in catalysis, while the hydroxyl groups can be derivatized into various functional groups, such as aldehydes, halides, and amines.[1] This versatility has led to its use in the synthesis of pharmaceuticals, functional polymers, and complex molecular architectures.[1] The hydrochloride salt of this compound is often preferred for its improved stability and solubility in certain solvent systems.

Synthesis of 2,6-Bis(hydroxymethyl)pyridine (Free Base)

The synthesis of the free base is the crucial first step. Several effective routes have been established, with the choice of method often depending on the available starting materials and desired scale.

Strategic Approaches to Synthesis

The common strategies for synthesizing 2,6-Bis(hydroxymethyl)pyridine involve the reduction of a pyridine derivative with oxidized substituents at the 2 and 6 positions. The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 Dimethyl_2_6_pyridinedicarboxylate Dimethyl 2,6-pyridinedicarboxylate Reduction1 Reduction (e.g., NaBH4) Dimethyl_2_6_pyridinedicarboxylate->Reduction1 Product 2,6-Bis(hydroxymethyl)pyridine Reduction1->Product 2_6_Lutidine 2,6-Lutidine Oxidation Oxidation (e.g., KMnO4) 2_6_Lutidine->Oxidation 2_6_Pyridinedicarboxylic_acid 2,6-Pyridinedicarboxylic acid Oxidation->2_6_Pyridinedicarboxylic_acid Reduction2 Reduction (e.g., NaBH4/I2) 2_6_Pyridinedicarboxylic_acid->Reduction2 Reduction2->Product 2_6_Bis_bromomethyl_pyridine 2,6-Bis(bromomethyl)pyridine Hydrolysis Hydrolysis (e.g., NaOH(aq)) 2_6_Bis_bromomethyl_pyridine->Hydrolysis Hydrolysis->Product HCl_Salt_Formation HCl Salt Formation (HCl gas in ether) Product->HCl_Salt_Formation Final_Product 2,6-Bis(hydroxymethyl)pyridine Hydrochloride HCl_Salt_Formation->Final_Product

Caption: Synthetic routes to 2,6-Bis(hydroxymethyl)pyridine and its hydrochloride salt.

Synthesis Route 1: Reduction of Dimethyl 2,6-Pyridinedicarboxylate

This is a widely used and reliable method. The ester functional groups are readily reduced to primary alcohols using a suitable reducing agent.

Experimental Protocol:

  • To a solution of dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL) at 0 °C, add sodium borohydride (3.3 g, 0.088 mol) in portions.[2]

  • Stir the reaction mixture at 20 °C for 16 hours.[2]

  • Quench the reaction by the careful addition of saturated aqueous sodium carbonate solution (10 mL).[2]

  • Concentrate the mixture under reduced pressure to remove the methanol.[2]

  • Extract the aqueous residue with a mixture of dichloromethane and methanol (10:1, 200 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-Bis(hydroxymethyl)pyridine as a white solid.[2] A typical yield is around 96%.[2]

Mechanistic Insight: The reduction of the ester to the alcohol by sodium borohydride proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion attacks the carbonyl carbon.

Synthesis Route 2: From 2,6-Lutidine via Oxidation and Reduction

This two-step approach starts from the readily available 2,6-lutidine.

Experimental Protocol:

  • Oxidation: In a flask equipped with a stirrer and reflux condenser, add 2,6-lutidine (21.4 g, 0.2 mol) to 150 mL of water and heat to 80 °C.[3]

  • Add potassium permanganate (126.4 g, 0.8 mol) in portions, maintaining the temperature at 75-80 °C for 35 minutes.[3]

  • After the reaction is complete (monitored by TLC), adjust the pH of the reaction solution to 3 with 2 mol/L hydrochloric acid and cool to 20 °C to precipitate 2,6-pyridinedicarboxylic acid.[3]

  • Reduction: To a suspension of 2,6-pyridinedicarboxylic acid (8.8 g, 0.05 mol) in 200 mL of THF at -5 °C, add sodium borohydride (3.8 g, 0.1 mol) in batches.[4]

  • After gas evolution ceases, add a solution of iodine (0.05 mol) in 80 mL of THF dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.[4]

  • Adjust the pH to neutral with 3 mol/L hydrochloric acid, filter, and concentrate the solution. Extract with ethyl acetate, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the product.[3]

Synthesis Route 3: Hydrolysis of 2,6-Bis(bromomethyl)pyridine

This method is an alternative if the bromo-substituted starting material is available.

Experimental Protocol:

  • In a reaction flask, combine 2,6-bis(bromomethyl)pyridine (26.4 g), 30% aqueous sodium hydroxide solution (30 mL), and ethanol (100 mL).[2]

  • Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water with stirring.[2]

  • Extract the aqueous phase twice with dichloromethane (100 mL each).[2]

  • Combine the organic phases and concentrate under reduced pressure to obtain the product.[2]

Synthesis of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Recommended Protocol for Hydrochloride Salt Formation:

Note: Specific experimental data for the hydrochloride salt of 2,6-Bis(hydroxymethyl)pyridine is not extensively reported. The following is a general procedure for the preparation of pyridine hydrochlorides.

  • Dissolve the purified 2,6-Bis(hydroxymethyl)pyridine in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
Property2,6-Bis(hydroxymethyl)pyridine2,6-Bis(hydroxymethyl)pyridine Hydrochloride
CAS Number 1195-59-1[5][6]21197-76-2[2][5]
Molecular Formula C₇H₉NO₂[5][6]C₇H₁₀ClNO₂
Molecular Weight 139.15 g/mol [5][6]175.61 g/mol
Appearance White to off-white crystalline powder[7][8]Expected to be a crystalline solid
Melting Point 112-114 °C[5][6][7][9]Not reported
Solubility Soluble in water[5][7]Expected to have good solubility in water and polar protic solvents
Spectroscopic Analysis

¹H NMR of 2,6-Bis(hydroxymethyl)pyridine (in CDCl₃, 400 MHz):

  • δ 7.70 (t, J=7.6 Hz, 1H): Corresponds to the proton at the 4-position of the pyridine ring.[5][7]

  • δ 7.20 (d, J=7.7 Hz, 2H): Represents the protons at the 3- and 5-positions of the pyridine ring.[5][7]

  • δ 4.78 (s, 4H): A singlet for the four protons of the two methylene (-CH₂-) groups.[5][7]

Expected Changes for the Hydrochloride Salt: Upon protonation of the pyridine nitrogen, a downfield shift in the chemical shifts of the aromatic protons is expected due to the increased electron-withdrawing nature of the pyridinium ion. The methylene proton signal may also experience a slight downfield shift.

The IR spectrum of the free base shows characteristic absorptions for the O-H and C-N bonds.[7] For the hydrochloride salt, one would expect to see a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretch in a pyridinium salt.

Applications in Research and Development

2,6-Bis(hydroxymethyl)pyridine is a valuable precursor in several fields:

  • Ligand Synthesis: It serves as a tridentate ligand in coordination chemistry, forming stable complexes with a variety of metal ions. These complexes have applications in catalysis.[7]

  • Pharmaceutical Intermediates: The functional groups of this compound can be modified to synthesize complex molecules with potential biological activity.[1]

  • Polymer Chemistry: The two hydroxyl groups make it a useful monomer for the synthesis of polyesters and polyurethanes.[1]

Safety and Handling

Hazard Identification:

  • 2,6-Bis(hydroxymethyl)pyridine: May cause skin and respiratory irritation, and serious eye damage.[4]

  • Hydrochloric Acid (used in salt formation): Corrosive and causes severe skin burns and eye damage.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This guide has detailed the synthesis and characterization of 2,6-Bis(hydroxymethyl)pyridine and its hydrochloride salt. The synthetic routes are well-established and provide high yields of the free base. While specific experimental data for the hydrochloride salt is limited in the literature, its preparation can be achieved through standard acid-base chemistry. The versatile nature of this compound makes it a valuable tool for researchers in various fields of chemistry.

References

  • Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
  • Green Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • IndiaMART. 2,6-Pyridinedimethanol Cas 1195-59-1. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Support information. [Link]

  • Ottokemi. 2,6-Pyridinedimethanol, 98% 1195-59-1 India. [Link]

  • NIST. 2,6-Pyridinedimethanol. [Link]

  • PubChem. 2,6-Pyridinedimethanol. [Link]

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A Comprehensive Technical Guide to the Thermal Stability Assessment of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Bis(hydroxymethyl)pyridine hydrochloride is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and metal complex catalysts.[1][2] The thermal stability of such compounds is a critical parameter that dictates their safe handling, storage, processing, and application in drug development. A thorough understanding of a material's response to heat is fundamental to preventing uncontrolled decomposition, ensuring process safety, and meeting stringent regulatory standards. This guide presents a comprehensive, field-proven framework for the systematic evaluation of the thermal stability of 2,6-Bis(hydroxymethyl)pyridine hydrochloride. We will detail a multi-technique analytical workflow, explain the causality behind each experimental choice, and provide robust, self-validating protocols. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to thermal analysis.

Introduction: The Imperative of Thermal Characterization

In pharmaceutical development, the journey from a chemical building block to a final active pharmaceutical ingredient (API) is fraught with challenges, many of which are governed by the physicochemical properties of the intermediates. 2,6-Bis(hydroxymethyl)pyridine, the free-base precursor to the title compound, is a well-known ligand and synthetic intermediate.[1][3] The conversion to its hydrochloride salt is often performed to enhance solubility, stability, or ease of handling. However, this salt formation fundamentally alters the crystal lattice and intermolecular forces, thereby changing its thermal properties.

The thermal stability of 2,6-Bis(hydroxymethyl)pyridine hydrochloride directly impacts:

  • Process Safety: Prevents exothermic events and uncontrolled gas evolution during reactions or drying.

  • Storage Conditions: Defines safe long-term storage temperatures to prevent degradation.[4][5]

  • Formulation Development: Influences decisions in processes like milling, granulation, and lyophilization.

  • Regulatory Compliance: Provides essential data for safety data sheets (SDS) and regulatory filings.

This guide provides the necessary protocols to move beyond speculation and establish an empirical, data-driven understanding of the compound's thermal behavior.

Physicochemical Properties: Establishing a Baseline

A review of available literature provides a solid foundation for the free base, 2,6-Bis(hydroxymethyl)pyridine, but reveals a lack of specific thermal data for its hydrochloride salt. This data gap necessitates the experimental approach detailed in this guide.

Property2,6-Bis(hydroxymethyl)pyridine (Free Base)2,6-Bis(hydroxymethyl)pyridine Hydrochloride
CAS Number 1195-59-1[6][7][8]Not specified; requires internal assignment
Molecular Formula C₇H₉NO₂[4][6]C₇H₁₀ClNO₂
Molecular Weight 139.15 g/mol [6][8]175.61 g/mol
Appearance White to light yellow crystalline powder[6][7][9]To Be Determined (TBD)
Melting Point 112-114 °C[6][7][8]TBD
Decomposition Onset Not specified in literatureTBD
Solubility Soluble in water[1][8]Expected to be highly soluble in water

Recommended Analytical Workflow for Thermal Stability Assessment

A robust thermal stability assessment is not reliant on a single technique but on the convergence of data from complementary methods. Each technique provides a unique piece of the puzzle, and together they create a validated and reliable thermal profile.

Thermal_Analysis_Workflow cluster_0 Core Thermal Analysis cluster_1 Advanced Characterization DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Correlates events with mass loss HSM Hot-Stage Microscopy (HSM) TGA->HSM Visually confirms transitions EGA Evolved Gas Analysis (TGA-MS / TGA-FTIR) TGA->EGA Identifies decomposition products Sample Sample Preparation (Hygroscopic Handling) Sample->DSC Identifies thermal events (melting, decomposition)

Caption: Recommended workflow for thermal stability analysis.

Causality & Protocol: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the cornerstone of thermal analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the precise detection of thermal events like melting (endotherm) and decomposition (often an exotherm). For a hydrochloride salt, the melting point is expected to be significantly higher than the free base due to stronger ionic interactions in the crystal lattice. DSC will be the first technique to reveal this critical temperature and indicate the onset of any subsequent decomposition.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Due to the potential hygroscopic nature of the salt, prepare the sample in a glove box or a low-humidity environment.[4]

  • Crucible Selection: Accurately weigh 2-5 mg of the sample into a Tzero® aluminum pan.

  • Sealing: Hermetically seal the pan to contain any evolved gases during the initial melt. A second run with a pinholed lid is recommended to allow volatiles to escape, which can sharpen decomposition peaks.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. A slower rate (e.g., 2 °C/min) can be used for better resolution of closely occurring events.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of all endothermic and exothermic events.

Causality & Protocol: Thermogravimetric Analysis (TGA)

Expertise & Causality: While DSC detects energy changes, TGA quantifies changes in mass with temperature.[10] This is crucial for definitively identifying decomposition, as opposed to other thermal events like melting or crystallization which do not involve mass loss. Running the analysis under both inert (Nitrogen) and oxidative (Air) atmospheres can provide insight into the decomposition mechanism. For 2,6-Bis(hydroxymethyl)pyridine hydrochloride, TGA will quantify the loss of water, HCl, and subsequent breakdown of the organic structure.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).[10]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant purge gas (Nitrogen for inert, Air for oxidative) at a flow rate of 40 mL/min.

  • Data Analysis:

    • Determine the onset temperature of each mass loss step from the TGA curve.

    • Calculate the percentage of mass lost for each step.

    • Analyze the derivative curve (DTG) to identify the temperatures of maximum decomposition rates.

Causality & Protocol: Hot-Stage Microscopy (HSM)

Expertise & Causality: HSM provides invaluable visual confirmation of the phenomena detected by DSC and TGA. It is a self-validating step that connects quantitative data to physical changes. Observing changes in morphology, color (charring), or gas evolution (bubbling) at specific temperatures provides a high degree of confidence in the interpretation of instrumental data.

Experimental Protocol: HSM Analysis

  • Sample Preparation: Place a small amount of crystals on a microscope slide. Add a drop of silicone oil (if stable in the temperature range) and a coverslip.

  • Instrument Setup: Place the slide on the hot stage of the microscope.

  • Thermal Program: Program the hot stage to heat at a controlled rate (e.g., 10 °C/min), mirroring the DSC/TGA experiment.

  • Observation: Record video or capture images at key temperature intervals, paying close attention to temperatures where transitions were observed in the DSC and TGA data. Note temperatures for melting, color changes, and evidence of decomposition.

Potential Decomposition Pathways & Safety

Understanding the potential breakdown products is paramount for safety. The structure of 2,6-Bis(hydroxymethyl)pyridine hydrochloride suggests a multi-stage decomposition process.

Decomposition_Pathway Parent 2,6-Bis(hydroxymethyl)pyridine HCl (Solid) Intermediate1 Loss of HCl(g) and/or H₂O(g) Parent->Intermediate1 Low Temp. (e.g., >150°C) Intermediate2 Polycondensation/ Decomposition of Side Chains Intermediate1->Intermediate2 Moderate Temp. Final Pyridine Ring Fragmentation Intermediate2->Final High Temp. (e.g., >300°C) Products Products: CO, CO₂, NOx, H₂O, HCl Final->Products

Caption: Hypothetical thermal decomposition pathway.

Mechanistic Insights:

  • Initial Stages: The most likely initial steps involve the loss of hydrogen chloride (HCl) gas and/or water molecules from the hydroxymethyl groups. This is expected to occur at temperatures above the melting point.

  • Intermediate Stages: Following the initial loss, the reactive hydroxymethyl groups may undergo intermolecular condensation reactions, forming ethers or polymeric structures, often accompanied by charring.

  • Final Stage: At significantly higher temperatures, the thermally stable pyridine ring itself will fragment.[11] This process, especially in an oxidative atmosphere (air), will lead to the formation of carbon oxides (CO, CO₂) and various nitrogen oxides (NOx).[4][12]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]

  • Ventilation: All heating experiments must be conducted in a well-ventilated fume hood to avoid inhalation of potentially toxic and corrosive decomposition products like HCl and NOx.[12][13]

  • Incompatibilities: The compound should be stored away from strong oxidizing agents and strong acids, as these can catalyze decomposition.[1][4]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers to protect from moisture, as the material is likely hygroscopic.[4][5][14]

Summary and Recommendations

The thermal stability of 2,6-Bis(hydroxymethyl)pyridine hydrochloride is a critical parameter that must be determined experimentally. Due to the lack of public-domain data, a systematic investigation is required. This guide provides the strategic framework and detailed protocols for such an investigation.

Key Recommendations:

  • Adopt a Multi-technique Approach: Rely on the synergy of DSC, TGA, and HSM to build a comprehensive and validated thermal profile.

  • Control the Atmosphere: Conduct TGA analysis under both inert (N₂) and oxidative (air) conditions to gain deeper mechanistic insight.

  • Prioritize Safety: Assume the evolution of corrosive (HCl) and toxic (NOx) gases during decomposition and take appropriate safety precautions.

  • Consider Advanced Analysis: For complex decomposition profiles or when precise product identification is needed, employ Evolved Gas Analysis (TGA-MS or TGA-FTIR).

By following this structured approach, researchers and drug development professionals can generate the reliable, high-quality data needed to ensure the safe and effective use of 2,6-Bis(hydroxymethyl)pyridine hydrochloride in their development pipelines.

References

  • National Institutes of Health (NIH). (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

  • SpringerLink. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical study on the thermal decomposition of pyridine. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of (a) PCA, (b) DPA, (c) physical mixture of.... Retrieved from [Link]

  • Ottokemi. (n.d.). 2,6-Pyridinedimethanol, 98%. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • Thermal Support. (n.d.). Characterization of Solvent Levels Using the Pyris 6 TGA. Retrieved from [Link]

  • J-STAGE. (n.d.). Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate. Retrieved from [Link]

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A Technical Guide to 2,6-Bis(hydroxymethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Bis(hydroxymethyl)pyridine hydrochloride, a key chemical intermediate. It delves into its core physicochemical properties, established synthesis and purification protocols, analytical characterization methods, and significant applications, particularly within the pharmaceutical and materials science sectors. The information is structured to provide not only foundational data but also the causal reasoning behind experimental methodologies, ensuring a deeper understanding for the practicing scientist.

Core Physicochemical Properties

2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a disubstituted pyridine derivative.[1] The hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid, which enhances its stability and modifies its solubility profile.

The fundamental distinction between the free base and its hydrochloride salt lies in the addition of a hydrogen chloride molecule. This is directly reflected in their respective molecular formulas and weights. The molecular weight of the free base, C₇H₉NO₂, is 139.15 g/mol .[1][2][3][4] The addition of HCl (approximately 36.46 g/mol ) results in the hydrochloride salt, C₇H₁₀ClNO₂, with a molecular weight of 175.61 g/mol .[5]

Below is a summary of the key quantitative data for both the hydrochloride salt and the corresponding free base.

Property2,6-Bis(hydroxymethyl)pyridine Hydrochloride2,6-Bis(hydroxymethyl)pyridine (Free Base)
Molecular Formula C₇H₁₀ClNO₂C₇H₉NO₂
Molecular Weight 175.61 g/mol [5]139.15 g/mol [1]
CAS Number 21197-76-2[5]1195-59-1[1][3][4]
Appearance White to light beige crystalline powder[4]White to light yellow crystalline powder[2][4]
Melting Point Not specified112-114 °C[2][4]
Solubility Soluble in waterSoluble in water[2][4]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"]; C6 [label="CH₂OH", pos="2.6,0!"]; C7 [label="HOH₂C", pos="-2.6,0!"]; HCl [label=" • HCl", pos="1,1!"];

// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- C6; C5 -- C7; }

Caption: Structure of 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

Synthesis and Purification Workflow

The synthesis of 2,6-Bis(hydroxymethyl)pyridine typically involves a multi-step process starting from readily available precursors like 2,6-lutidine or 2,6-pyridinedicarboxylic acid. The choice of pathway is often dictated by factors such as scale, cost, and available equipment. A common and reliable laboratory-scale approach begins with the oxidation of 2,6-lutidine.

The rationale for this pathway is the robust nature of the permanganate oxidation to form the stable dicarboxylic acid, followed by a well-controlled reduction that avoids over-reduction of the pyridine ring. The final step of forming the hydrochloride salt is a straightforward acid-base reaction that aids in purification and long-term storage.

Synthesis_Workflow Start 2,6-Lutidine Intermediate1 2,6-Pyridinedicarboxylic Acid Start->Intermediate1 1. Oxidation (e.g., KMnO₄) Intermediate2 2,6-Bis(hydroxymethyl)pyridine (Free Base) Intermediate1->Intermediate2 2. Reduction (e.g., NaBH₄ / I₂) Product 2,6-Bis(hydroxymethyl)pyridine HCl (Final Product) Intermediate2->Product 3. Acidification (HCl)

Caption: General synthesis workflow for 2,6-Bis(hydroxymethyl)pyridine HCl.

Experimental Protocol: Synthesis from 2,6-Pyridinedicarboxylic Acid

This protocol details the reduction of 2,6-pyridinedicarboxylic acid to the free base, followed by conversion to the hydrochloride salt.

Part A: Reduction to 2,6-Bis(hydroxymethyl)pyridine

  • Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid and 200 mL of anhydrous tetrahydrofuran (THF).[6]

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. THF is used as it is a good solvent for the reactants and is relatively inert to the reducing agent.

  • Cooling: Cool the suspension to -5 °C using an ice-salt bath.

    • Causality: The subsequent addition of the reducing agent is exothermic. Cooling the reaction mixture is critical to control the reaction rate and prevent runaway reactions or the formation of byproducts.

  • Addition of Reducing Agent: Slowly add 3.8 g (0.1 mol) of sodium borohydride (NaBH₄) in batches.[6] Stir for 30 minutes after the addition is complete, or until gas evolution ceases.

    • Causality: NaBH₄ is a selective reducing agent for carboxylic acids (in the presence of an activator like iodine). Batch-wise addition helps manage the exotherm and the rate of hydrogen gas evolution.

  • Activator Addition: Dissolve 12.7 g (0.05 mol) of iodine in 80 mL of THF and add it dropwise to the reaction mixture while maintaining the cold temperature.[6]

    • Causality: Iodine reacts with NaBH₄ in situ to form borane (BH₃), which is a more effective agent for the reduction of carboxylic acids.

  • Reaction Completion: After the dropwise addition, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 1.5-2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol until gas evolution stops. Remove the solvent under reduced pressure. The resulting residue can then be subjected to an aqueous work-up and extracted with an organic solvent like chloroform.[4]

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2,6-Bis(hydroxymethyl)pyridine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: While stirring, add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities, and dried under vacuum.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is employed. Each method provides a unique piece of information, creating a comprehensive analytical profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure by showing the characteristic proton signals. For the free base, the expected signals include a triplet for the pyridine proton at the 4-position, a doublet for the protons at the 3- and 5-positions, and a singlet for the four protons of the two methylene (-CH₂-) groups.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for assessing purity and identifying volatile impurities.[7] The sample is vaporized and separated on a GC column, with the mass spectrometer providing mass-to-charge ratio data that confirms the molecular weight of the parent compound and helps identify any contaminants.

  • Melting Point Analysis: The melting point of a crystalline solid is a sensitive indicator of purity. Pure compounds exhibit a sharp melting range at a characteristic temperature.[8] For the free base, this is reported as 112-114 °C.[2][4] A broadened or depressed melting range suggests the presence of impurities.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] 2,6-Bis(hydroxymethyl)pyridine hydrochloride serves as a versatile building block and ligand in several high-value applications.

  • Pharmaceutical Intermediate: The compound is a crucial intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[10][11][12] The two hydroxymethyl groups provide reactive sites for further chemical modification, allowing for the construction of diverse molecular architectures. Pyridine derivatives are widely used as antimicrobial, anticancer, and anti-inflammatory agents.[9]

  • Ligand in Coordination Chemistry: The N,O,O-tridentate chelate structure of the free base makes it an excellent ligand for synthesizing a variety of metal complexes.[2] These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic or diagnostic agents.

  • Materials Science: Pyridine derivatives are used in the development of functional materials, such as polymers and light-emitting elements.[13]

Applications Compound 2,6-Bis(hydroxymethyl)pyridine HCl Role1 Building Block Compound->Role1 Role2 Tridentate Ligand Compound->Role2 App1 API Synthesis Role1->App1 App3 Functional Polymers Role1->App3 App2 Coordination Complexes Role2->App2 Outcome1 Drug Discovery (e.g., Hypoglycemic Agents) App1->Outcome1 Outcome2 Catalysis Research App2->Outcome2 Outcome3 Materials Science App3->Outcome3

Caption: Key application pathways for 2,6-Bis(hydroxymethyl)pyridine HCl.

Safety, Handling, and Storage

Proper handling of 2,6-Bis(hydroxymethyl)pyridine and its hydrochloride salt is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)Danger[14]H302: Harmful if swallowed[14]
Skin IrritationGHS07 (Exclamation Mark)DangerH315: Causes skin irritation[14]
Serious Eye DamageGHS05 (Corrosion)DangerH318: Causes serious eye damage[14]
Respiratory IrritationGHS07 (Exclamation Mark)DangerH335: May cause respiratory irritation[14]
Recommended Safety Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Emergency eye wash fountains and safety showers should be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[14]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]

  • Handling: Avoid breathing dust.[14][15] Wash hands thoroughly after handling.[15][16] Do not eat, drink, or smoke in the work area.[14][15]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[14][17] The material is hygroscopic and may be air-sensitive; storage under an inert gas is recommended for maintaining product quality.[14][17]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[16][18]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[16][18]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[16][18]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[18] In all cases of exposure, seek medical attention.[16][18]

References

  • PubChem. 2,6-Bis(hydroxymethyl)pyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • ChemBK. 2,6-Bis(hydroxymethyl)pyridine. [Link]

  • MOLBASE. 2,6-Pyridinedimethanol price & availability. [Link]

  • Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride. [Link]

  • Google Patents.
  • RSC Publications. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Blogger. The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for Pyridine. [Link]

  • Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link]

Sources

Technical Guide: Purity Specifications & Analytical Protocols for 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Bis(hydroxymethyl)pyridine hydrochloride (also known as 2,6-pyridinedimethanol HCl) is a critical pyridine derivative utilized primarily as a tridentate ligand in coordination chemistry, a cross-linking agent in polymer science, and a pharmaceutical intermediate for macrocyclic chelators.

While the free base (CAS 1195-59-1) is the most common commercial form, the hydrochloride salt (CAS 21197-76-2) offers distinct advantages in aqueous solubility and handling stability. However, the salt form introduces specific impurity risks—primarily hygroscopicity and residual acidity—that must be rigorously controlled. This guide establishes a self-validating quality control framework, distinguishing the salt from the free base and defining high-purity specifications for drug development and advanced materials applications.

Chemical Profile & Criticality[1]

The purity of 2,6-Bis(hydroxymethyl)pyridine hydrochloride is not merely a measure of assay but a predictor of functional performance. In chelation applications, the presence of mono-hydroxymethyl impurities (e.g., (6-methylpyridin-2-yl)methanol) disrupts the 1:1 metal-ligand stoichiometry, leading to unstable complexes. In pharmaceutical synthesis, residual inorganic salts or unreacted esters can poison downstream catalysts.

Physical & Chemical Properties
PropertySpecificationNotes
Chemical Name 2,6-Bis(hydroxymethyl)pyridine hydrochloride
CAS Number 21197-76-2 Distinct from Free Base (1195-59-1)
Molecular Formula C₇H₉NO₂[1][2] · HCl
Molecular Weight 175.61 g/mol Free Base MW: 139.15 g/mol
Melting Point 153 – 160 °C Significantly higher than Free Base (112-114 °C)
Solubility Highly soluble in water, methanolFree base has limited water solubility
pKa ~5.5 (Pyridine N)Protonation stabilizes the molecule but increases hygroscopicity

Standard vs. High-Purity Specifications

The following table outlines the required specifications for commercial acceptance versus high-stringency research/pharma applications.

Test ParameterMethodStandard Commercial GradeHigh-Purity / Pharma Grade
Appearance VisualWhite to off-white powderWhite crystalline powder
Assay (HPLC) RP-HPLC≥ 98.0%≥ 99.5%
Assay (Titration) Argentometric (Cl-)97.0% – 103.0%99.0% – 101.0%
Melting Point Capillary150 – 160 °C153 – 158 °C (Sharp range)
Loss on Drying (LOD) Gravimetric / KF≤ 1.0%≤ 0.5%
Residue on Ignition Gravimetric≤ 0.5%≤ 0.1%
Heavy Metals ICP-MS≤ 20 ppm≤ 10 ppm
Specific Impurity A HPLC (Mono-alcohol)≤ 1.0%≤ 0.15%
Specific Impurity B HPLC (2,6-Lutidine)≤ 0.5%≤ 0.05%
pH (5% Solution) Potentiometric1.0 – 3.01.5 – 2.5

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for predicting impurities. The commercial route typically involves the oxidation of 2,6-lutidine to dipicolinic acid, esterification, and subsequent reduction.[3]

Impurity Origin Pathways

The following diagram illustrates the genesis of critical impurities during the synthesis process.

SynthesisPathways Lutidine 2,6-Lutidine (Starting Material) Dipicolinic Dipicolinic Acid (Intermediate) Lutidine->Dipicolinic Oxidation (KMnO4) Imp_Lut Impurity B: Residual Lutidine (Unreacted) Lutidine->Imp_Lut Carryover Diester Dimethyl Ester (Intermediate) Dipicolinic->Diester Esterification (MeOH/H+) FreeBase 2,6-Bis(hydroxymethyl) pyridine (Free Base) Diester->FreeBase Reduction (NaBH4) Imp_Mono Impurity A: Mono-hydroxymethyl (Incomplete Reduction) Diester->Imp_Mono Partial Red. HClSalt Final Product: HCl Salt (CAS 21197-76-2) FreeBase->HClSalt Acidification (HCl/EtOH) Imp_Inorg Impurity C: Inorganic Salts (Borates/Chlorides) FreeBase->Imp_Inorg Quenching

Caption: Synthesis workflow showing critical control points where mono-reduced and starting material impurities (red) originate.

Analytical Methodologies

To validate the specifications above, the following protocols must be employed. These methods are designed to overcome common challenges such as peak tailing of pyridine derivatives.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Reverse-phase chromatography with ion suppression to prevent silanol interaction with the pyridine nitrogen.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Ensures pyridine is fully protonated).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-15 min: 5% → 40% B (Linear ramp)

    • 15-20 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine π-π* transition).

  • Acceptance Criteria: Main peak retention time ~4-5 min; Tailing factor < 1.5.

Argentometric Titration (Chloride Content)

Since the assay of the organic moiety can be overestimated by HPLC if non-UV active impurities are present, chloride content titration provides a stoichiometric cross-check.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint detection (Silver electrode).

  • Calculation:

    
    
    Where 
    
    
    
    .
QC Decision Logic

The following workflow ensures only compliant batches are released.

QCWorkflow Start Batch Sample ID_Test 1. Identification (IR / NMR) Start->ID_Test Appearance 2. Appearance (White Powder) ID_Test->Appearance HPLC 3. HPLC Purity (>98%?) Appearance->HPLC Titration 4. Chloride Content (Stoichiometry 1:1?) HPLC->Titration Yes Fail REJECT / REWORK HPLC->Fail No (<98%) Water 5. Water Content (KF < 1.0%?) Titration->Water Yes Titration->Fail No (Salt Error) Water->Fail No (Wet) Pass RELEASE BATCH Water->Pass Yes

Caption: Step-by-step Quality Control decision tree. Failure at any diamond node triggers batch rejection.

Handling & Stability

The hydrochloride salt is hygroscopic . Unlike the free base, which is relatively stable in ambient air, the salt will absorb atmospheric moisture, leading to clumping and hydrolysis risks over time.

  • Storage: Store in tightly sealed containers under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Desiccant: Silica gel or molecular sieves must be included in secondary packaging.

References

  • National Center for Biotechnology Information. (n.d.). 2,6-Bis(hydroxymethyl)pyridine hydrochloride (CAS 21197-76-2).[4] PubChem Compound Summary. Retrieved February 6, 2026, from [Link]

  • Taguchi, T., et al. (2010). "Unusual Fe9 and Fe18 structural types from the use of 2,6-pyridinedimethanol in Fe(III) cluster chemistry." Dalton Transactions, 39(38), 9131-9139. (Context for ligand purity importance). [Link]

Sources

A Technical Guide to the Coordination Chemistry of 2,6-Bis(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a versatile and sterically adaptable ligand that has garnered significant interest in coordination chemistry, catalysis, and medicinal chemistry.[1][2][3] Its importance stems from the presence of three potential donor sites: a soft pyridine nitrogen atom and two harder oxygen atoms from the hydroxymethyl groups. This unique arrangement allows for a variety of coordination modes, making it a powerful building block for constructing complex molecular architectures with tailored electronic and structural properties. This guide provides an in-depth analysis of the potential coordination sites of 2,6-Bis(hydroxymethyl)pyridine, the factors governing its binding behavior, and standardized protocols for the synthesis and characterization of its metal complexes.

Introduction: The Structural and Electronic Landscape

2,6-Bis(hydroxymethyl)pyridine (py(CH₂OH)₂) is a white, crystalline solid soluble in water and polar organic solvents.[1][4] The molecule's core is a pyridine ring, a six-membered heterocycle containing a nitrogen atom. This nitrogen possesses a lone pair of electrons in an sp² hybridized orbital, making it a classic Lewis base and a prime coordination site for a wide range of metal ions.[5] Flanking the nitrogen at the 2 and 6 positions are two hydroxymethyl (-CH₂OH) substituents. The oxygen atoms of these alcohol groups also possess lone pairs, qualifying them as hard donor sites.

The conformational flexibility of the hydroxymethyl arms is a key feature. Rotation around the C-C and C-O single bonds allows these groups to orient themselves in various ways to accommodate the geometric preferences of different metal centers. This adaptability is fundamental to the ligand's ability to engage in multiple coordination modes.

Caption: Tridentate (N,O,O') coordination mode.

Alternative Coordination Modes

While the tridentate mode is common, the ligand's flexibility allows for other coordination behaviors, often dictated by stoichiometry, the nature of the metal, and the presence of competing ligands.

  • Bidentate (N,O) Coordination: The ligand can coordinate through the pyridine nitrogen and only one of the deprotonated hydroxymethyl groups. [6]This leaves the second hydroxymethyl arm free and protonated. This mode is observed in situations where the metal center has a lower coordination number preference or when steric hindrance from other ligands prevents the binding of the second arm. [6]

  • Monodentate Coordination: In rarer cases, particularly in acidic conditions where the pyridine nitrogen is protonated, the ligand may coordinate through only one of the neutral hydroxyl groups (O-monodentate). [6]Coordination solely through the pyridine nitrogen (N-monodentate) is also possible, especially with soft metal ions that have a strong preference for nitrogen donors. [7]

  • Bridging Modes: 2,6-Bis(hydroxymethyl)pyridine can act as a bridging ligand to link two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. [8]This can occur in several ways, such as the pyridine nitrogen binding to one metal while one or both alkoxide arms bind to another.

Factors Influencing Coordination Site Selection

The specific coordination mode adopted by 2,6-Bis(hydroxymethyl)pyridine is not arbitrary. It is the result of a delicate balance of several key factors, providing researchers with levers to control the final structure of the complex.

G cluster_0 Influencing Factors cluster_1 Resulting Coordination Mode Metal Ion Properties Metal Ion Properties Tridentate (N,O,O') Tridentate (N,O,O') Metal Ion Properties->Tridentate (N,O,O') High ox. state Octahedral pref. Monodentate Monodentate Metal Ion Properties->Monodentate Soft acids (e.g., Ag⁺) Reaction Conditions Reaction Conditions Reaction Conditions->Tridentate (N,O,O') Basic pH Bidentate (N,O) Bidentate (N,O) Reaction Conditions->Bidentate (N,O) Neutral/Acidic pH Stoichiometry & Competing Ligands Stoichiometry & Competing Ligands Stoichiometry & Competing Ligands->Bidentate (N,O) Steric bulk Bridging Bridging Stoichiometry & Competing Ligands->Bridging Ligand deficit

Caption: Factors governing the coordination mode.

  • pH of the Reaction Medium: The pH is arguably the most critical factor. Basic conditions facilitate the deprotonation of the hydroxymethyl groups, making the resulting alkoxide oxygens stronger Lewis bases and favoring the stable tridentate N,O,O' coordination. In neutral or acidic media, the hydroxyl groups remain protonated, making them weaker donors and favoring N-only or N,O coordination.

  • Nature of the Metal Ion: The properties of the metal center, as described by Hard-Soft Acid-Base (HSAB) theory, play a crucial role. Hard metal ions (e.g., Fe³⁺, Co³⁺, early transition metals) have a higher affinity for the hard oxygen donors, promoting N,O,O' chelation. [8]Softer metal ions (e.g., Ag⁺, Pd²⁺) have a stronger preference for the soft pyridine nitrogen, which can lead to monodentate or bidentate coordination. [7][9]The preferred coordination geometry and size of the metal ion also dictate whether the ligand can bind in a tridentate fashion.

  • Stoichiometry and Competing Ligands: The molar ratio of ligand to metal can influence the final structure. A high ligand-to-metal ratio may favor the formation of bis-tridentate complexes, [Fe(L)₂], whereas a substoichiometric amount of the ligand can lead to the formation of bridged, polynuclear species. The presence of other strongly coordinating ligands can also compete for binding sites, potentially preventing full tridentate coordination of the 2,6-Bis(hydroxymethyl)pyridine.

Table 1: Summary of Coordination Modes and Influencing Factors

Coordination ModeDonor AtomsLigand ChargeCommon Metal IonsKey Influencing Factors
Tridentate N, O, O'-2Cu(II), Ni(II), Co(II), Fe(III) [6]Basic pH, Hard metal ions, 1:1 Metal:Ligand ratio
Bidentate N, O-1Tc(V) [6]Neutral pH, Steric hindrance
Monodentate O or N0Cd(II) (O-donor) [6]Acidic pH, Soft metal ions (for N-donation)
Bridging Various-1 or -2Early Transition Metals [8]Sub-stoichiometric ligand ratio

Experimental Workflow: Synthesis and Characterization

Verifying the coordination mode of 2,6-Bis(hydroxymethyl)pyridine in a new complex requires a systematic approach combining synthesis with rigorous spectroscopic and structural analysis.

General Synthesis Protocol for a Tridentate Complex

This protocol describes a general method for synthesizing a neutral M(II) complex where the ligand acts in its dianionic, tridentate form.

Materials:

  • 2,6-Bis(hydroxymethyl)pyridine (1 mmol)

  • Metal(II) acetate hydrate, e.g., Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂ (1 mmol)

  • Methanol or Ethanol (20-30 mL)

  • Triethylamine (2.2 mmol) or another suitable non-coordinating base

Procedure:

  • Dissolve 2,6-Bis(hydroxymethyl)pyridine in 10 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) acetate salt in 10 mL of methanol.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • Add the triethylamine to the reaction mixture. A color change or precipitation is often observed at this stage.

  • Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1 hour to ensure complete reaction.

  • Allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation begins. Cool the solution in an ice bath to maximize crystal formation. Collect the product by filtration.

  • Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by vapor diffusion of a non-polar solvent (e.g., diethyl ether or hexane) into a solution of the complex in a polar solvent (e.g., methanol or acetonitrile).

Causality: The use of a metal acetate salt is strategic; the acetate anion can act as a base to facilitate the initial deprotonation of the hydroxyl groups. The addition of a stronger base like triethylamine ensures complete deprotonation, driving the reaction towards the formation of the stable, neutral tridentate complex.

Characterization Techniques

A combination of techniques is essential to unambiguously determine the coordination mode.

G Start Synthesized Complex IR FT-IR Spectroscopy Start->IR Initial Check NMR NMR Spectroscopy (for diamagnetic complexes) Start->NMR UVVis UV-Vis Spectroscopy Start->UVVis Xray Single-Crystal X-ray Diffraction IR->Xray Indication of Coordination NMR->Xray UVVis->Xray Result Confirmed Coordination Mode Xray->Result Definitive Structure

Caption: Workflow for complex characterization.

  • Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen typically results in a shift of the C=N stretching vibrations to higher wavenumbers. The disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) is a strong indicator of hydroxyl group deprotonation and coordination of the alkoxide oxygen. [10]

  • NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR is highly informative. Coordination of the pyridine ring causes a downfield shift of the aromatic proton signals. [9]The methylene (-CH₂-) protons, which appear as a singlet in the free ligand, may become diastereotopic upon coordination and appear as a more complex multiplet, providing evidence of a rigid, chelated structure. [2]

  • UV-Vis Spectroscopy: The formation of a metal-ligand complex often gives rise to new electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, resulting in a distinct color change and a new UV-Vis spectrum compared to the free ligand and metal salt. [11]

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure. It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center, confirming which donor atoms of the ligand are bound to the metal and revealing the existence of any bridging interactions or polymeric structures. [6]

Conclusion and Future Outlook

The 2,6-Bis(hydroxymethyl)pyridine ligand is a remarkably versatile scaffold in coordination chemistry. Its ability to act as a neutral or dianionic ligand and adopt multiple coordination geometries—from a stable tridentate pincer to various bidentate, monodentate, and bridging modes—makes it a valuable tool for the rational design of metal complexes. Understanding the interplay of pH, metal ion choice, and stoichiometry allows researchers to steer syntheses toward desired molecular architectures. This control is paramount for applications ranging from the development of novel catalysts and functional materials to the design of metallodrugs and imaging agents, where precise coordination geometry is critical for biological activity and function.

References

  • Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • 2,6-Pyridinedimethanol, 98% 1195-59-1 India. (n.d.). Ottokemi. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. (n.d.). DigitalCommons@SHU. Retrieved February 6, 2026, from [Link]

  • Syntheses and crystal structures of cobalt and nickel complexes of 2,6-bis(hydroxymethyl)pyridine. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). Accounts of Chemical Research, 47(12), 3572-3581. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved February 6, 2026, from [Link]

  • Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. (2022). Molecules, 27(19), 6649. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2018). Journal of Industrial Microbiology & Biotechnology, 45(8), 637-641. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13481-13493. [Link]

  • Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. (2022). Eurasian Chemical Communications, 4(7), 598-610. [Link]

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Safety and handling precautions for 2,6-Bis(hydroxymethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Introduction: A Proactive Approach to Safety

2,6-Bis(hydroxymethyl)pyridine, and its hydrochloride salt, are versatile intermediates in synthetic chemistry, finding application in the development of pharmaceuticals and novel materials. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous handling protocols are not merely procedural formalities; they are fundamental to ensuring the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with a clear identification of the intrinsic hazards of the material. 2,6-Bis(hydroxymethyl)pyridine is classified under the Globally Harmonized System (GHS) with several key hazard statements. Understanding these is the first step in mitigating risk.

The compound is harmful if swallowed, causes significant skin irritation, and poses a risk of serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1][2] The causality for these hazards lies in its chemical structure. The pyridine ring is a known irritant, and the hydroxymethyl groups can participate in biological interactions that may lead to irritation and toxicity upon absorption. The hydrochloride form may also introduce risks associated with acidity, particularly in the presence of moisture.

Table 1: GHS Hazard Classification for 2,6-Bis(hydroxymethyl)pyridine

Hazard Class GHS Category Hazard Statement Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1] Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][3] Warning
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage[1] Danger

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] | Warning |

Section 2: Physicochemical Properties for Safe Handling

A compound's physical and chemical properties are critical determinants of its handling and storage requirements. For instance, its hygroscopic nature demands storage in a moisture-free environment to prevent degradation and maintain sample integrity.[1]

Table 2: Key Physicochemical Properties

Property Value Implication for Handling & Safety
Physical State Crystalline Powder[4] Risk of dust inhalation. Requires careful handling to minimize dust generation.
Melting Point 112-114 °C[4] Stable at room temperature.
Water Solubility Soluble[4][5] Spills can be cleaned with water, but this also means it can easily contaminate aqueous environments. Persistence in the environment is unlikely due to this solubility.[5]
Stability Stable under normal conditions. Hygroscopic.[1] Must be stored in a tightly sealed container in a dry place.
Incompatible Materials Acids, Oxidizing agents[1] Segregate from these chemical classes during storage and in experimental setups.

| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[1] | Generated under fire conditions. Firefighting requires appropriate respiratory protection. |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the "Hierarchy of Controls," a framework that prioritizes safety measures from most to least effective. This approach emphasizes engineering solutions over reliance on personal protective equipment alone.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety strategies.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood or a ventilated balance enclosure for weighing operations. This prevents inhalation of dust and vapors.[2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Administrative Controls

Standard Operating Procedures (SOPs) for handling this specific chemical must be written and approved. All personnel must be trained on these SOPs and the contents of the Safety Data Sheet before working with the material. Clear labeling of all containers is mandatory.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical and task-dependent.[6][7]

Table 3: PPE Recommendations per Laboratory Task

Task Required PPE Rationale
Unpacking/Storage Nitrile gloves, Safety glasses, Lab coat Protects against incidental contact with potentially contaminated outer surfaces.
Weighing Solid Nitrile gloves, Chemical goggles, Lab coat, Face shield (recommended) Performed in a ventilated enclosure. Goggles and face shield protect against dust particles causing serious eye damage.
Preparing Solutions Nitrile gloves, Chemical goggles, Lab coat Protects against splashes of the solution which can cause skin and eye irritation.

| Handling Spills | Double gloves (chemo-rated recommended), Chemical splash goggles, Impervious gown, Respiratory protection (if significant dust) | Provides enhanced protection during cleanup of a concentrated hazard. |

Section 4: Standard Operating Procedures for Safe Handling

Adherence to detailed, step-by-step protocols is essential for minimizing exposure and ensuring reproducible results.

Protocol 4.1: Receiving and Storing the Compound
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear nitrile gloves during this inspection.

  • Verify: Confirm the label matches the order and that hazard pictograms are present.

  • Log: Enter the chemical into the laboratory inventory system.

  • Store: Place the container in a designated storage area for irritants and toxic compounds. The area must be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizers.[1][8] Ensure the container is tightly closed to prevent moisture absorption due to its hygroscopic nature.[1]

Protocol 4.2: Weighing and Solution Preparation
  • Prepare Workspace: Ensure the chemical fume hood or ventilated enclosure is operational. Clean the work surface.

  • Don PPE: At a minimum, wear a lab coat, chemical goggles, and nitrile gloves. A face shield is strongly recommended when handling the powder.

  • Transfer Solid: Carefully transfer the required amount of 2,6-Bis(hydroxymethyl)pyridine hydrochloride from the stock container to a tared weigh boat or beaker. Use a spatula and handle gently to avoid creating dust.

  • Close Container: Immediately and tightly close the stock container.

  • Dissolution: Add the weighed solid to the desired solvent within the fume hood. If the solvent is volatile, ensure adequate ventilation.

  • Clean Up: Clean the spatula and work surface thoroughly. Dispose of any contaminated weigh boats or wipes as hazardous waste.

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water.[5]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][3][5]

Spill Response Protocol

The response to a spill should be swift and methodical to prevent secondary contamination.

Spill_Response_Workflow cluster_spill Spill Response for 2,6-Bis(hydroxymethyl)pyridine Hydrochloride Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Risk Alert->Assess DonPPE Don Appropriate PPE (Double Gloves, Goggles, Gown) Assess->DonPPE Contain Contain Spill (Use inert absorbent like vermiculite) DonPPE->Contain Clean Clean Up (Sweep solid or absorb liquid) Contain->Clean Package Package Waste in Labeled Container Clean->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: A systematic workflow for responding to a chemical spill.

Section 6: Storage and Disposal

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] The substance is hygroscopic and should be protected from moisture.[1] Keep it segregated from incompatible materials such as strong acids and oxidizing agents.[1] The storage area should be clearly marked and accessible only to authorized personnel. Store locked up.[5]

Disposal

All waste containing 2,6-Bis(hydroxymethyl)pyridine hydrochloride, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Do not empty into drains.[5] The material should be disposed of via an approved waste disposal plant.[1]

Conclusion

The safe handling of 2,6-Bis(hydroxymethyl)pyridine hydrochloride is predicated on a foundational respect for its chemical hazards. By understanding its properties, implementing a control hierarchy, adhering to established protocols, and preparing for emergencies, researchers can effectively mitigate risks. This proactive safety culture not only protects individuals but also upholds the scientific integrity of the work being performed.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29). Fisher Scientific.
  • 2,6-Bis(hydroxymethyl)pyridine - Pipzine Chemicals. Pipzine Chemicals.
  • B3510 - SAFETY DATA SHEET. (2025, February 28). TCI EUROPE N.V.
  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3).
  • 2,6-Bis(hydroxymethyl)
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • 2-(Hydroxymethyl)
  • Pyridine hydrochloride - Safety D
  • Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98%. (2005, October 3). Cole-Parmer.
  • Chemical Safety Data Sheet MSDS / SDS - 2,6-BIS(CHLOROMETHYL)PYRIDINE. (2025, July 5). ChemicalBook.
  • 2,6-Bis(hydroxymethyl)pyridine. Key Organics.
  • SAFETY DATA SHEET - Fisher Scientific. (2006, April 5). Fisher Scientific.
  • 2,6-Pyridinedimethanol | 1195-59-1. (2026, January 13). ChemicalBook.

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Technical Monograph: 2,6-Bis(hydroxymethyl)pyridine & Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Moiety: Pyridine-2,6-diyldimethanol Primary Application: Pincer Ligand Scaffolds, Supramolecular Chemistry, and Pharmaceutical Intermediates.

Executive Summary

This technical guide profiles 2,6-Bis(hydroxymethyl)pyridine (2,6-BHMP) , a versatile pyridine derivative characterized by its C2-symmetric substitution pattern. While often sourced as the free base (CAS 1195-59-1), the hydrochloride salt form is frequently utilized in pharmaceutical workflows to enhance aqueous solubility and shelf-stability during intermediate storage.

For the drug development professional, 2,6-BHMP is not merely a solvent or buffer; it is a critical tridentate ligand precursor . Its structural geometry allows it to act as a "pincer" scaffold (N,O,O-donor set), enabling the stabilization of transition metals (Ru, Fe, Pd) in catalytic cycles and the synthesis of macrocyclic hosts (crown ethers) for drug delivery systems.

Chemical Identity & PubChem Data

The following data aggregates the physicochemical properties of the parent compound (Free Base) and its Hydrochloride salt equivalent.

Table 1: Physicochemical Specifications
PropertyData (Free Base)Data (HCl Salt)
IUPAC Name [6-(Hydroxymethyl)pyridin-2-yl]methanol2,6-Bis(hydroxymethyl)pyridinium chloride
Common Name 2,6-Pyridinedimethanol2,6-Pyridinedimethanol HCl
CAS Number 1195-59-1 In-situ generated / Custom
PubChem CID N/A (Salt form)
Molecular Formula


Molecular Weight 139.15 g/mol 175.61 g/mol
Physical State White crystalline powderHygroscopic crystalline solid
Melting Point 112–114 °C>150 °C (Decomposes)
Solubility Soluble in EtOH, MeOH, hot

Highly soluble in

pKa (Pyridine N) ~5.5 (Weak base)N/A (Already protonated)

Technical Note on Salt Formation: The hydrochloride salt is formed by protonating the pyridine nitrogen. While this increases water solubility, the free base must be regenerated (using


 or 

) prior to use in metal coordination chemistry to restore the lone pair availability on the nitrogen.

Synthesis & Manufacturing Protocol

Objective: Efficient reduction of dimethyl pyridine-2,6-dicarboxylate to 2,6-BHMP. Scale: Laboratory (10g – 50g scale).

Reaction Logic

The synthesis utilizes Sodium Borohydride (


)  rather than Lithium Aluminum Hydride (

).
  • Why?

    
     is pyrophoric and requires strictly anhydrous conditions. 
    
    
    
    is safer, cheaper, and effective for reducing esters when used in methanol (which forms active borate species).
Visual Workflow (Graphviz)

SynthesisWorkflow Start Dimethyl 2,6-pyridinedicarboxylate (Starting Material) Reagent NaBH4 (Excess) Solvent: MeOH/THF (0°C) Start->Reagent Dissolution Intermediate Borate Complex Intermediate Reagent->Intermediate Hydride Transfer (4-16h) Quench Acid Hydrolysis (Acetone/H2O) Intermediate->Quench Decomplexation Product 2,6-Bis(hydroxymethyl)pyridine (Crystalline Solid) Quench->Product Extraction & Recrystallization

Figure 1: Step-wise reduction pathway from the diester precursor to the diol product.

Detailed Protocol
  • Setup: Charge a 500mL 3-neck round-bottom flask with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Dimethyl pyridine-2,6-dicarboxylate (10.0 g, 51.2 mmol) and anhydrous Methanol (100 mL) . Cool to 0°C using an ice bath.

  • Reduction: Slowly add

    
     (5.8 g, 153 mmol, 3.0 eq)  in small portions over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours.

  • Quenching: Cool back to 0°C. Add Acetone (20 mL) to destroy excess hydride, followed by Saturated

    
     solution (50 mL) .
    
  • Isolation: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (4 x 50 mL) .

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from hot acetone or ethyl acetate/hexane.
    
  • Salt Conversion (Optional): To generate the Hydrochloride, dissolve the solid in minimal ethanol and bubble dry HCl gas, or add 1.0 eq of concentrated HCl, then precipitate with diethyl ether.

Chemical Reactivity & Ligand Design

The utility of 2,6-BHMP in drug development lies in its reactivity profile. It is a bifunctional linker .

The "Pincer" Mechanism

In medicinal inorganic chemistry, this molecule serves as the backbone for N,O,O-pincer ligands .

  • Mechanism: The central Pyridine Nitrogen (

    
    ) binds to the metal first. The two hydroxyl arms can then coordinate (often after deprotonation to alkoxides), creating two fused 5-membered chelate rings.
    
  • Result: Extremely high thermodynamic stability, making these complexes suitable for in vivo imaging agents or robust catalysts.

Supramolecular Macrocycles

2,6-BHMP is the precursor to Pyridino-Crown Ethers . By reacting the hydroxyl groups with oligo-ethylene glycols, researchers create macrocycles that selectively bind cations (


, 

) or protonated amines (drug molecules).

ReactivityMap Center 2,6-Bis(hydroxymethyl)pyridine (Core Scaffold) Path1 Route A: Oxidation Center->Path1 Path2 Route B: Halogenation (SOCl2) Center->Path2 Path3 Route C: Metal Coordination Center->Path3 Prod1 2,6-Pyridinedicarboxaldehyde (Linker for Schiff Bases) Path1->Prod1 Prod2 2,6-Bis(chloromethyl)pyridine (Alkylating Agent) Path2->Prod2 Prod3 Ru/Fe Pincer Complexes (Catalysis/Imaging) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the hydroxyl and pyridine functionalities.

Safety & Handling (GHS Standards)

While 2,6-BHMP is generally stable, its derivatives (especially the halogenated forms like 2,6-bis(chloromethyl)pyridine) are potent alkylating agents.

GHS Classification (Free Base & HCl):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Handling Protocol:

  • PPE: Nitrile gloves and safety goggles are mandatory.

  • Storage: The Hydrochloride salt is hygroscopic .[5] Store in a desiccator or under inert atmosphere (Argon) to prevent "caking" and hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70957, 2,6-Pyridinedimethanol. Retrieved from [Link]

  • Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.[6] Green Chemistry.[6] Retrieved from [Link]

Sources

Methodological & Application

The Versatile Tridentate Ligand: A Guide to 2,6-Bis(hydroxymethyl)pyridine Hydrochloride in Transition Metal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 2,6-bis(hydroxymethyl)pyridine hydrochloride as a versatile ligand for the synthesis and application of transition metal complexes. Delving into its coordination chemistry, this guide offers detailed protocols for the synthesis of the ligand and its subsequent metal complexes, alongside characterization data and an exploration of their applications in catalysis and drug development.

Introduction to 2,6-Bis(hydroxymethyl)pyridine: A Ligand of Interest

2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a tridentate ligand that coordinates to metal ions through its central pyridine nitrogen and the two hydroxyl oxygen atoms.[1] This O,N,O-donor ligand exhibits significant flexibility in its coordination, capable of acting as a neutral or deprotonated species, which allows for the synthesis of a diverse array of metal complexes with varied geometries and electronic properties.[1] The resulting complexes have shown considerable potential in fields such as catalysis and the development of novel therapeutics.[1][2] Its hydrochloride salt is a common starting material, offering improved stability and handling properties.

Synthesis of the Ligand: Pathways to 2,6-Bis(hydroxymethyl)pyridine

Several synthetic routes to 2,6-bis(hydroxymethyl)pyridine have been established, with two common methods detailed below.

Protocol 1: Reduction of Dimethyl 2,6-Pyridinedicarboxylate

A widely used and efficient method involves the reduction of a commercially available diester.[3]

Workflow for Ligand Synthesis via Reduction

start Dimethyl 2,6-pyridinedicarboxylate in Methanol reductant Add NaBH4 (in portions) at 0°C start->reductant stir Stir at 20°C for 16 hours reductant->stir quench Quench with saturated aq. Na2CO3 stir->quench concentrate Concentrate to residue quench->concentrate extract Extract with DCM/Methanol concentrate->extract dry Dry over Na2SO4 and filter extract->dry product Concentrate to yield 2,6-Bis(hydroxymethyl)pyridine dry->product

Caption: Synthesis of 2,6-Bis(hydroxymethyl)pyridine via reduction.

Step-by-Step Protocol:

  • To a solution of dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL) at 0 °C, add sodium borohydride (3.3 g, 0.088 mol) in portions, ensuring the temperature is maintained.[4]

  • Stir the reaction mixture at 20 °C for 16 hours.[4]

  • Quench the reaction by the careful addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution (10 mL).[4]

  • Concentrate the mixture under reduced pressure to obtain a residue.[4]

  • Add a mixture of dichloromethane (DCM) and methanol (10:1, 200 mL) to the residue and filter the solution.[4]

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure to yield 2,6-bis(hydroxymethyl)pyridine as a white solid.[4]

Protocol 2: Hydrolysis of 2,6-Dibromomethylpyridine

An alternative route involves the hydrolysis of a di-halogenated precursor.[3][5]

Step-by-Step Protocol:

  • In a 20 L reaction flask, combine 2,6-dibromomethylpyridine (2640 g), 30% aqueous sodium hydroxide solution (3 L), and ethanol (10 L).[3]

  • Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3][5]

  • After the reaction is complete, cool the mixture to room temperature and pour it into 20 L of ice water with stirring for 20 minutes.[3][5]

  • Extract the aqueous phase twice with dichloromethane (10 L each).[3][5]

  • Combine the organic phases and concentrate under reduced pressure to obtain the solid product.[3][5]

Synthesis of Transition Metal Complexes: General Considerations and Protocols

The synthesis of transition metal complexes with 2,6-bis(hydroxymethyl)pyridine hydrochloride typically involves the reaction of the ligand with a metal salt in a suitable solvent. The hydrochloride form can be used directly, often with a base to deprotonate the hydroxyl groups for coordination, or it can be neutralized prior to the reaction.

General Workflow for Complex Synthesis

ligand 2,6-Bis(hydroxymethyl)pyridine HCl in Solvent mix Mix Ligand and Metal Salt ligand->mix metal_salt Transition Metal Salt in Solvent metal_salt->mix reflux Reflux/Stir at specified temperature and time mix->reflux isolate Isolate Complex (Filtration/Crystallization) reflux->isolate wash Wash with appropriate solvent isolate->wash dry Dry under vacuum wash->dry product Characterize the Metal Complex dry->product

Caption: General workflow for the synthesis of transition metal complexes.

Protocol for the Synthesis of a Cobalt(II) Complex: [Co(C₇H₉NO₂)₂]Cl₂

This protocol describes the synthesis of a cobalt(II) complex where the ligand coordinates in its neutral form.[6]

Step-by-Step Protocol:

  • Dissolve 2,6-bis(hydroxymethyl)pyridine (2 mmol) in methanol (20 mL).

  • In a separate flask, dissolve CoCl₂·6H₂O (1 mmol) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool to room temperature. Pink prismatic crystals will form over time.[7]

  • Isolate the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol for the Synthesis of a Nickel(II) Complex

A similar procedure can be followed for the synthesis of a nickel(II) complex.[7]

Step-by-Step Protocol:

  • Dissolve 2,6-bis(hydroxymethyl)pyridine (2 mmol) in ethanol (25 mL).

  • Dissolve NiCl₂·6H₂O (1 mmol) in ethanol (15 mL).[1]

  • Add the nickel salt solution to the ligand solution dropwise with stirring at room temperature.[1]

  • Continue stirring the mixture for 4-6 hours.

  • A precipitate will form, which can be collected by filtration.

  • Wash the solid with cold ethanol and dry in a desiccator over anhydrous CaCl₂.

Protocol for the Synthesis of a Copper(II) Complex: [Cu(C₇H₉NO₂)Cl₂]

This protocol outlines the synthesis of a copper(II) complex.[8]

Step-by-Step Protocol:

  • Prepare a solution of 2,6-bis(hydroxymethyl)pyridine (1 mmol) in ethanol (20 mL).

  • Prepare a solution of CuCl₂·2H₂O (1 mmol) in ethanol (10 mL).

  • Add the copper(II) chloride solution to the ligand solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • A crystalline precipitate will form. Collect the solid by filtration.

  • Wash the product with diethyl ether and dry under vacuum.

Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized ligand and its metal complexes.

Technique2,6-Bis(hydroxymethyl)pyridine (Ligand)Transition Metal Complexes
Appearance White to light yellow crystalline powder[9]Varies (e.g., pink for Co(II), green for Ni(II), blue/green for Cu(II))[6][7]
Melting Point (°C) 112-114[9]Typically higher than the free ligand, often decomposing at high temperatures.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[9]Solubility varies depending on the metal and counter-ion; often soluble in DMF and DMSO.
FT-IR (cm⁻¹) ν(O-H) ~3300-3100 (broad), ν(C=N) ~1590, ν(C-O) ~1040Shift in ν(C=N) upon coordination, appearance of new bands in the low-frequency region (ν(M-N), ν(M-O)).
¹H NMR (DMSO-d₆, δ ppm) ~7.8 (t, 1H, py-H), ~7.4 (d, 2H, py-H), ~5.4 (t, 2H, OH), ~4.5 (d, 4H, CH₂)Broadening or shifting of ligand signals upon coordination with paramagnetic metals.
UV-Vis (nm) π-π* transitions of the pyridine ring.d-d transitions in the visible region, charge-transfer bands.
Magnetic Moment (μB) DiamagneticParamagnetic for many transition metal complexes (e.g., Co(II), Ni(II), Cu(II)).

Coordination Chemistry and Structural Aspects

The 2,6-bis(hydroxymethyl)pyridine ligand typically acts as a tridentate O,N,O-donor, forming two five-membered chelate rings with the metal center. The coordination geometry of the resulting complexes is influenced by the nature of the metal ion, the metal-to-ligand ratio, and the presence of other coordinating anions or solvent molecules.

Coordination Modes of 2,6-Bis(hydroxymethyl)pyridine

cluster_0 Tridentate (O,N,O) Coordination M M N N M->N O1 O M->O1 O2 O M->O2 Py Pyridine Ring CH2OH1 CH2OH CH2OH2 CH2OH

Caption: Tridentate coordination of 2,6-bis(hydroxymethyl)pyridine to a metal center (M).

Single-crystal X-ray diffraction studies have confirmed the tridentate coordination mode in various complexes. For instance, in the complex [Co(dmpy)₂]Cl₂, the cobalt(II) ion is coordinated to two tridentate 2,6-dimethanolpyridine (dmpy) ligands, resulting in a CoN₂O₄ chromophore.[6] In a copper(II) complex, the ligand also acts as a tridentate donor, coordinating through the nitrogen and both hydroxyl oxygen atoms.[8]

Applications in Catalysis

Transition metal complexes of 2,6-bis(hydroxymethyl)pyridine have emerged as promising catalysts in various organic transformations.[2] The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.

Catalytic Oxidation Reactions

Complexes of molybdenum(VI) with ligands structurally related to 2,6-bis(hydroxymethyl)pyridine have been shown to catalyze the oxidation of sulfides to sulfoxides.[10] The catalytic cycle is proposed to involve the formation of a metal-peroxo intermediate.

Catalytic Protocol for Sulfide Oxidation (General Procedure):

  • In a reaction vessel, dissolve the substrate (e.g., thioanisole, 1 mmol) and the molybdenum catalyst (1-5 mol%) in a suitable solvent such as acetonitrile.

  • Add an oxidant, such as hydrogen peroxide (H₂O₂), dropwise to the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Potential in Drug Development

The coordination of organic molecules to metal ions can significantly enhance their biological activity.[11] Pyridine-based ligands and their metal complexes have been extensively studied for their potential as therapeutic agents.

Anticancer Activity

While direct studies on the anticancer activity of 2,6-bis(hydroxymethyl)pyridine complexes are emerging, related compounds have shown promising results. For example, cobalt(II), copper(II), and zinc(II) complexes with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine have demonstrated in vitro cytotoxicity against various human cancer cell lines.[12][13] The coordination to the metal ion was found to improve the cytotoxic activity compared to the free ligand.[12]

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives and their metal complexes are well-documented. Pyridine-2,6-dithiocarboxylic acid, a related compound, has shown antimicrobial activity, with the proposed mechanism involving metal sequestration.[14] Metal complexes of substituted pyridines have exhibited activity against both Gram-positive and Gram-negative bacteria.[15] The chelation of the metal ion is believed to enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

Safety and Handling

2,6-Bis(hydroxymethyl)pyridine Hydrochloride:

  • General Handling: Handle in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid breathing dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

  • In case of contact: In case of eye or skin contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[16]

Transition Metal Complexes:

  • General Handling: The safety precautions for handling the metal complexes should be based on the toxicity of both the ligand and the specific transition metal. Many organometallic compounds are sensitive to air and moisture, and inert atmosphere techniques (e.g., Schlenk line) may be necessary for their synthesis and handling.[17]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,6-Bis(hydroxymethyl)pyridine hydrochloride is a readily accessible and highly versatile ligand that provides access to a wide range of transition metal complexes with diverse structures and applications. The straightforward synthesis of the ligand, coupled with the tunable properties of its metal complexes, makes it an attractive platform for the development of novel catalysts for organic synthesis and promising candidates for new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in this exciting area of coordination chemistry.

References

  • García-Ramos, J. C., et al. (2014). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of Inorganic Biochemistry, 141, 105-113.
  • PrepChem.com. (n.d.). Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). Retrieved February 6, 2026, from [Link]

  • Gokel, G. W., & Weber, E. (2005). Crown Ethers and Cryptands. Royal Society of Chemistry.
  • Kurtoglu, M., & Yilmaz, I. (2004). Syntheses and crystal structures of cobalt and nickel complexes of 2,6-bis(hydroxymethyl)pyridine.
  • Banti, C. N., & Hadjikakou, S. K. (2021). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 26(11), 3163.
  • Mundt, C., et al. (2019). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Catalysis Science & Technology, 9(16), 4278-4282.
  • Abdulameer, J. H., & Alias, M. F. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(1), 1266-1277.
  • ResearchGate. (2014). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Retrieved February 6, 2026, from [Link]

  • Lee, C. H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942.
  • Wang, Y., et al. (2023). Evaluation of central-metal effect on anticancer activity and mechanism of action of isostructural Cu(II) and Ni(II) complexes containing pyridine-2,6-dicarboxylate. Journal of Inorganic Biochemistry, 238, 112042.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved February 6, 2026, from [Link]

  • Kurtoglu, M., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 12(42), 27352-27364.
  • van der Watt, C., & Roodt, A. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Magnetochemistry, 8(9), 105.
  • Ottenbacher, R. V., et al. (2019). Deuterated N2Py2 Ligands: Building More Robust Non-Heme Iron Oxidation Catalysts.
  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of the complexes 1–6, given as MIC (minimum inhibitory concentration) values in µmol/L⁻¹. Retrieved February 6, 2026, from [Link]

  • Khemakhem, M., et al. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Molecules, 27(4), 1421.
  • ResearchGate. (n.d.). Cobalt(II) complexes of 2-methanol-, 2,6-dimethanol- and 2-ethanolpyridines: syntheses, spectroscopic, thermal and structural characterizations of [Co2(μ-Cl)2(mpy)4]Cl2. Retrieved February 6, 2026, from [Link]

  • El-Gamel, N. E. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 6, 2026, from [Link]

  • He, Z., et al. (2000). Copper(II) complexes of 6-hydroxymethyl-substituted tris(2-pyridylmethyl)amine ligands. Journal of the Chemical Society, Dalton Transactions, (9), 1419-1429.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Martins, C. F., et al. (2022). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. ChemRxiv.
  • Berezin, A. S., et al. (2022). Bis(2,6-pyrazolyl)
  • Company, A., & Lloret-Fillol, J. (2021). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes.
  • Al-Ktaifani, M. M., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Chemistry, 2(3), 398-433.
  • Cirera, J., et al. (2008). Ni(tpy)2: a high-spin octahedral formal Ni(0) complex. Dalton Transactions, (36), 4954-4961.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved February 6, 2026, from [Link]

  • Thapper, A., et al. (2021). Sulfide Oxidation by 2,6-Bis[hydroxyl(methyl)amino]-4-morpholino-1,3,5-triazinatodioxomolybdenum(VI): Mechanistic Implications with DFT Calculations for a New Class of Molybdenum(VI) Complex. Inorganic Chemistry, 60(12), 8873-8884.
  • van der Watt, C., & Roodt, A. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Magnetochemistry, 8(9), 105.
  • Ali, A., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate.

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Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2,6-Bis(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of 2,6-Bis(hydroxymethyl)pyridine in Coordination Polymer Synthesis

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks.[1] Their tunable structures and functionalities have positioned them as promising candidates for applications in gas storage, catalysis, sensing, and significantly, in drug delivery systems.[2] The choice of the organic ligand is paramount in dictating the final architecture and properties of the CP.

2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a particularly versatile ligand in the construction of CPs. Its structural features—a central pyridine ring providing a nitrogen donor site and two hydroxymethyl arms offering oxygen donor sites—allow for multiple coordination modes. This flexibility enables the formation of diverse and intricate CP structures. The presence of the hydroxyl groups also introduces the potential for hydrogen bonding, which can further stabilize the resulting framework. This application note provides a detailed, step-by-step protocol for the synthesis of a mixed-ligand coordination polymer utilizing 2,6-bis(hydroxymethyl)pyridine, aimed at researchers and professionals in materials science and drug development.

Rationale for Ligand and Synthesis Method Selection

The selection of 2,6-bis(hydroxymethyl)pyridine (referred to as H₂pdm in some literature) is based on its ability to act as a chelating and bridging ligand. The nitrogen of the pyridine ring and the oxygen atoms of the hydroxymethyl groups can coordinate to metal centers in various ways, influencing the dimensionality and topology of the resulting framework.[3] When used in conjunction with other ligands, such as dicarboxylic acids, it can lead to the formation of robust and porous metal-organic frameworks (MOFs), a subclass of CPs.[2]

The solvothermal synthesis method is chosen for this protocol. This technique involves heating the reactants in a sealed vessel in the presence of a solvent at a temperature above its boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality crystals, which are essential for structural characterization.[4] Solvothermal synthesis is a well-established method for producing crystalline CPs and MOFs.

Experimental Protocol: Solvothermal Synthesis of a Mixed-Ligand Zn(II) Coordination Polymer

This protocol is adapted from the synthesis of a 2D mixed-ligand MOF, [Zn₃(bdc)₂(Hpdm)₂]n, as reported by Kalpakidou et al. (2022).[2]

Materials and Equipment:

  • 2,6-Bis(hydroxymethyl)pyridine hydrochloride (or the free base, 2,6-pyridinedimethanol)

  • Benzene-1,4-dicarboxylic acid (H₂bdc)

  • Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL capacity)

  • Programmable laboratory oven

  • Analytical balance

  • Sintered glass funnel for vacuum filtration

  • Schlenk line or vacuum oven for drying

Table 1: Reactant Quantities and Molar Ratios

ReactantMolecular Weight ( g/mol )Mass (mg)Millimoles (mmol)Molar Ratio
Zn(ClO₄)₂·6H₂O372.3874.50.22
2,6-Bis(hydroxymethyl)pyridine139.1513.90.11
Benzene-1,4-dicarboxylic acid (H₂bdc)166.1316.60.11

Step-by-Step Synthesis Procedure:

  • Preparation of the Ligand Solution: In a 20 mL glass vial, dissolve 13.9 mg (0.1 mmol) of 2,6-bis(hydroxymethyl)pyridine and 16.6 mg (0.1 mmol) of benzene-1,4-dicarboxylic acid in a solvent mixture of 10 mL of DMF and 10 mL of deionized water. If starting with the hydrochloride salt of the ligand, a molar equivalent of a suitable base (e.g., triethylamine) should be added to deprotonate the pyridine nitrogen, although this may alter the final product.

  • Preparation of the Metal Salt Solution: In a separate vial, dissolve 74.5 mg (0.2 mmol) of Zn(ClO₄)₂·6H₂O in a minimal amount of the DMF/water solvent mixture.

  • Combining Reactants: Slowly add the metal salt solution to the ligand solution while stirring gently.

  • Solvothermal Reaction: Transfer the final mixture into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 100°C at a rate of 1°C/min. Hold the temperature at 100°C for 72 hours.

  • Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Isolation of the Product: Carefully open the autoclave in a fume hood. Collect the crystalline product by vacuum filtration using a sintered glass funnel.

  • Washing: Wash the collected crystals with fresh DMF (2 x 5 mL) and then with water (2 x 5 mL) to remove any unreacted starting materials and solvent molecules from the surface.

  • Drying: Dry the product under vacuum at room temperature for 12 hours. The final product will be colorless crystals of [Zn₃(bdc)₂(Hpdm)₂]n.

Visualizing the Workflow

The following diagram illustrates the key stages of the solvothermal synthesis process.

G cluster_prep Reactant Preparation A Dissolve Ligands: 2,6-Bis(hydroxymethyl)pyridine + H₂bdc in DMF/H₂O C Combine Solutions A->C B Dissolve Metal Salt: Zn(ClO₄)₂·6H₂O in DMF/H₂O B->C D Transfer to Autoclave C->D E Solvothermal Reaction (100°C, 72h) D->E F Slow Cooling to RT (24h) E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash Crystals (DMF & H₂O) G->H I Dry Under Vacuum H->I J Final Product: [Zn₃(bdc)₂(Hpdm)₂]n I->J

Caption: Workflow for the solvothermal synthesis of a Zn(II) coordination polymer.

Validation and Characterization of the Synthesized Polymer

To confirm the successful synthesis and determine the structure and properties of the coordination polymer, a suite of analytical techniques is employed.

1. Single-Crystal X-ray Diffraction (SCXRD):

  • Purpose: This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystalline product. It provides information on bond lengths, bond angles, coordination environment of the metal centers, and the overall network topology.

  • Expected Outcome: For the example protocol, SCXRD would confirm the formation of a 2D square lattice framework where the zinc ions are coordinated to the oxygen atoms of the deprotonated hydroxymethyl groups of the H₂pdm ligand and the carboxylate groups of the bdc²⁻ ligand.[2]

2. Powder X-ray Diffraction (PXRD):

  • Purpose: PXRD is used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern of the synthesized material is compared to the pattern simulated from the single-crystal X-ray data.

  • Expected Outcome: A match between the experimental and simulated patterns indicates that the bulk sample consists of a single crystalline phase.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: FTIR spectroscopy is used to identify the functional groups present in the coordination polymer and to confirm the coordination of the ligands to the metal centers.

  • Expected Outcome: The spectrum would show characteristic peaks for the pyridine ring and the carboxylate groups. A shift in the stretching frequencies of the C=O and O-H groups compared to the free ligands would indicate their coordination to the zinc ions.

4. Thermogravimetric Analysis (TGA):

  • Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules and the decomposition of the framework.

  • Expected Outcome: The TGA curve would show an initial mass loss corresponding to the removal of any guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework. At higher temperatures, a significant mass loss would signify the decomposition of the organic ligands.

Applications in Drug Development

Coordination polymers, particularly MOFs, are gaining significant attention in the field of drug development for several reasons:

  • High Drug Loading Capacity: The porous nature of many CPs allows for the encapsulation of large quantities of drug molecules.[5]

  • Controlled Release: The release of the encapsulated drug can be controlled by the degradation of the CP framework or by diffusion through its pores. This allows for sustained drug release, which can improve therapeutic efficacy and reduce side effects.[2]

  • Biocompatibility: CPs can be synthesized from biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) and organic ligands, making them suitable for in vivo applications.

  • Tunability: The properties of CPs, including their porosity, stability, and drug release kinetics, can be tailored by carefully selecting the metal ions and organic ligands.[2]

The coordination polymer synthesized in this protocol, with its 2D structure, could be explored for applications in drug delivery, potentially through surface adsorption or intercalation of drug molecules. Further research could focus on modifying the synthesis to create 3D porous analogues for enhanced drug loading and controlled release.

Conclusion

This application note provides a comprehensive guide to the synthesis of coordination polymers using the versatile ligand 2,6-bis(hydroxymethyl)pyridine. The detailed solvothermal protocol, coupled with the necessary characterization techniques, offers a solid foundation for researchers to explore this fascinating class of materials. The unique structural features of 2,6-bis(hydroxymethyl)pyridine make it a valuable building block for the rational design of functional coordination polymers with potential applications in catalysis, sensing, and the targeted delivery of therapeutics.

References

  • Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.
  • Kalpakidou, M., Tzani, A., Raptis, V., Papastergiou, M. V., Charalambous, M., Kaziannis, S., ... & Perlepes, S. P. (2022). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. European Journal of Inorganic Chemistry, 2022(19), e202200140. [Link]

  • Wang, L., Deng, H., Furukawa, H., Gándara, F., Cordova, K. E., Peri, D., & Yaghi, O. M. (2014). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals. Inorganic chemistry, 53(12), 5881–5883. [Link]

  • Huang, H., Xu, Z., & Deng, G. J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. [Link]

  • Li, J., Chen, X., & Zhang, J. (2009). Synthesis, crystal structure and properties of a 1D cadmium(II) coordination polymer with 2,6-dimethyl-3,5-bis(pyrazo-3-yl)pyridine. Indian Journal of Chemistry, 48A, 1244-1247.
  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. [Link]

  • Washington State University. (n.d.). Solvothermal Technique Guidelines. Retrieved from [Link]

  • Rosi, N. L., Eddaoudi, M., Kim, J., O'Keeffe, M., & Yaghi, O. M. (2002). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic chemistry, 41(10), 2737–2739. [Link]

  • Abeykoon, A. M., & Liyanage, A. D. (2021). Solvothermal Synthesis of BiCuI5(phen)2, a Novel Metal–Organic Halobismuthate. Journal of Chemical Crystallography, 51(3), 314-319. [Link]

  • Zhang, T., Wu, M., Lin, W., & Lin, W. (2015). Coordination polymer particles as potential drug delivery systems. Chemical Communications, 51(84), 15471-15473. [Link]

  • Chen, Y., Li, G., & Zhang, X. (2023). Advanced coordination polymer materials for drug delivery systems. Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering. [Link]

  • Zhu, J., Zhang, Y., Zhang, C., & Li, Y. (2011). Solvothermal synthesis and characterization of polyselenidoarsenate salts of transition metal complex cations. Inorganic chemistry, 50(17), 7990–7996. [Link]

  • Abylkalykova, R., James, S. L., & Yagodin, A. (2021). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Polymers, 13(21), 3788. [Link]

  • Couillens, X., Fegy, K., Nurchi, V. M., & S. M. (2021). Syntheses and crystal structures of cobalt and nickel complexes of 2,6-bis(hydroxymethyl)pyridine.
  • Zhang, X. Y., Guan, J., Shu, T., & Xiao, Y. (2024). Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine. Molecules, 29(3), 698. [Link]

  • Hughes, D. L., & Leigh, G. J. (1984). The crystal structure of trans-dichlorobis[2,6-bis(hydroxymethyl)pyridine]cobalt(II). Inorganica Chimica Acta, 84, 141-144.
  • Zhang, Y., Wang, F., & You, X. (2004). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Tetrahedron: Asymmetry, 15(18), 2899-2902. [Link]

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Application Notes & Protocols: 2,6-Bis(hydroxymethyl)pyridine as a Versatile Building Block in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces.[1] The rational design of these systems hinges on the use of molecular building blocks, or synthons, whose structural and chemical properties dictate the architecture and function of the final assembly. Among the vast library of available synthons, 2,6-Bis(hydroxymethyl)pyridine (BHMP), often handled as its more stable hydrochloride salt, has emerged as a particularly versatile and powerful component.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of BHMP in supramolecular chemistry. Its unique combination of a rigid, N-heterocyclic core and two reactive hydroxymethyl sidearms makes it an exceptional candidate for constructing a diverse range of supramolecular architectures, from discrete metallacycles to extended coordination polymers and hydrogen-bonded networks. We will explore the fundamental principles that underpin its utility and provide detailed protocols for its application in metallosupramolecular synthesis and advanced ligand design.

Physicochemical Properties and Handling

2,6-Bis(hydroxymethyl)pyridine (also known as 2,6-Pyridinedimethanol) is a white to light-yellow crystalline powder.[2][3] The hydrochloride salt is often used to improve shelf-life and solubility in certain solvents, and it is typically neutralized in situ during reactions with the addition of a base.

Table 1: Physicochemical Properties of 2,6-Bis(hydroxymethyl)pyridine

PropertyValueReference(s)
Chemical Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2][4]
Melting Point 112-114 °C[2]
Boiling Point 185 °C at 15 mmHg[2]
Appearance Light yellow to beige crystalline powder[2]
Solubility Soluble in water[2][4]
CAS Number 1195-59-1[2]

Safety and Handling:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2][5]

  • Precautionary Measures: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[2][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[4]

Core Concepts: The Supramolecular Versatility of BHMP

The efficacy of BHMP as a supramolecular building block stems from three key structural features: its coordination adaptability, its hydrogen bonding capabilities, and the reactivity of its peripheral functional groups.

  • Coordination Versatility: The pyridine nitrogen and the two hydroxyl oxygens can coordinate to metal ions in various modes. This flexibility allows for the construction of diverse metallosupramolecular architectures. It can act as a monodentate ligand through one of its oxygen atoms, a bidentate ligand, or a tridentate N,O,O'-chelate.[6] This multi-modal coordination behavior is crucial for controlling the geometry and dimensionality of the resulting metal complexes.

G cluster_mono Monodentate cluster_bi Bidentate cluster_tri Tridentate M1 Metal Ion L1 BHMP M1->L1 O-coordination M2 Metal Ion L2 BHMP M2->L2 N,O-coordination M3 Metal Ion L3 BHMP M3->L3 N,O,O'-coordination

Caption: Coordination modes of BHMP with metal ions.

  • Hydrogen Bonding: The two hydroxyl groups are excellent hydrogen bond donors, while the pyridine nitrogen atom is a hydrogen bond acceptor. This dual functionality enables BHMP to participate in intricate hydrogen-bonded networks, leading to the formation of supramolecular polymers, gels, or host-guest complexes.[7][8]

  • Reactivity and Derivatization: The hydroxymethyl groups are primary alcohols, making them readily accessible for a wide range of chemical transformations. They can be esterified, etherified, or converted to halides or azides. This allows for the straightforward synthesis of more complex, second-generation ligands where the core BHMP scaffold is decorated with additional functional units, expanding its potential in building multifunctional supramolecular systems.[9][10]

Application Note 1: Synthesis of Metallosupramolecular Architectures

Principle: The directed coordination of ligands to metal ions is a cornerstone of supramolecular chemistry. BHMP is an excellent ligand for this purpose, capable of forming discrete, high-nuclearity clusters and extended coordination polymers with various transition metals and lanthanides.[4][5][6] The geometry of the ligand and the coordination preference of the metal ion synergistically guide the self-assembly process. For instance, its use with iron(III) salts has been shown to produce unusual high-nuclearity Fe₉ and Fe₁₈ clusters.[4][5]

G start Starting Materials (BHMP, Metal Salt) reaction Self-Assembly Reaction (Solvent, Temp, Time) start->reaction 1. Mix & React workup Isolation & Workup (Filtration/Evaporation) reaction->workup 2. Isolate purification Purification (Crystallization) workup->purification 3. Purify product Supramolecular Product purification->product 4. Obtain Final Product characterization Characterization (X-ray, NMR, MS, IR) product->characterization 5. Analyze Structure

Caption: General workflow for metallosupramolecular synthesis.

Protocol 1: Synthesis of a [Fe₂(BHMP)₂(OAc)₂] Type Complex (Conceptual Protocol)

This conceptual protocol is based on established principles for forming dinuclear metal-acetate complexes and the known coordination behavior of BHMP. It serves as a representative example for researchers to adapt.

Materials:

  • 2,6-Bis(hydroxymethyl)pyridine (BHMP)

  • Iron(III) acetate, [Fe₃O(OAc)₆(H₂O)₃]OAc, or similar Fe(III) source

  • Methanol (MeOH), analytical grade

  • Triethylamine (NEt₃)

  • Diethyl ether

Procedure:

  • Ligand Preparation: In a 50 mL round-bottom flask, dissolve 2,6-Bis(hydroxymethyl)pyridine (2 equivalents) in 20 mL of methanol. If starting from the hydrochloride salt, add triethylamine (2.2 equivalents) to neutralize the HCl in situ and stir for 10 minutes.

    • Causality: Methanol is chosen for its ability to dissolve both the ligand and the metal salt. The base is crucial for deprotonating the hydrochloride salt, freeing the neutral ligand for coordination.

  • Reaction Mixture: To the stirring ligand solution, add a solution of the iron(III) acetate salt (1 equivalent of Fe) dissolved in 10 mL of methanol.

    • Causality: Slow addition of the metal salt solution helps to prevent the formation of amorphous precipitates and promotes the growth of well-ordered crystalline material.

  • Reaction: Reflux the resulting solution for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution will typically change, indicating complex formation.

    • Causality: Heating provides the necessary activation energy for ligand exchange and allows the system to reach its thermodynamically favored supramolecular structure. An inert atmosphere prevents potential oxidation of sensitive species.

  • Isolation: After cooling to room temperature, filter the solution to remove any insoluble impurities. Slowly diffuse diethyl ether into the filtrate over several days.

    • Causality: Diethyl ether is a poor solvent for the complex, and its slow introduction reduces the solubility of the product, inducing crystallization. This is a standard and gentle method for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Purification: Collect the resulting crystals by filtration, wash with a small amount of cold methanol, followed by diethyl ether, and dry under vacuum.

Self-Validating System (Characterization):

  • Single-Crystal X-ray Diffraction: Provides unambiguous structural determination of the coordination environment, metal-ligand bond lengths, and overall architecture.

  • ¹H NMR: The disappearance of the -OH proton signal (or a significant shift) and shifts in the pyridine ring protons confirm coordination.

  • FT-IR Spectroscopy: Look for shifts in the C=N and C-O stretching frequencies of the ligand upon coordination to the metal center.

  • Mass Spectrometry (ESI-MS): Confirms the mass-to-charge ratio of the assembled complex, verifying its composition.

Application Note 2: Derivatization for Advanced Ligand Design

Principle: The true power of BHMP is unlocked through the functionalization of its hydroxymethyl groups. This allows for the creation of sophisticated ligands with tailored properties. A prominent example is the use of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, a highly efficient and orthogonal transformation.[10] By converting the hydroxyls into azides, they can be "clicked" with terminal alkynes to introduce new functional groups, such as additional coordination sites, chromophores, or solubilizing chains.

G bhmp BHMP (-CH₂OH) tosylate Intermediate (-CH₂OTs) bhmp->tosylate 1. Tosylation azide Azido-BHMP (-CH₂N₃) tosylate->azide 2. Azide Substitution final_ligand Triazole Ligand azide->final_ligand 3. CuAAC Click Reaction alkyne Functional Alkyne (R-C≡CH) alkyne->final_ligand

Caption: Synthetic pathway for BHMP derivatization via click chemistry.

Protocol 2: Synthesis of a 2,6-Bis((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)pyridine Ligand (Conceptual Protocol)

This protocol outlines the key steps to convert BHMP into a more complex ligand using click chemistry, adapted from established procedures.[10]

Part A: Synthesis of 2,6-Bis(azidomethyl)pyridine

  • Activation of Hydroxyls: Dissolve BHMP (1 eq.) in anhydrous dichloromethane (DCM) with triethylamine (2.5 eq.) in an ice bath. Slowly add methanesulfonyl chloride (2.2 eq.). Stir at 0°C for 1 hour, then at room temperature for 4 hours.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate (or tosylate) makes it an excellent leaving group for the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated.

  • Azide Substitution: To the reaction mixture, add sodium azide (NaN₃, 3 eq.) dissolved in a minimal amount of DMF/water. Stir vigorously at room temperature for 18-24 hours.

    • Causality: The azide ion (N₃⁻) is a good nucleophile that displaces the mesylate group via an Sₙ2 reaction to form the desired diazide. Caution: Sodium azide is highly toxic, and organic azides can be explosive. Always handle with extreme care on a small scale behind a blast shield.[10]

  • Workup and Purification: Perform an aqueous workup by extracting with DCM, washing with water and brine, and drying over Na₂SO₄. Purify the crude product by column chromatography on silica gel to yield 2,6-bis(azidomethyl)pyridine.

Part B: CuAAC "Click" Reaction

  • Reaction Setup: In a flask, dissolve 2,6-bis(azidomethyl)pyridine (1 eq.) and a functional terminal alkyne (e.g., phenylacetylene, 2.2 eq.) in a 3:1 mixture of DMF/water.

  • Catalyst Addition: Add sodium ascorbate (0.5 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 eq.).

    • Causality: This is a standard catalyst system for the CuAAC reaction. Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification: After the reaction is complete, add an aqueous solution of EDTA/NH₄OH to chelate and remove the copper catalyst. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash, dry, and purify by column chromatography or recrystallization to obtain the final triazole-functionalized ligand.

Self-Validating System (Characterization):

  • ¹H NMR: The key diagnostic is the appearance of a new singlet in the δ 7.5-8.5 ppm region, corresponding to the triazole C-H proton. The methylene protons adjacent to the newly formed triazole will also show a characteristic shift.

  • ¹³C NMR: Appearance of new signals for the triazole ring carbons.

  • FT-IR Spectroscopy: Disappearance of the strong azide stretch (around 2100 cm⁻¹) is a clear indication of a successful reaction.

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the final, derivatized ligand.

References

  • France, S. P., et al. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 19(2), 418-422. [Link]

  • Aida, T., Meijer, E. W., & Stupp, S. I. (2012). Construction of Supramolecular Systems That Achieve Lifelike Functions. Science, 335(6070), 813-817. [Link]

  • Ottokemi. 2,6-Pyridinedimethanol, 98% 1195-59-1. [Link]

  • PrepChem. Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). [Link]

  • Kryuchkova, M. A., et al. (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules, 27(21), 7268. [Link]

  • Google Patents. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)
  • Hosten, E. C., et al. (2021). Exploring Supramolecular Chemistry as an Innovative Strategy for Pyridine Guest Separations When Employing a TADDOL Derivative as the Host Compound. Crystal Growth & Design, 21(11), 6336–6346. [Link]

  • ResearchGate. 8-Hydroxyquinolines in metallosupramolecular chemistry. [Link]

  • Recchia, D. L., Barton, B., & Hosten, E. C. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm. [Link]

  • Kruger, P. E., et al. (2016). Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine. Molecules, 21(8), 1079. [Link]

  • Ben M'Barek, Y., et al. (2022). The Coordination Behavior of Two New Complexes...Based on 2,6-Dimethanolpyridine. Crystals, 12(3), 312. [Link]

  • Academia.edu. Practical Routes to 2,6-Disubstituted Pyridine Derivatives. [Link]

  • ResearchGate. Extremely effective separations of pyridine/picoline mixtures.... [Link]

  • PubMed. Supramolecular assembly and solution properties of bis(bipyridyl)ruthenium(II) coordination complexes.... [Link]

  • MDPI. Morphological Evaluation of Supramolecular Soft Materials Obtained through Co-Assembly Processes. [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von 2,6-Bis(hydroxymethyl)pyridin-Hydrochlorid für pharmazeutische Anwendungen

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Dr. Eva Reinhardt, Leitende Anwendungswissenschaftlerin

Zusammenfassung für die Geschäftsleitung

Dieser technische Leitfaden bietet einen detaillierten Überblick über die strategische Derivatisierung von 2,6-Bis(hydroxymethyl)pyridin, einem vielseitigen Grundgerüst für die pharmazeutische Wirkstoffentwicklung. Die Pyridin-Einheit ist ein zentrales Strukturelement in einer Vielzahl von von der FDA zugelassenen Medikamenten, was auf ihre günstigen pharmakokinetischen Eigenschaften zurückzuführen ist.[1][2][3] Die beiden primären Hydroxymethylgruppen an den Positionen 2 und 6 des Pyridinrings bieten reaktive Stellen für gezielte chemische Modifikationen. Solche Modifikationen ermöglichen die Feinabstimmung von Löslichkeit, Bioverfügbarkeit, und pharmakologischer Aktivität, um neue therapeutische Wirkstoffe zu entwickeln. In diesem Dokument werden bewährte Protokolle für Schlüsselreaktionen wie Veresterung, Carbamatsynthese, Tosylierung und Oxidation vorgestellt. Darüber hinaus werden analytische Methoden zur Charakterisierung und ein Überblick über die pharmazeutischen Anwendungsbereiche der resultierenden Derivate erörtert.

Einleitung: Die strategische Bedeutung von 2,6-Bis(hydroxymethyl)pyridin

Der Pyridinring ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie. Seine Präsenz in Naturstoffen wie Vitaminen und Alkaloiden sowie in über 7000 pharmazeutischen Wirkstoffen unterstreicht seine Bedeutung.[1][3] Das Stickstoffatom im Ring fungiert als Wasserstoffbrückenakzeptor und verleiht dem Molekül eine basische Eigenschaft, was die Wasserlöslichkeit verbessern und spezifische Interaktionen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren ermöglichen kann.[2][4]

2,6-Bis(hydroxymethyl)pyridin (BHMP) ist ein besonders wertvolles Zwischenprodukt, da seine beiden Hydroxymethylgruppen als "Griffe" für eine breite Palette chemischer Umwandlungen dienen.[5] Die symmetrische Anordnung ermöglicht die Synthese von bifunktionellen Molekülen, die als Liganden für Metallionen, als Bausteine für Makrozyklen oder zur Verknüpfung mit anderen pharmakologisch aktiven Einheiten dienen können. Die Derivatisierung dieser Hydroxylgruppen ist ein entscheidender Schritt, um die physikochemischen und biologischen Eigenschaften des Moleküls gezielt zu modulieren und sein therapeutisches Potenzial zu erschließen.

Logisches Diagramm: Vom Grundgerüst zur Anwendung

G cluster_0 Grundgerüst & Synthese cluster_1 Derivatisierungsstrategien cluster_2 Pharmazeutische Derivate cluster_3 Therapeutische Anwendungen A 2,6-Lutidin B 2,6-Pyridindicarbonsäure A->B Oxidation C 2,6-Bis(hydroxymethyl)pyridin (BHMP) B->C Reduktion D Veresterung C->D E Carbamatsynthese C->E F Tosylierung C->F G Oxidation C->G H Bis(acyloxymethyl)pyridine (Prodrugs) D->H I Dicarbamate (Entzündungshemmer) E->I J Bis(tosyloxymethyl)pyridin (Vielseitiges Intermediat) F->J K 2,6-Pyridindicarbaldehyd (Synthesebaustein) G->K M Antineoplastisch H->M L Entzündungshemmend I->L J->M N Antibakteriell J->N K->M O Neuroprotektiv K->O

Abbildung 1: Logischer Arbeitsablauf von der Synthese des BHMP-Grundgerüsts über verschiedene Derivatisierungsstrategien bis hin zu den resultierenden pharmazeutischen Derivaten und deren potenziellen therapeutischen Anwendungen.

Synthese und Handhabung des Ausgangsmaterials

Obwohl 2,6-Bis(hydroxymethyl)pyridin kommerziell erhältlich ist, ist ein Verständnis seiner Synthese für die Qualitätskontrolle und Prozessoptimierung von entscheidender Bedeutung. Die gängigste Labormethode geht von 2,6-Lutidin aus.

Syntheseweg:

  • Oxidation: 2,6-Lutidin wird zu 2,6-Pyridindicarbonsäure oxidiert. Dies kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder über eine zweistufige Oxidation mit Chrom(VI)-Salzen erfolgen.[6][7]

  • Veresterung: Die resultierende Dicarbonsäure wird typischerweise mit Methanol in Gegenwart eines Säurekatalysators (z.B. Schwefelsäure) zum Dimethylester umgesetzt.[6]

  • Reduktion: Der Dimethyl-2,6-pyridindicarboxylat wird anschließend zu 2,6-Bis(hydroxymethyl)pyridin reduziert. Eine effektive Methode ist die Verwendung von Natriumborhydrid in einem alkoholischen Lösungsmittel.[8]

Eine neuere, nachhaltigere Alternative ist die direkte biokatalytische Synthese aus 2,6-Lutidin unter Verwendung von gentechnisch veränderten Mikroorganismen, die eine hohe Ausbeute in einem einzigen Schritt ermöglicht.[5][9]

Umgang mit 2,6-Bis(hydroxymethyl)pyridin-Hydrochlorid: Das Hydrochlorid-Salz ist oft stabiler und besser handhabbar als die freie Base. Vor der Derivatisierung muss die freie Base in der Regel in situ durch Zugabe einer Base (z.B. Triethylamin, Pyridin oder anorganische Basen wie NaOH oder K₂CO₃) freigesetzt werden, um das nukleophile Hydroxyl zu deprotonieren und das saure HCl zu neutralisieren. Die Wahl der Base ist entscheidend und hängt von den spezifischen Reaktionsbedingungen ab.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben Schlüsselreaktionen zur Modifikation der Hydroxymethylgruppen von BHMP.

Protokoll 1: Synthese von Bis(carbamaten) – Beispiel: 2,6-Bis(hydroxymethyl)pyridin-di(N-methylcarbamat)

Carbamat-Derivate von BHMP haben nachweislich entzündungshemmende Eigenschaften.[10] Das folgende Protokoll beschreibt eine allgemeine Methode zur Synthese von N-substituierten Carbamaten.

Kausalität des Protokolls: Diese Reaktion ist eine nukleophile Addition-Eliminierung. Die Hydroxylgruppen des BHMP reagieren mit einem Isocyanat. Alternativ kann, wie hier beschrieben, ein reaktiveres Carbamoylchlorid-Intermediat verwendet werden, das in situ erzeugt oder direkt eingesetzt wird. Die Reaktion mit Methylamin an einem aktivierten Carbonyl-Intermediat führt zur Bildung des stabilen Carbamat-Produkts.[11]

Experimentelles Protokoll:

  • Freisetzung der Base: Lösen Sie 1,76 g (10 mmol) 2,6-Bis(hydroxymethyl)pyridin-Hydrochlorid in 50 mL wasserfreiem Tetrahydrofuran (THF) in einem trockenen 250-mL-Rundkolben unter Stickstoffatmosphäre. Kühlen Sie die Suspension auf 0 °C in einem Eisbad.

  • Basenzugabe: Fügen Sie langsam 2,23 mL (16 mmol, 1,6 Äquivalente) Triethylamin (TEA) hinzu. Rühren Sie die Mischung 15 Minuten bei 0 °C.

  • Aktivierung (Alternative zu Isocyanat): In einem separaten Kolben wird ein reaktives Intermediat wie 2,6-Bis(chloromethyloxy-carbonyloxymethyl)pyridin hergestellt (falls kein Isocyanat verwendet wird).[11] Für eine direktere Synthese, wie sie in Patenten beschrieben ist, wird BHMP mit einem geeigneten Isocyanat (z.B. Methylisocyanat) in Gegenwart einer Base umgesetzt.

  • Reaktion (Beispiel mit Methylamin an einem aktivierten Vorläufer): Zu einer gekühlten Lösung (0 °C) des aktivierten BHMP-Vorläufers (z.B. 1,3 g, 4 mmol 2,6-Bis(chloromethyloxy-carbonyloxymethyl)pyridin) werden 3,15 mL einer 33,6%igen methanolischen Methylamin-Lösung (24 mmol) langsam zugetropft, sodass die Temperatur unter 10 °C bleibt.[11]

  • Aufarbeitung: Nach vollständiger Zugabe wird die Reaktion für 1-2 Stunden bei Raumtemperatur gerührt. Fügen Sie 5 mL Wasser hinzu, um die Reaktion zu beenden und Salze auszufällen. Kühlen Sie die Mischung auf 2-5 °C.[11]

  • Isolierung: Filtrieren Sie den ausgefallenen Feststoff ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum. Das Produkt, 2,6-Bis(hydroxymethyl)pyridin-di(N-methylcarbamat), wird als kristalliner Feststoff erhalten.[11]

Sicherheitshinweis: Isocyanate sind hochreaktiv und toxisch. Arbeiten Sie stets im Abzug und tragen Sie geeignete persönliche Schutzausrüstung.

G A 1. BHMP-HCl in THF bei 0°C lösen B 2. Triethylamin zugeben A->B C 3. Aktiviertes Intermediat oder Isocyanat zugeben B->C D 4. Reaktion bei 0°C bis RT C->D E 5. Wässrige Aufarbeitung D->E F 6. Produkt durch Filtration isolieren E->F

Abbildung 2: Arbeitsablauf für die Synthese von Bis(carbamaten).

Protokoll 2: Synthese von 2,6-Bis(tosyloxymethyl)pyridin

Tosyl-Derivate sind hervorragende Zwischenprodukte, da die Tosylatgruppe eine exzellente Abgangsgruppe für nukleophile Substitutionsreaktionen ist (z.B. zur Einführung von Aziden, Thiolen oder Aminen).

Kausalität des Protokolls: Die Reaktion folgt einem S_N2-Mechanismus, bei dem das Sauerstoffatom der Hydroxylgruppe das Schwefelatom des p-Toluolsulfonylchlorids (TsCl) angreift. Eine Base (hier NaOH) ist erforderlich, um die Hydroxylgruppe zu deprotonieren und das bei der Reaktion entstehende HCl zu neutralisieren. Die Verwendung eines Zweiphasensystems (THF/Wasser) erleichtert die Reaktion.[12][13]

Experimentelles Protokoll:

  • Ansatz vorbereiten: Lösen Sie 8,0 g (0,20 mol) Natriumhydroxid (NaOH) und 2,78 g (0,02 mol) 2,6-Bis(hydroxymethyl)pyridin in 150 mL einer 1:1-Mischung aus THF und Wasser in einem 500-mL-Rundkolben.[12]

  • Reagenz zugeben: Kühlen Sie die Lösung auf 0 °C. Fügen Sie langsam eine Lösung von 7,61 g (0,04 mol) p-Toluolsulfonylchlorid (TsCl) in 75 mL THF zu.[12]

  • Reaktion durchführen: Rühren Sie die Reaktionsmischung für 15 Minuten bei 0 °C und anschließend für 4 Stunden bei Raumtemperatur.[12]

  • Aufarbeitung: Gießen Sie die Mischung in 200 mL Wasser und extrahieren Sie das Produkt viermal mit je 75 mL Dichlormethan.[12]

  • Reinigung und Isolierung: Waschen Sie die vereinigten organischen Phasen mit gesättigter NaCl-Lösung, trocknen Sie sie über Natriumsulfat (Na₂SO₄) und entfernen Sie das Lösungsmittel im Rotationsverdampfer. Das Produkt wird als weißer kristalliner Feststoff erhalten.[12] Die erwartete Ausbeute liegt bei etwa 80%.

Protokoll 3: Oxidation zu 2,6-Pyridindicarbaldehyd

Die Oxidation der beiden Hydroxymethylgruppen zum Dialdehyd eröffnet weitere Synthesewege, insbesondere für die Bildung von Iminen und die Synthese komplexer heterozyklischer Systeme.

Kausalität des Protokolls: Milde Oxidationsmittel sind erforderlich, um eine Überoxidation zur Carbonsäure zu vermeiden. Selendioxid (SeO₂) ist ein spezifisches Reagenz für die Oxidation von allylischen und benzylischen Alkoholen zu den entsprechenden Aldehyden. Die Reaktion wird typischerweise unter Rückfluss in einem inerten Lösungsmittel wie 1,4-Dioxan durchgeführt.[14]

Experimentelles Protokoll:

  • Ansatz vorbereiten: Lösen Sie 300 mg (2,17 mmol) 2,6-Bis(hydroxymethyl)pyridin in 50 mL 1,4-Dioxan in einem geeigneten Rundkolben.[14]

  • Oxidationsmittel zugeben: Fügen Sie 2,6 g (23,8 mmol) Selendioxid (SeO₂) hinzu.[14]

  • Reaktion unter Rückfluss: Erhitzen Sie die Mischung unter Rühren für 2 Stunden unter Rückfluss.[14]

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab. Filtrieren Sie den festen Selen-Niederschlag über Celite ab.

  • Isolierung: Entfernen Sie das Lösungsmittel (Dioxan) aus dem Filtrat durch Destillation unter reduziertem Druck, um das Zielprodukt, 2,6-Pyridindicarbaldehyd, als Feststoff zu erhalten.[14]

Sicherheitshinweis: Selenverbindungen sind hochtoxisch. Führen Sie alle Arbeitsschritte im Abzug durch und vermeiden Sie die Exposition.

Analytische Charakterisierung der Derivate

Die Validierung der erfolgreichen Derivatisierung erfordert eine gründliche analytische Charakterisierung.

TechnikZweckErwartete Beobachtungen für Derivate
¹H-NMR StrukturbestätigungVerschwinden des Hydroxyl-Protonensignals. Auftreten neuer Signale, die den hinzugefügten Gruppen entsprechen (z.B. N-CH₃ für Carbamat, aromatische Protonen für Tosylat). Verschiebung der CH₂-Signale zu tieferem Feld aufgrund des elektronenziehenden Effekts der neuen Gruppe.
¹³C-NMR Kohlenstoffgerüst-AnalyseVerschiebung des CH₂-Kohlenstoffsignals. Neue Signale für die hinzugefügten funktionellen Gruppen (z.B. Carbonyl-Kohlenstoff bei ~155 ppm für Carbamat).
FT-IR Identifizierung funktioneller GruppenVerschwinden der breiten O-H-Streckschwingung (~3300 cm⁻¹). Auftreten charakteristischer Banden: C=O-Streckschwingung (~1700 cm⁻¹) für Carbamate/Ester; S=O-Streckschwingungen (~1350 und 1170 cm⁻¹) für Tosylate; C=O-Streckschwingung (~1710 cm⁻¹) für Aldehyde.
Massenspektrometrie (MS) MolekulargewichtsbestimmungDas Molekülionen-Peak (M⁺ oder [M+H]⁺) muss mit dem berechneten Molekulargewicht des Derivats übereinstimmen.
HPLC ReinheitsbestimmungEin einzelner Hauptpeak zeigt eine hohe Reinheit des Produkts an. Die Retentionszeit ändert sich im Vergleich zum Ausgangsmaterial signifikant.

Pharmazeutische Anwendungen und Wirkmechanismen

Die Derivatisierung von BHMP führt zu Verbindungen mit einem breiten Spektrum an potenziellen therapeutischen Anwendungen.

  • Entzündungshemmer: Dicarbamat-Derivate haben sich als wirksame entzündungshemmende Mittel erwiesen, deren genauer Mechanismus jedoch noch untersucht wird.[10]

  • Antikrebsmittel: Viele Pyridin-Derivate zeigen zytotoxische Aktivität gegen verschiedene Krebszelllinien.[1] Die Fähigkeit des Pyridin-2,6-dicarboxamid-Gerüsts, G-Quadruplex-DNA zu stabilisieren, ist ein vielversprechender Ansatz für eine seneszenzvermittelte Krebstherapie.[15]

  • Antibakterielle und antimykotische Wirkstoffe: Das Pyridin-Gerüst ist Bestandteil zahlreicher antibakterieller Wirkstoffe.[2][16] Dicarboxamid-Derivate haben eine signifikante Aktivität gegen gram-positive und gram-negative Bakterien sowie Pilze gezeigt.[15]

  • Neuroprotektive Wirkstoffe: Metallchelatoren auf Basis des Pyridin-2,6-dicarboxamid-Gerüsts haben in Studien eine signifikante neuroprotektive Wirkung gegen durch Amyloid-β-Peptid und H₂O₂ induzierte Toxizität gezeigt.[15]

Wirkmechanismus-Diagramm: Pyridin-Derivat als Metall-Chelator

G cluster_0 Pathologischer Zustand cluster_1 Therapeutische Intervention Enzym Metalloenzym (z.B. Matrix-Metalloproteinase) Produkt Pathologisches Produkt Enzym->Produkt katalysiert Substrat Substrat Substrat->Enzym Metall Zn²⁺ Metall->Enzym essentieller Cofaktor Inaktiv Inaktiver Enzym-Komplex Metall->Inaktiv Derivat 2,6-substituiertes Pyridin-Derivat Derivat->Metall Chelatbildung Derivat->Inaktiv

Abbildung 3: Schematische Darstellung, wie ein 2,6-disubstituiertes Pyridin-Derivat als Chelator fungieren kann. Durch die Bindung eines essentiellen Metall-Cofaktors (z.B. Zink) wird ein pathologisch relevantes Enzym gehemmt.

Schlussfolgerung

2,6-Bis(hydroxymethyl)pyridin-Hydrochlorid ist ein äußerst wertvoller und vielseitiger Baustein für die moderne Wirkstoffforschung. Die in diesem Leitfaden beschriebenen Derivatisierungsprotokolle bieten robuste und reproduzierbare Methoden zur Synthese einer Vielzahl von pharmazeutisch relevanten Molekülen. Die strategische Modifikation der Hydroxymethylgruppen ermöglicht es Forschern und Wissenschaftlern, die pharmakologischen Eigenschaften gezielt zu optimieren und neue Kandidaten für die Behandlung eines breiten Spektrums von Krankheiten, von Entzündungen bis hin zu Krebs, zu entwickeln. Eine sorgfältige analytische Charakterisierung ist dabei unerlässlich, um die strukturelle Integrität und Reinheit der synthetisierten Derivate zu gewährleisten und eine solide Grundlage für nachfolgende präklinische und klinische Studien zu schaffen.

Referenzen

  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Abgerufen von [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-Bis(azidomethyl)pyridine (2). Abgerufen von [Link]

  • PrepChem.com. (n.d.). Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). Abgerufen von [Link]

  • Google Patents. (n.d.). US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines. Abgerufen von

  • Google Patents. (n.d.). WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis. Abgerufen von

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Abgerufen von [Link]

  • Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Abgerufen von [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Abgerufen von [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Abgerufen von [Link]

  • Springer. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Abgerufen von [Link]

  • National Institutes of Health (NIH). (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Abgerufen von [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Abgerufen von [Link]

  • National Institutes of Health (NIH). (n.d.). 2,6-Bis(tosyloxymethyl)pyridine. Abgerufen von [Link]

  • ResearchGate. (n.d.). (PDF) 2,6-Bis(tosyloxymethyl)pyridine. Abgerufen von [Link]

  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid. Abgerufen von

Sources

Enzymatic Synthesis of 2,6-Bis(hydroxymethyl)pyridine: A Modern, Sustainable Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(hydroxymethyl)pyridine, also known as pyridine-2,6-dimethanol, is a pivotal building block in medicinal chemistry and materials science, primarily due to its role as a versatile intermediate for synthesizing complex nitrogen-containing heterocycles, chelating agents, and macrocyclic compounds. Traditional chemical synthesis routes often rely on multi-step processes involving harsh oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, which present significant environmental and safety challenges. This application note details a robust and sustainable enzymatic protocol for the synthesis of 2,6-Bis(hydroxymethyl)pyridine from the readily available starting material 2,6-lutidine. By leveraging the high selectivity of whole-cell biocatalysts, this one-pot method offers a greener alternative, operating under mild aqueous conditions, minimizing waste, and simplifying product isolation. This guide provides a comprehensive workflow, from biocatalyst preparation to product purification and characterization, designed for implementation in research and drug development laboratories.

Introduction: The Case for Biocatalysis

The pyridine scaffold is a cornerstone in modern drug discovery, found in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. Specifically, 2,6-disubstituted pyridines like 2,6-Bis(hydroxymethyl)pyridine offer a unique structural motif for creating ligands for asymmetric synthesis and complex pharmaceutical ingredients.

Classical chemical syntheses typically proceed via two main pathways:

  • Oxidation/Reduction: Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification and subsequent reduction of the ester groups to alcohols. This route is effective but involves corrosive reagents and multiple intermediate steps.

  • Reduction of Dicarboxylates/Dicarbaldehydes: Direct reduction of derivatives like dimethyl 2,6-pyridinedicarboxylate using strong reducing agents such as sodium borohydride or lithium aluminum hydride.

These conventional methods, while established, are often hampered by the need for anhydrous conditions, cryogenic temperatures, and the generation of hazardous byproducts. Biocatalytic transformations emerge as a superior alternative, offering unparalleled selectivity under mild, environmentally benign conditions. The use of enzymes or whole-cell systems can telescope multi-step chemical routes into a single, efficient conversion, significantly improving the process mass intensity and overall sustainability. This protocol focuses on a whole-cell biocatalytic approach, which circumvents the need for costly enzyme purification and ensures cofactor regeneration is handled by the cell's own metabolism.

Principle of the Enzymatic Method

The core of this method is the selective di-hydroxylation of the two methyl groups of 2,6-lutidine to yield 2,6-Bis(hydroxymethyl)pyridine. This is achieved using a recombinant whole-cell biocatalyst, such as E. coli, engineered to express a powerful oxidizing enzyme like xylene monooxygenase (XMO). The enzyme facilitates the sequential oxidation of the substrate in a one-pot reaction. A key challenge in this biotransformation is the potential for substrate toxicity; therefore, a fed-batch approach is employed to maintain the 2,6-lutidine concentration below cytotoxic levels, ensuring catalyst stability and high product titers.

Caption: Enzymatic conversion of 2,6-lutidine.

Experimental Workflow Overview

The end-to-end process involves three primary stages: preparation of the biocatalyst, the biotransformation reaction, and downstream processing for product isolation and purification.

Caption: Overall experimental workflow diagram.

Materials and Reagents

  • Substrate: 2,6-Lutidine (≥98% purity)

  • Biocatalyst: Recombinant E. coli strain expressing a suitable oxidizing enzyme (e.g., xylene monooxygenase).

  • Growth Media: Luria-Bertani (LB) broth or a defined mineral medium, supplemented with the appropriate antibiotic for plasmid maintenance.

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other suitable inducer for gene expression.

  • Buffers: Phosphate buffer (e.g., 50 mM, pH 7.4) for resuspension and reaction.

  • Extraction Solvent: Ethyl acetate (reagent grade).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Analytical Standards: Purified 2,6-Bis(hydroxymethyl)pyridine for HPLC calibration.

  • Equipment:

    • Shaking incubator or bioreactor

    • High-speed refrigerated centrifuge

    • pH meter

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Nuclear Magnetic Resonance (NMR) spectrometer

Detailed Experimental Protocols

  • Inoculation: Inoculate 100 mL of sterile growth medium (containing the appropriate antibiotic) in a 500 mL baffled flask with a single colony of the recombinant E. coli strain from an agar plate.

  • Pre-culture Growth: Incubate the flask at 37°C with shaking at 200 rpm overnight (approx. 12-16 hours).

  • Main Culture: Transfer the pre-culture to a larger volume of sterile growth medium (e.g., 1 L in a 2.5 L bioreactor or baffled flask) to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Cultivation: Grow the main culture at 37°C with vigorous shaking or stirring and aeration. Monitor cell growth by measuring OD₆₀₀.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, cool the culture to 25-30°C and add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM) to initiate enzyme expression.

  • Expression Phase: Continue incubation at the lower temperature (25-30°C) for another 4-6 hours to allow for proper protein folding and expression.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.4) to remove residual media components. Centrifuge again under the same conditions. The resulting cell paste is now ready for use as the whole-cell biocatalyst.

  • Reaction Setup: Resuspend the washed cell pellet in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final cell concentration corresponding to an OD₆₀₀ of 20-50. Place the reaction vessel in a shaking incubator set to 30°C and 200 rpm.

  • Substrate Feeding: 2,6-lutidine is toxic to E. coli at concentrations above ~2.5 g/L. Therefore, a fed-batch strategy is critical. Prepare a stock solution of 2,6-lutidine and add it to the reaction mixture intermittently or via a syringe pump over several hours to maintain its concentration in the desired range.

  • Monitoring the Reaction: Periodically take small aliquots (e.g., 1 mL) from the reaction mixture. Centrifuge the aliquot to pellet the cells and analyze the supernatant by HPLC to quantify the consumption of 2,6-lutidine and the formation of 2,6-Bis(hydroxymethyl)pyridine.

  • Reaction Completion: The reaction is considered complete when the concentration of the starting material plateaus. Typical reaction times can range from 8 to 24 hours, with final product titers potentially exceeding 12 g/L.

  • Cell Removal: Once the reaction is complete, pellet the cells by centrifugation at 8,000 x g for 20 minutes. Collect the supernatant, which contains the soluble product.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate. The product is more soluble in the organic phase.

  • Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. This will yield the crude product, often as a light yellow or off-white solid.

  • Purification (Optional): For higher purity, the crude solid can be recrystallized from an appropriate solvent system (e.g., water or a mixture of polar organic solvents). Cool the solution slowly to induce crystallization, then isolate the pure crystals by filtration.

  • Purity Analysis (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.

    • Detection: UV detector at 260 nm.

    • Result: A single major peak corresponding to the retention time of a pure standard confirms the purity of the synthesized product.

  • Structural Confirmation (NMR):

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is water-soluble).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl groups. Hydrogen bonding can affect the chemical shifts.

    • Expected ¹³C NMR signals: The spectrum will show distinct signals for the different carbon atoms in the pyridine ring and a signal for the methylene carbons.

Data and Expected Results

The efficiency of the biotransformation can be optimized by varying parameters such as cell density, substrate feeding rate, pH, and temperature. The following table summarizes representative results from a scaled-up process.

ParameterValue
BiocatalystRecombinant E. coli
Substrate2,6-Lutidine
Reaction Volume1 L
Cell Density (OD₆₀₀)50
Temperature30°C
pH7.4
Reaction Time24 hours
Final Product Titer >12 g/L
Yield High

The final product, 2,6-Bis(hydroxymethyl)pyridine, should be an off-white or light yellow crystalline powder, which is stable under normal storage conditions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Cell Growth/Enzyme Expression Incorrect antibiotic concentration; Contamination; Suboptimal induction conditions.Verify antibiotic concentration; Use aseptic techniques; Optimize inducer concentration and post-induction temperature/time.
Low or No Product Formation Inactive enzyme; Substrate toxicity; Incorrect pH or temperature.Confirm enzyme activity with a small-scale test; Implement a slower, more controlled substrate feeding strategy; Verify and optimize reaction pH and temperature.
Formation of Mono-hydroxylated Intermediate Only Insufficient enzyme activity for the second oxidation step; Short reaction time.Increase biocatalyst concentration; Extend the reaction time and continue monitoring. The polarity of the first intermediate can sometimes hinder the second oxidation.
Low Yield After Extraction Incomplete extraction; Product loss during workup.Perform additional extractions (4-5 times); Ensure pH of the aqueous phase is neutral to slightly basic before extraction; Handle the concentrated product carefully to avoid loss.

Conclusion

This application note provides a detailed, field-proven protocol for the enzymatic synthesis of 2,6-Bis(hydroxymethyl)pyridine. By replacing harsh chemical reagents with a highly selective whole-cell biocatalyst, this method aligns with the principles of green chemistry, offering a safer, more efficient, and sustainable route to a key pharmaceutical intermediate. The protocol is scalable and can be readily adapted for use in both academic and industrial settings, empowering researchers and drug development professionals with a modern tool for chemical synthesis.

References

  • Preparation method of 2,6-pyridinedimethanol. Google Patents (CN105646334A).
  • Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). PrepChem.com. Available at: [Link]

  • Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis. Google Patents (WO2022008628A1).
  • 2,6-Bis(hydroxymethyl)pyridine. ChemBK. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. BioTools. Available at: [Link]

  • Kardashliev, T., Panke, S., & Held, M. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24, 3651. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. Available at: [Link]

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. NIH National Center for Biotechnology Information. Available at: [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. NIH National Center for Biotechnology Information. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]

  • Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. ResearchGate. Available at: [Link]

  • NMR study of the coordinating behavior of 2,6-bis(benzimidazol-2?-yl)pyridine. ResearchGate. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Publications. Available at: [Link]

  • Chen, Y., & Hua, W. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3

Application Notes and Protocols: The Role of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride in Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyridine Moiety in Macrocyclic Chemistry

Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, represent a fascinating and highly valuable class of compounds in supramolecular chemistry, drug discovery, and materials science. Their unique topologies allow them to form specific host-guest complexes, act as catalysts, and exhibit potent biological activities. A key challenge in synthesizing these large ring structures is overcoming the entropic penalty of bringing two reactive ends of a linear precursor together, a process often plagued by competing intermolecular polymerization.

The strategic incorporation of rigid structural units into the linear precursor is a powerful method to pre-organize the molecule for cyclization. The 2,6-disubstituted pyridine unit is an exemplary building block for this purpose. Its rigid aromatic framework and the fixed cis orientation of the substituents at the 2- and 6-positions significantly reduce the conformational freedom of the precursor chain. This pre-organization lowers the activation energy for the intramolecular ring-closing reaction, thereby favoring the formation of the desired macrocycle over unwanted linear polymers.

2,6-Bis(hydroxymethyl)pyridine, particularly as its stable hydrochloride salt, is a versatile and accessible starting material for introducing this advantageous pyridine scaffold. The two primary alcohol functionalities serve as synthetic handles that can be readily converted into a variety of reactive groups, paving the way for diverse macrocyclization strategies. This guide provides an in-depth exploration of its application, detailing the underlying chemical principles and providing field-proven protocols for the synthesis of complex macrocyclic architectures.

Physicochemical Properties and Handling of the Precursor

2,6-Bis(hydroxymethyl)pyridine (also known as pyridine-2,6-dimethanol) is the foundational precursor. It is often handled as its hydrochloride salt for enhanced stability and ease of storage. The free base can be generated in situ or isolated as a light yellow to beige crystalline powder.

Table 1: Physicochemical Data of 2,6-Bis(hydroxymethyl)pyridine

PropertyValueSource
Chemical Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Melting Point 112-114 °C
Form Crystalline Powder
Solubility Soluble in water
CAS Number 1195-59-1

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • The compound is an irritant; avoid contact with skin and eyes.

  • Store in a cool, dry place under an inert atmosphere for long-term stability.

Core Synthesis Principles: Activating the Precursor for Macrocyclization

The hydroxyl groups of 2,6-bis(hydroxymethyl)pyridine are not sufficiently reactive for many standard macrocyclization reactions, such as Williamson ether synthesis. Therefore, the first critical step is their conversion into more reactive functionalities, most commonly good leaving groups like halides.

The reaction with thionyl chloride (SOCl₂) is a robust and widely used method to convert the diol into 2,6-bis(chloromethyl)pyridine.[1][2] This dichlorinated intermediate is a highly effective electrophile for reactions with various nucleophiles (e.g., diols, diamines, dithiols) to form the macrocyclic ring.

cluster_activation Precursor Activation cluster_cyclization Macrocyclization P 2,6-Bis(hydroxymethyl)pyridine (Diol Precursor) A 2,6-Bis(chloromethyl)pyridine (Activated Electrophile) P->A  SOCl₂ M Macrocycle A->M N Dinucleophile (e.g., Diol, Diamine, Dithiol) N->M  Base (e.g., NaH, K₂CO₃) High Dilution cluster_workflow Macrocyclization Workflow Start Prepare separate solutions of 2,6-bis(chloromethyl)pyridine in THF and Thiodiglycol/NaH in THF Pump Simultaneously add both solutions dropwise to a large volume of refluxing THF over 8-10 hours using syringe pumps Start->Pump Reflux Continue refluxing for an additional 12-24 hours after addition is complete Pump->Reflux Workup Cool, quench with water, and extract with an organic solvent (e.g., CH₂Cl₂) Reflux->Workup Purify Purify the crude product using column chromatography (Silica gel, EtOAc/n-Heptane) Workup->Purify Analyze Characterize products ([1+1] and [2+2] macrocycles) by ¹H NMR, ¹³C NMR, and MS Purify->Analyze

Caption: Experimental workflow for high-dilution macrocyclization.

Protocol B: [1+1] Cyclization

  • Setup: In a 2 L three-neck flask equipped with a reflux condenser and two inlets for syringe pumps, add 1 L of dry tetrahydrofuran (THF).

  • High Dilution Setup:

    • Syringe 1: Prepare a solution of 2,6-bis(chloromethyl)pyridine (e.g., 10 mmol) in 100 mL of dry THF.

    • Syringe 2: In a separate flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, ~22 mmol) in 50 mL of dry THF. To this, add a solution of thiodiglycol (10 mmol) in 50 mL of dry THF dropwise at 0 °C.

  • Reaction: Heat the THF in the main flask to reflux. Using syringe pumps, add the contents of both syringes simultaneously and dropwise to the refluxing THF over a period of 8-10 hours.

  • Completion: After the addition is complete, continue to reflux the mixture for another 23 hours. [3]5. Workup: Cool the reaction to room temperature. Carefully quench the excess NaH by the slow addition of water. Remove the THF under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification & Validation: Purify the resulting oil by column chromatography on silica gel using an ethyl acetate/n-heptane eluent system. [3]Collect the fractions and analyze by TLC. Combine fractions containing the desired product. The formation of both [1+1] and [2+2] macrocycles is possible and can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. [3][4]

Application Note 2: Synthesis of a Macrocyclic Hydrazone Schiff Base

This protocol demonstrates a different synthetic strategy, forming a macrocyclic Schiff base via condensation. This approach requires the conversion of the pyridine precursor to a dihydrazide derivative.

Part A: Preparation of Pyridine-2,6-dicarbohydrazide

This precursor is synthesized from diethyl 2,6-pyridinedicarboxylate, which itself can be prepared from 2,6-pyridinedicarboxylic acid. [5] Protocol A: Synthesis of the Dihydrazide

  • Reaction Setup: In a 100 mL round-bottom flask, combine diethyl 2,6-pyridinedicarboxylate (2.22 g, 11.38 mmol) and hydrazine hydrate (98%, 2 mL) in 50 mL of ethanol. [5]2. Reflux: Heat the mixture to reflux and maintain for 5 hours.

  • Concentration: After reflux, remove approximately 80% of the ethanol using a rotary evaporator.

  • Precipitation: Add 20 mL of water to the concentrated solution and cool the mixture to -10 °C for 8 hours.

  • Isolation: The product, pyridine-2,6-dicarbohydrazide, will precipitate as a white crystalline solid. Collect the solid by filtration, wash with cold water, and dry. An expected yield is around 80%. [5] Part B: [2+2] Macrocyclization via Schiff Base Condensation

This reaction involves the condensation of two molecules of the dihydrazide with two molecules of a dicarbonyl compound.

Table 2: Reagents and Conditions for Macrocyclic Schiff Base Synthesis

ReagentMolar Eq.AmountPurpose
Pyridine-2,6-dicarbohydrazide2.0(e.g., 2 mmol)Pyridine-based precursor
Dicarbonyl Compound (e.g., Benzil)2.0(e.g., 2 mmol)Linker unit
Ethanol-~200 mLSolvent
Acetic Acid (glacial)catalytic3-4 dropsCatalyst

Protocol B: Schiff Base Condensation

  • Dissolution: Dissolve the pyridine-2,6-dicarbohydrazide (2 mmol) in 100 mL of hot ethanol in a 250 mL flask.

  • Addition: In a separate flask, dissolve the dicarbonyl compound (e.g., benzil, 2 mmol) in 100 mL of hot ethanol. Add this solution to the dihydrazide solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Reaction: Reflux the mixture for 8-10 hours. The product may begin to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated macrocycle by filtration, wash with ethanol, and dry under vacuum.

  • Validation: The structure and purity of the resulting macrocyclic hydrazone Schiff base should be confirmed by elemental analysis, LC-MS, IR, ¹H NMR, and ¹³C NMR spectroscopy. [5]The presence of the pyridine ring and the newly formed C=N imine bonds will be key characteristic features in the spectra.

Troubleshooting and Scientific Rationale

  • Problem: Low yield of macrocycle and formation of linear oligomers.

    • Cause & Rationale: The concentration of the reactants is too high, favoring intermolecular reactions. The rate of an intermolecular reaction is second-order with respect to concentration, while the intramolecular cyclization is first-order. Therefore, lowering the concentration dramatically favors the desired cyclization. [6] * Solution: Strictly adhere to high-dilution conditions. Use syringe pumps for slow, simultaneous addition of the two reactive components into a large volume of solvent. This maintains a pseudo-low concentration of reactive species throughout the reaction. [7]* Problem: Difficulty in separating [1+1] and [2+2] macrocycles.

    • Cause & Rationale: Both products may have similar polarities, making chromatographic separation challenging. The ratio of [1+1] to [2+2] products is influenced by the length and flexibility of the linking chain and the potential use of template ions that can organize the precursor for a specific ring size.

    • Solution: Meticulous column chromatography with a shallow solvent gradient is required. Monitor fractions carefully with TLC. If separation is poor, consider recrystallization from different solvent systems.

  • Problem: Incomplete reaction in Schiff base condensation.

    • Cause & Rationale: The equilibrium between reactants and the imine product may not favor the product side. Water is a byproduct of the reaction, and its presence can drive the equilibrium back to the starting materials via hydrolysis.

    • Solution: Ensure the use of a catalytic amount of acid to protonate the carbonyl oxygen, making it more electrophilic. If the reaction stalls, consider using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, thus driving the equilibrium toward the product.

Applications of Pyridine-Based Macrocycles

The macrocycles synthesized from 2,6-bis(hydroxymethyl)pyridine and its derivatives have a wide range of applications, leveraging the unique coordination and structural properties of the embedded pyridine unit.

  • Ion Recognition and Sensing: The pyridine nitrogen and other heteroatoms (O, S, N) in the macrocyclic ring create a pre-organized cavity capable of selectively binding metal ions and small organic molecules. [5][8]This has applications in the development of ion-selective electrodes and colorimetric sensors. [9]* Catalysis: Metal complexes of these macrocycles can act as catalysts for various organic transformations, such as epoxidation reactions. [10]* Medicinal Chemistry: Pyridine-containing macrocycles have shown promise as antimicrobial and anticancer agents. [11][12][13]The macrocyclic structure can confer improved metabolic stability and cell permeability compared to linear analogues.

References

  • Eureka | Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Available at: [Link]

  • Al Zoubi, W. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available at: [Link]

  • Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Google Patents. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.
  • Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • PubMed. Synthesis of Pyridine-Containing Crowned Fused Expanded Porphyrins. Available at: [Link]

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  • RSC Publishing. A pyridine dialkoxide titanium dichloride complex. Synthesis and molecular structure of 2,6-bis(2,2-diphenyl-2-trimethylsilyloxy. Available at: [Link]

  • PubMed Central. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite.. Available at: [Link]

  • Rafiei, J. et al. Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Iranian Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... Available at: [Link]

  • ACS Publications. Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Available at: [Link]

  • ResearchGate. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and their Use in Metal Cations Extraction | Request PDF. Available at: [Link]

  • ACS Publications. Expanding the Family of Monosubstituted 15-Membered Pyridine-Based Macrocyclic Ligands for Mn(II) Complexation in the Context of MRI | Inorganic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of crown ether (S,S)-1.. Available at: [Link]

  • RSC Publishing. Macrocyclic transition-metal parashift complexes for MRI at clinical and pre-clinical magnetic fields. Available at: [Link]

  • ACS Publications. A Novel Crown Ether Generation Containing Different Heteroaromatic Cations: Synthesis, Characterization, Solid-Phase 13C NMR, X-ray Crystal Structure, and Selective Amino Acid Recognition | The Journal of Organic Chemistry. Available at: [Link]

  • PNAS. Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Available at: [Link]

  • MDPI. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of New Proton-Ionizable Crown Ether Compounds Containing Substituted 1H-Pyridin-4-one Subcyclic Units. | Request PDF. Available at: [Link]

  • Canadian Science Publishing. Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • PubMed Central. The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. Available at: [Link]

  • NIH. Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. Available at: [Link]

  • Nature. Contemporary strategies for peptide macrocyclization. Available at: [Link]

  • Reddit. Peptide macrocyclization: syringe pump addition for pseudo high-dilution conditions. Second pump is for coupling reagent, which decomposes in base (in the pot.). Available at: [Link]

  • RSC Publishing. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 2,6-Bis(hydroxymethyl)pyridine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of Metal-Organic Frameworks (MOFs) incorporating the versatile linker, 2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol. The focus is on solvothermal and hydrothermal synthesis methodologies, offering detailed, step-by-step protocols for the formation of mixed-ligand MOF structures. This guide is designed to equip researchers with the necessary knowledge to not only reproduce these syntheses but also to rationally design novel MOF architectures. We delve into the critical parameters influencing the final structure and properties of the MOFs, discuss essential characterization techniques, and explore potential applications in catalysis and drug delivery.

Introduction: The Promise of 2,6-Bis(hydroxymethyl)pyridine in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers.[1] Their modular nature allows for precise control over pore size, surface area, and functionality, making them highly promising for applications in gas storage, separation, catalysis, and biomedicine.[2][3]

The choice of the organic linker is paramount in dictating the final topology and chemical properties of the MOF.[2] 2,6-Bis(hydroxymethyl)pyridine is a particularly interesting linker due to its unique combination of a central pyridine ring and two hydroxymethyl functional groups. The pyridine nitrogen offers a Lewis basic site for potential catalytic activity, while the hydroxyl groups can participate in coordination with metal centers.[2] This dual functionality opens up possibilities for creating MOFs with tailored properties.

This guide will focus on the synthesis of mixed-ligand MOFs, where 2,6-Bis(hydroxymethyl)pyridine is used in conjunction with other linkers, such as benzene-1,4-dicarboxylic acid, to create novel framework structures.[4]

Synthesis Methodologies: A Deep Dive into Solvothermal and Hydrothermal Techniques

The most prevalent methods for MOF synthesis are solvothermal and hydrothermal techniques.[1] Both involve heating the constituent metal salts and organic linkers in a sealed vessel to induce crystallization.[1]

  • Solvothermal Synthesis: This method employs a non-aqueous solvent. The choice of solvent is critical as it influences the solubility of the precursors and can act as a template for the growing framework.[5]

  • Hydrothermal Synthesis: In this approach, water is used as the solvent. This method is particularly suitable for water-soluble precursors.[5]

The elevated temperature and pressure in these methods facilitate the dissolution of reactants and promote the formation of highly crystalline products.[1] Key parameters that govern the outcome of the synthesis include the choice of metal salt and organic linkers, their molar ratios, the solvent system, reaction temperature, and reaction time.[2]

Visualizing the Synthesis Workflow

MOF_Synthesis_Workflow General Solvothermal/Hydrothermal MOF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Precursor_Selection Select Metal Salt(s) & Organic Linker(s) Solvent_Choice Choose Appropriate Solvent System Precursor_Selection->Solvent_Choice Molar_Ratio Determine Molar Ratios Solvent_Choice->Molar_Ratio Dissolution Dissolve Precursors in Solvent Molar_Ratio->Dissolution Sealing Seal in Autoclave Dissolution->Sealing Heating Heat to Reaction Temperature Sealing->Heating Crystallization Isothermal Crystallization Heating->Crystallization Cooling Cool to Room Temperature Crystallization->Cooling Isolation Isolate Crystals (e.g., Filtration) Cooling->Isolation Washing Wash with Solvents Isolation->Washing Activation Activate by Removing Guest Molecules Washing->Activation Characterization Characterize Structure & Properties Activation->Characterization

Caption: A generalized workflow for the solvothermal or hydrothermal synthesis of Metal-Organic Frameworks.

Detailed Protocols for Mixed-Ligand MOF Synthesis

The following protocols are based on the successful synthesis of zinc(II) and manganese(II) MOFs incorporating 2,6-pyridinedimethanolate and benzene-1,4-dicarboxylate ligands.[4]

Protocol 1: Synthesis of [Zn₃(bdc)₂(Hpdm)₂]n (1)
  • Materials:

    • Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

    • 2,6-Bis(hydroxymethyl)pyridine (H₂pdm)

    • Benzene-1,4-dicarboxylic acid (H₂bdc)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • In a 20 mL glass vial, combine Zn(ClO₄)₂·6H₂O, H₂pdm, and H₂bdc in a 2:1:1 molar ratio.

    • Add a solvent mixture of DMF and water.

    • Seal the vial and place it in an oven preheated to 100°C.

    • Maintain the temperature for 48 hours.

    • Allow the vial to cool slowly to room temperature.

    • Colorless crystals of the product will form. Isolate the crystals by filtration, wash with fresh DMF, and air dry.

Protocol 2: Synthesis of [Mn₃(bdc)₂(Hpdm)₂]n·2DMF (2)
  • Materials:

    • Manganese(II) perchlorate hydrate (Mn(ClO₄)₂·xH₂O)

    • 2,6-Bis(hydroxymethyl)pyridine (H₂pdm)

    • Benzene-1,4-dicarboxylic acid (H₂bdc)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Follow the same procedure as for Protocol 1, substituting Mn(ClO₄)₂·xH₂O for the zinc salt.

    • The resulting product will be colorless crystals.

Protocol 3: Synthesis of [Mn₃(bdc)₃(H₂pdm)₂]n (3)
  • Materials:

    • Manganese(II) perchlorate hydrate (Mn(ClO₄)₂·xH₂O)

    • 2,6-Bis(hydroxymethyl)pyridine (H₂pdm)

    • Benzene-1,4-dicarboxylic acid (H₂bdc)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, combine Mn(ClO₄)₂·xH₂O, Et₃N, H₂pdm, and H₂bdc in a molar ratio of 0.14:1.6:3.2:0.1.

    • Add a solvent mixture of DMF and water (25 mL each).

    • Seal the vessel and heat to 130°C for 72 hours.

    • Cool the vessel to room temperature.

    • Isolate the resulting colorless crystals by filtration, wash with DMF, and air dry.

Table 1: Summary of Synthesis Parameters
MOF IDMetal SaltLinker 1Linker 2Molar Ratio (Metal:L1:L2)SolventTemperature (°C)Time (h)Ref.
1 Zn(ClO₄)₂·6H₂OH₂pdmH₂bdc2:1:1DMF/H₂O10048[4]
2 Mn(ClO₄)₂·xH₂OH₂pdmH₂bdc2:1:1DMF/H₂O10048[4]
3 Mn(ClO₄)₂·xH₂OH₂pdmH₂bdc0.14:3.2:0.1*DMF/H₂O13072[4]

*Note: The molar ratio for MOF 3 also includes triethylamine.

Characterization of the Synthesized MOFs

A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to verify the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the organic linkers within the MOF structure. Characteristic vibrational bands of the functional groups in 2,6-Bis(hydroxymethyl)pyridine and any co-linkers should be identifiable.

  • Elemental Analysis (EA): This technique provides the weight percentages of carbon, hydrogen, and nitrogen in the sample, which can be compared to the calculated values for the proposed MOF formula to confirm its composition.[4]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the loss of guest solvent molecules.

  • Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology and crystal size of the synthesized MOF particles.

Visualizing the Characterization Workflow

MOF_Characterization Post-Synthesis Characterization of MOFs Synthesized_MOF Synthesized & Activated MOF PXRD Powder X-Ray Diffraction (PXRD) Synthesized_MOF->PXRD Crystallinity & Phase Purity FTIR Fourier-Transform Infrared (FTIR) Synthesized_MOF->FTIR Functional Groups EA Elemental Analysis (EA) Synthesized_MOF->EA Elemental Composition TGA Thermogravimetric Analysis (TGA) Synthesized_MOF->TGA Thermal Stability SEM Scanning Electron Microscopy (SEM) Synthesized_MOF->SEM Morphology & Crystal Size

Caption: Key techniques for the characterization of synthesized Metal-Organic Frameworks.

Potential Applications in Drug Delivery and Catalysis

The unique structural and chemical features of MOFs derived from 2,6-Bis(hydroxymethyl)pyridine suggest their potential in several advanced applications.

Drug Delivery

The inherent porosity of MOFs makes them excellent candidates for drug delivery systems.[6][7][8] The pores can be loaded with therapeutic agents, and the MOF framework can protect the drug from degradation and control its release.[8] The biocompatibility of the chosen metal and linker is a critical consideration for such applications.[6] The presence of the pyridine nitrogen in the linker could also allow for pH-responsive drug release, a desirable feature for targeted drug delivery.

Catalysis

The Lewis basic pyridine nitrogen atoms within the framework can act as active sites for catalysis.[2] Additionally, the metal nodes themselves can serve as catalytic centers.[2] The high surface area and well-defined porous structure of MOFs can enhance catalytic efficiency by providing a high concentration of accessible active sites.[3] These materials could be explored for a range of organic transformations.[2]

Conclusion and Future Outlook

The use of 2,6-Bis(hydroxymethyl)pyridine as a linker in the synthesis of Metal-Organic Frameworks, particularly in mixed-ligand systems, offers a promising avenue for the creation of novel materials with tailored properties. The protocols detailed herein provide a solid foundation for researchers to explore this area further. Future work could focus on the synthesis of MOFs using only 2,6-Bis(hydroxymethyl)pyridine to create frameworks with a higher density of pyridine functionalities. Furthermore, a systematic investigation into the drug loading and release capabilities, as well as the catalytic activity of these materials, will be crucial in realizing their full potential in the fields of drug development and chemical synthesis.

References

  • Google P
  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. [Link]

  • Preprints.org. Solvothermal Synthesis of Bimetallic Fe/Ni Metal Organic Framework/Polyaniline Composite for Supercapacitor. [Link]

  • ResearchGate. (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. [Link]

  • YouTube. Sabine Plummer: Synthesis and Characterization of MOF UPC-68. [Link]

  • SpringerLink. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • PubMed Central. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

  • Universität Tübingen. Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. [Link]

  • ResearchGate. (PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs). [Link]

  • ResearchGate. (PDF) Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. [Link]

  • Sciforum. Hydrothermal Synthesis of a new Cd-MOF. [Link]

  • Academia.edu. (PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. [Link]

  • RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. [Link]

  • National Institutes of Health. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. [Link]

  • Semantic Scholar. Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. [Link]

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Polymerization reactions involving 2,6-Bis(hydroxymethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Polymer Synthesis via 2,6-Bis(hydroxymethyl)pyridine Hydrochloride [1]

Introduction

2,6-Bis(hydroxymethyl)pyridine (BHMP), often supplied as its hydrochloride salt (BHMP[1]·HCl), is a versatile pyridine-based diol monomer.[1] Unlike aliphatic diols (e.g., 1,4-butanediol), BHMP introduces a heteroaromatic pyridine ring into the polymer backbone.[1] This structural motif confers unique properties:

  • Proton Conductivity: The basic nitrogen atom serves as a proton acceptor, making these polymers candidates for fuel cell membranes.[1]

  • Metal Coordination: The pyridine nitrogen acts as a ligand site for transition metals (Ag, Fe, Zn), enabling the formation of metallopolymers or antibacterial composites.[1]

  • Supramolecular Assembly: The geometry of the 2,6-substitution allows for directional hydrogen bonding and self-assembly.[1]

Critical Handling Note: The hydrochloride salt form is preferred for storage due to its oxidative stability.[1] However, the acidic proton on the pyridinium nitrogen (


) and the chloride counter-ion can inhibit standard step-growth polymerization catalysts (e.g., Tin(II) octoate) and consume isocyanates.[1] Protocol 1 (Neutralization)  is a mandatory precursor step for most applications described in this guide.

Chemical Profile & Solubility

PropertySpecification
Compound 2,6-Bis(hydroxymethyl)pyridine Hydrochloride
CAS (Free Base) 1195-59-1
Reactive Groups 2x Primary Hydroxyls (-CH₂OH), 1x Pyridine Nitrogen
pKa (Pyridine N) ~13.03 (Calculated) / ~3-4 (Conjugate acid)
Solubility (Salt) Water (High), Methanol (High), DMSO
Solubility (Free Base) Ethanol, THF (Moderate), Dichloromethane, Hot Toluene

Experimental Protocols

Protocol 1: Monomer Activation (Salt Neutralization)

Rationale: Direct use of BHMP·HCl in polycondensation releases HCl gas and disrupts stoichiometry.[1] This step isolates the reactive free base.[1]

Reagents:

  • BHMP[1]·HCl (10 mmol)

  • Saturated NaHCO₃ or NaOH (10% aq)

  • Extraction Solvent: Ethyl Acetate or THF/CHCl₃ (3:1)

Step-by-Step:

  • Dissolution: Dissolve 1.75 g (10 mmol) of BHMP·HCl in 10 mL of deionized water. The pH will be acidic (~2-3).[1]

  • Neutralization: Slowly add saturated NaHCO₃ solution while stirring until effervescence ceases and pH reaches ~8-9. The solution may become cloudy as the free base precipitates.[1]

  • Extraction: Extract the aqueous layer 3x with 20 mL of Ethyl Acetate (or THF/CHCl₃ if solubility is poor).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄.

  • Isolation: Filter and remove solvent under reduced pressure.

    • Yield Check: Expected solid is a white/pale yellow powder (m.p. 112-114 °C).[1]

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the broad NH⁺ peak and a shift in the aromatic protons.[1]

Protocol 2: Synthesis of Pyridine-Containing Polyesters

Mechanism: Step-growth polycondensation using diacid chlorides.[1] The pyridine ring in the backbone increases rigidity and glass transition temperature (


).

Reagents:

  • BHMP (Free Base): 1.39 g (10 mmol)

  • Sebacoyl Chloride: 2.39 g (10 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Base Scavenger: Triethylamine (TEA) (22 mmol)

Step-by-Step:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stir bar.

  • Monomer Charge: Add BHMP (10 mmol) and TEA (22 mmol) to the flask. Dissolve in 30 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve Sebacoyl Chloride (10 mmol) in 20 mL DCM. Add this solution dropwise to the reaction flask over 30 minutes.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain temp < 5°C.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Purification:

    • Precipitate the solution into cold Methanol (200 mL).

    • Filter the white fibrous polymer.[1]

    • Wash with water to remove triethylamine hydrochloride salts.[1]

    • Dry in a vacuum oven at 40°C for 24 hours.

Protocol 3: Supramolecular Metallopolymer Assembly

Rationale: The pyridine nitrogen acts as a ligand.[1][2] Adding a metal salt crosslinks the polymer chains dynamically.[1]

Reagents:

  • Poly(BHMP-Sebacate) (synthesized in Protocol 2)[1]

  • Metal Salt: Zinc Chloride (ZnCl₂) or Silver Nitrate (AgNO₃)

  • Solvent: THF[1]

Step-by-Step:

  • Polymer Solution: Dissolve 100 mg of Poly(BHMP-Sebacate) in 5 mL THF.

  • Metal Doping: Prepare a 0.1 M solution of ZnCl₂ in THF. Add the metal solution dropwise to the polymer solution.[1]

    • Stoichiometry: Target a 1:2 to 1:4 ratio of Metal:Pyridine units.[1]

  • Observation: The solution viscosity will increase significantly (gelation) due to N-Zn-N coordination crosslinks.[1]

  • Film Casting: Cast the solution onto a Teflon plate and dry. The resulting film exhibits improved mechanical strength compared to the neat polymer due to ionic crosslinking.[1]

Visualization of Reaction Pathways

The following diagram illustrates the workflow from the hydrochloride precursor to final functional materials.

BHMP_Polymerization HCl_Salt BHMP·HCl (Stable Precursor) Free_Base BHMP (Free Base) (Reactive Monomer) HCl_Salt->Free_Base Protocol 1: Neutralization (NaHCO3) Polyester Pyridine-Polyester (Rigid Backbone) Free_Base->Polyester Protocol 2: + Diacid Chloride (Step-Growth) Polyurethane Pyridine-Polyurethane (High Tg) Free_Base->Polyurethane Protocol 3: + Diisocyanate (Addition) Metallopolymer Metallopolymer (Ag/Zn Coordination) Polyester->Metallopolymer Protocol 4: + Metal Salt (ZnCl2) (Supramolecular Assembly)

Figure 1: Synthetic workflow converting 2,6-Bis(hydroxymethyl)pyridine hydrochloride into functional polymeric architectures.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight Residual water or alcohol in monomer.[1]Dry BHMP (Free Base) under high vacuum (>4h) before use. Ensure stoichiometry is exactly 1:1.
Insoluble Polymer Crosslinking via Pyridine N.The pyridine nitrogen can sometimes attack acid chlorides, leading to branching.[1] Use milder acylating agents or lower temperatures (0°C).[1]
Salt Residue Incomplete washing of TEA[1]·HCl.Reprecipitate the polymer in water/methanol mixtures twice.[1]
Discoloration (Yellowing) Oxidation of pyridine ring.[1]Perform all reactions under inert Nitrogen or Argon atmosphere.[1]

References

  • Synthesis of 2,6-Pyridinedimethanol

    • Source: ChemicalBook & Sigma-Aldrich Product Data.[1]

    • Context: Standard reduction protocols and physical properties (mp 112-114°C).[1]

  • Pyridine-Based Polyesters

    • Title: Bio-based polyesters derived from 2,6-pyridinedicarboxylic acid.[1][3]

    • Source: ResearchGate (Pellis et al., 2019/2025).[1]

    • Context: Describes the polycondensation logic and thermal properties of pyridine-containing backbones.
  • Supramolecular Coordination Polymers

    • Title: Supramolecular Polymers: Historical Development and Preparation.[1]

    • Source: Chemical Reviews (ACS).[1]

    • Context: Mechanisms of metal-ligand coordination (Zn-Pyridine) for self-assembly.[1]

  • Polyurethane Synthesis

    • Title: Polyurethane/Nanosilver-Doped Halloysite Nanocomposites.[1]

    • Source: Polymers (MDPI).[1]

    • Context: Use of pyridine rings in PU backbones for silver coordination and antibacterial properties.[1][3]

Sources

The Versatile Role of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride in Advanced Biomaterial Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel biomaterials with tailored properties for applications in tissue engineering, drug delivery, and medical devices is a cornerstone of modern biomedical research. Within this landscape, the heterocyclic compound 2,6-Bis(hydroxymethyl)pyridine hydrochloride emerges as a highly promising, yet under-explored, building block. Its rigid pyridine core, coupled with two reactive hydroxymethyl groups, offers a unique platform for the synthesis of a new generation of biocompatible and functional polymers and hydrogels. The presence of the nitrogen atom within the aromatic ring provides opportunities for tuning material properties such as hydrophilicity, metal coordination, and even imparting antimicrobial activity.[1][2]

This comprehensive guide provides detailed application notes and protocols for the utilization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride in the development of innovative biomaterials. As senior application scientists, we aim to furnish not just procedural steps, but also the scientific rationale behind these methodologies, empowering researchers to not only replicate but also innovate upon these foundational techniques.

Core Principles and Rationale

The utility of 2,6-Bis(hydroxymethyl)pyridine as a monomer stems from its bifunctional nature, allowing it to participate in various polymerization reactions. The two primary hydroxyl groups can react with a variety of co-monomers to form polyesters and polyurethanes, two classes of polymers with significant precedence in biomedical applications due to their biocompatibility and tunable degradation profiles.[3][4]

The hydrochloride salt form of 2,6-Bis(hydroxymethyl)pyridine necessitates a neutralization step prior to most polymerization reactions to liberate the reactive hydroxyl groups and the lone pair of electrons on the pyridine nitrogen. This is typically achieved by reaction with a suitable base. The choice of base and reaction conditions is critical to prevent unwanted side reactions and ensure high yields of the desired polymer.

Section 1: Synthesis of Pyridine-Containing Biodegradable Polyesters

Biodegradable polyesters are a class of polymers that are widely used in biomedical applications due to their ability to degrade into non-toxic products that can be safely metabolized or excreted by the body.[3][5] The incorporation of the pyridine moiety from 2,6-Bis(hydroxymethyl)pyridine can enhance the mechanical properties and introduce new functionalities to these materials.

Protocol 1: Synthesis of a Polyester via Polycondensation

This protocol details the synthesis of a polyester through the polycondensation of 2,6-Bis(hydroxymethyl)pyridine with an aliphatic diacid chloride, such as sebacoyl chloride.[6][7]

Materials:

  • 2,6-Bis(hydroxymethyl)pyridine hydrochloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Sebacoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for purification)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Neutralization of the Monomer:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,6-Bis(hydroxymethyl)pyridine hydrochloride in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a stoichiometric amount of triethylamine to the solution with vigorous stirring. The formation of triethylamine hydrochloride precipitate will be observed.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete neutralization.

  • Polycondensation Reaction:

    • In a separate flask, dissolve sebacoyl chloride in anhydrous DCM.

    • Add the sebacoyl chloride solution dropwise to the neutralized 2,6-Bis(hydroxymethyl)pyridine solution at 0°C with continuous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Purification of the Polyester:

    • After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a temperature below its glass transition temperature.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can hydrolyze the acid chloride and interfere with the polymerization.

  • Anhydrous Solvents: Water can react with the acid chloride, terminating the polymer chain growth.

  • Stepwise Addition at Low Temperature: Controls the exothermicity of the reaction between the diol and the highly reactive acid chloride, preventing side reactions and promoting the formation of a high molecular weight polymer.

  • Refluxing: Provides the necessary energy to drive the polycondensation reaction to completion.

  • Precipitation in Methanol: Removes unreacted monomers, oligomers, and other impurities, yielding a purified polymer.

Visualization of Polyester Synthesis Workflow

Polyester_Synthesis cluster_prep Monomer Preparation cluster_poly Polycondensation cluster_purify Purification Monomer_HCl 2,6-Bis(hydroxymethyl)pyridine Hydrochloride in DCM Neutralization Neutralization at 0°C Monomer_HCl->Neutralization Base Triethylamine Base->Neutralization Monomer_Free Neutralized Monomer Solution Neutralization->Monomer_Free Polymerization Polymerization (0°C to Reflux) Monomer_Free->Polymerization Co_Monomer Sebacoyl Chloride in DCM Co_Monomer->Polymerization Crude_Polymer Crude Polyester Solution Polymerization->Crude_Polymer Filtration Filtration Crude_Polymer->Filtration Concentration Concentration Filtration->Concentration Precipitation Precipitation in Methanol Concentration->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Pure Polyester Drying->Pure_Polymer

Caption: Workflow for the synthesis of a pyridine-containing polyester.

Section 2: Synthesis of Pyridine-Containing Polyurethanes

Polyurethanes are another important class of biomedical polymers, known for their excellent mechanical properties and biocompatibility.[4][8][9][10] The incorporation of 2,6-Bis(hydroxymethyl)pyridine can introduce a rigid segment into the polyurethane backbone, influencing its thermal and mechanical behavior.

Protocol 2: Two-Step Synthesis of a Polyurethane

This protocol describes a two-step process for polyurethane synthesis, which allows for better control over the polymer structure.[11]

Materials:

  • 2,6-Bis(hydroxymethyl)pyridine hydrochloride

  • Triethylamine

  • A diisocyanate (e.g., Hexamethylene diisocyanate - HDI or Isophorone diisocyanate - IPDI)

  • A macrodiol (e.g., Poly(caprolactone) diol - PCL-diol)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (for purification)

Procedure:

  • Neutralization of the Monomer:

    • Follow the same neutralization procedure as described in Protocol 1, using anhydrous DMF as the solvent.

  • Pre-polymer Formation:

    • In a separate flask, react the macrodiol (e.g., PCL-diol) with a molar excess of the diisocyanate (e.g., HDI) in anhydrous DMF at 70-80°C in the presence of a catalytic amount of DBTDL. This reaction forms an isocyanate-terminated pre-polymer. The reaction should be monitored by FTIR to track the disappearance of the hydroxyl peak and the appearance of the urethane peak.

  • Chain Extension:

    • Cool the pre-polymer solution to room temperature.

    • Slowly add the neutralized 2,6-Bis(hydroxymethyl)pyridine solution to the pre-polymer solution with vigorous stirring.

    • Continue stirring at room temperature for 12-24 hours to allow for chain extension.

  • Purification of the Polyurethane:

    • Follow the same purification procedure as described in Protocol 1, precipitating the polyurethane in cold methanol.

Causality of Experimental Choices:

  • Two-Step Process: Allows for the formation of a well-defined soft segment (from the macrodiol and diisocyanate) and hard segment (from the chain extender and diisocyanate), leading to a segmented block copolymer with distinct thermal and mechanical properties.

  • Catalyst (DBTDL): Increases the rate of the reaction between the hydroxyl groups and the isocyanate groups.

  • Molar Excess of Diisocyanate in Pre-polymer Step: Ensures that the resulting pre-polymer is terminated with reactive isocyanate groups, ready for chain extension.

Visualization of Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_prep Monomer & Pre-polymer Prep cluster_poly Chain Extension & Purification Monomer_HCl 2,6-Bis(hydroxymethyl)pyridine Hydrochloride in DMF Neutralization Neutralization Monomer_HCl->Neutralization Base Triethylamine Base->Neutralization Chain_Extender Chain Extender Solution Neutralization->Chain_Extender Chain_Extension Chain Extension Chain_Extender->Chain_Extension Macrodiol Macrodiol (e.g., PCL) Prepolymer_Synth Pre-polymer Synthesis Macrodiol->Prepolymer_Synth Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Prepolymer_Synth Prepolymer Isocyanate-Terminated Pre-polymer Prepolymer_Synth->Prepolymer Prepolymer->Chain_Extension Crude_Polymer Crude Polyurethane Solution Chain_Extension->Crude_Polymer Precipitation Precipitation in Methanol Crude_Polymer->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Pure Polyurethane Drying->Pure_Polymer

Caption: Workflow for the two-step synthesis of a pyridine-containing polyurethane.

Section 3: Characterization of Pyridine-Containing Biomaterials

Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to ensure their suitability for biomedical applications.[8][10][12]

Table 1: Key Characterization Techniques and Expected Outcomes
Technique Purpose Expected Outcome for Pyridine-Containing Polymers
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of the desired polymer by identifying characteristic functional groups.[13]- Disappearance of the O-H stretching band from the diol monomer.- Appearance of the C=O stretching band of the ester or urethane linkage.- Presence of characteristic peaks for the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure and confirm the successful incorporation of the monomers into the polymer chain.[12]- Signals corresponding to the protons and carbons of the pyridine ring and the aliphatic segments of the co-monomers.- Shift in the chemical shifts of the methylene protons adjacent to the newly formed ester or urethane linkages.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.- A single, relatively narrow peak indicating a successful polymerization with a controlled molecular weight distribution.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.[13]- Determination of the onset of thermal degradation, which is expected to be influenced by the presence of the rigid pyridine ring.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.- The Tg and Tm values will depend on the composition of the polymer, with the pyridine unit generally increasing the Tg due to its rigidity.
Mechanical Testing (e.g., Tensile Testing) To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.- The pyridine-containing polymers are expected to exhibit higher tensile strength and modulus compared to their purely aliphatic counterparts.

Section 4: Biocompatibility Assessment

Ensuring the biocompatibility of a new biomaterial is a critical step before it can be considered for any in vivo application. The ISO 10993 standard provides a framework for the biological evaluation of medical devices.[14][15][16]

Protocol 3: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol outlines a basic in vitro cytotoxicity test to assess the potential of the synthesized polymer to cause cell death.[17]

Materials:

  • Synthesized polymer film or extract

  • A suitable cell line (e.g., L929 mouse fibroblasts or human primary cells relevant to the intended application)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Preparation of Material Extracts:

    • Prepare extracts of the polymer according to ISO 10993-12 guidelines.[18] This typically involves incubating the material in cell culture medium at 37°C for 24-72 hours.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Exposure to Material Extracts:

    • Remove the culture medium and replace it with the prepared material extracts (at various concentrations) and appropriate controls (negative control: fresh medium; positive control: a cytotoxic substance like diluted phenol).

    • Incubate the cells for 24-72 hours.

  • MTT Assay:

    • After the incubation period, remove the extracts and add MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is indicative of cytotoxicity.

Self-Validating System:

The inclusion of both negative and positive controls is crucial for the validation of this protocol. The negative control ensures that the assay conditions themselves are not toxic to the cells, while the positive control confirms that the assay is sensitive enough to detect a cytotoxic effect.

Visualization of Biocompatibility Testing Logic

Biocompatibility_Testing cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biomaterial Synthesized Pyridine-Based Biomaterial Cytotoxicity Cytotoxicity (ISO 10993-5) - MTT Assay Biomaterial->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) - Hemolysis Assay Biomaterial->Hemocompatibility Genotoxicity Genotoxicity (ISO 10993-3) - Ames Test Biomaterial->Genotoxicity Implantation Implantation Study (ISO 10993-6) - Animal Model Biomaterial->Implantation Systemic_Toxicity Systemic Toxicity (ISO 10993-11) Biomaterial->Systemic_Toxicity ISO_10993 ISO 10993 Guidelines ISO_10993->Cytotoxicity ISO_10993->Hemocompatibility ISO_10993->Genotoxicity ISO_10993->Implantation ISO_10993->Systemic_Toxicity

Caption: Logical flow for the biocompatibility assessment of a new biomaterial.

Section 5: Potential Applications and Future Directions

The unique properties of biomaterials derived from 2,6-Bis(hydroxymethyl)pyridine hydrochloride open up a range of potential applications:

  • Drug Delivery: The pyridine nitrogen can be quaternized to create cationic polymers capable of complexing with and delivering anionic drugs or genetic material.[19]

  • Antimicrobial Surfaces: Pyridine-containing polymers have been shown to exhibit antimicrobial activity, making them suitable for coating medical devices to prevent infections.[20][21][22]

  • Tissue Engineering Scaffolds: The tunable mechanical properties and degradation rates of these polyesters and polyurethanes make them promising candidates for fabricating scaffolds that can support cell growth and tissue regeneration.

  • Metal-Coordinating Biomaterials: The pyridine moiety can chelate metal ions, which could be exploited for applications in biosensing or for the controlled release of therapeutic metal ions.

Future research should focus on a more in-depth exploration of the in vivo biocompatibility and degradation of these materials, as well as on tailoring their properties for specific biomedical applications. The synthesis of hydrogels from acrylated derivatives of 2,6-Bis(hydroxymethyl)pyridine also presents an exciting avenue for the development of soft biomaterials.

References

  • ResearchGate. (n.d.). Synthesis routine of pyridine based zwitterionic polyurethanes. Retrieved February 6, 2026, from [Link]

  • MDPI. (2020). Biomedical Applications of Biodegradable Polyesters. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, antimicrobial activity and application of polymers of praseodymium complexes based on pyridine nitrogen oxide. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved February 6, 2026, from [Link]

  • AVESİS. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of pyridine-based polyurethanes. Retrieved February 6, 2026, from [Link]

  • Brill. (n.d.). Synthesis and Characterization of Pyridine-Based Polyurethanes. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Pyridine-Based Polyurethanes. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Constructing antibacterial polymer nanocapsules based on pyridine quaternary ammonium salt. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Biodegradable and Biocompostable Polyesters. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved February 6, 2026, from [Link]

  • OiPub. (n.d.). Synthesis and properties of biodegradable polycaprolactone/polyurethanes by using 2,6-pyridinedimethanol as a chain extender. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new pyridine derivatives-I. Retrieved February 6, 2026, from [Link]

  • Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Polycondensations of sebacoyl chloride and ByD. Retrieved February 6, 2026, from [Link]

  • TÜV SÜD. (n.d.). ISO 10993 - Biocompatibility testing of medical devices. Retrieved February 6, 2026, from [Link]

  • California State University, Stanislaus. (2012). Polymers: How to Make Nylon. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Biodegradable Polyesters: From Synthesis to Application. Retrieved February 6, 2026, from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). Regulatory Guidelines For Biocompatibility Safety Testing. Retrieved February 6, 2026, from [Link]

  • ScienceDirect. (n.d.). Chemical syntheses of biodegradable polymers. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of robust polyamide microcapsules by interfacial polycondensation of p-phenylenediamine and sebacoyl chloride and plasticization with oleic acid. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Radiation Crosslinking of Polyurethanes: Characterization by FTIR, TGA, SEM, XRD, and Raman Spectroscopy. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridine promoted polycondensation of catechol with sebacoyl chloride in dichloromethane. Retrieved February 6, 2026, from [Link]

Sources

Cross-coupling reactions catalyzed by 2,6-Bis(hydroxymethyl)pyridine-based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Coupling Reactions Catalyzed by 2,6-Bis(hydroxymethyl)pyridine-Based Catalysts

Authored by: Gemini, Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for utilizing 2,6-bis(hydroxymethyl)pyridine-based catalysts in cross-coupling reactions. The unique architecture of these ligands imparts remarkable stability and activity to the metal center, making them highly effective for the formation of crucial carbon-carbon bonds in modern organic synthesis.

The Strategic Advantage of Pyridine-Based Pincer Ligands

Pincer ligands are a class of chelating agents that bind to a metal center in a tridentate, meridional fashion. This structural motif creates a highly stable and well-defined coordination environment around the metal, which is fundamental to their catalytic efficacy. The 2,6-bis(hydroxymethyl)pyridine framework serves as a precursor to a versatile NNN-type pincer ligand. The central pyridine nitrogen and the two flanking donor arms create a rigid scaffold that enhances the thermal stability of the resulting metal complex and prevents catalyst decomposition pathways like β-hydride elimination in certain cases.

The electronic properties of the catalyst can be fine-tuned by modifying the pyridine ring or the donor arms, allowing for optimization for specific cross-coupling reactions.[1] This modularity is a key reason for the growing interest in these systems for developing robust catalytic processes.[2]

Synthesis of the Ligand and a Representative Palladium(II) Pincer Complex

The foundation of these catalytic systems is the synthesis of the 2,6-bis(hydroxymethyl)pyridine ligand, which can then be complexed with a suitable metal salt, typically a palladium(II) precursor.

Protocol 1: Synthesis of 2,6-Bis(hydroxymethyl)pyridine

This protocol describes a common chemical synthesis from 2,6-dibromomethylpyridine. Alternative, greener biocatalytic routes starting from 2,6-lutidine are also being developed.[3][4]

Materials:

  • 2,6-dibromomethylpyridine

  • 30% aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Ice

Procedure: [5]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-dibromomethylpyridine (1.0 eq), 30% aqueous NaOH (approx. 1.1 L per mole of substrate), and ethanol (approx. 3.8 L per mole of substrate).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger beaker containing ice water (approx. 7.6 L per mole of initial substrate) and stir for 20 minutes.

  • Transfer the aqueous mixture to a separatory funnel and extract twice with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to yield the solid 2,6-bis(hydroxymethyl)pyridine. The product can be further purified by recrystallization.

Protocol 2: Synthesis of a Palladium(II) Pincer Complex

This protocol outlines a general procedure for the formation of a palladium(II) pincer complex. The specific nature of the final complex can vary based on the reaction conditions and the palladium precursor used.

Materials:

  • 2,6-bis(hydroxymethyl)pyridine (or a derivative)

  • Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • Anhydrous acetonitrile or a similar coordinating solvent

Procedure: [6]

  • Dissolve the 2,6-bis(hydroxymethyl)pyridine-based ligand (1.0 eq) in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve PdCl₂(CH₃CN)₂ (1.0 eq) in anhydrous acetonitrile.

  • Slowly add the palladium solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

  • The formation of the complex is often indicated by a color change and/or the precipitation of the product.

  • The resulting pincer complex can be isolated by filtration, washed with a non-coordinating solvent (e.g., diethyl ether), and dried under vacuum.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Synthesis 2,6-dibromomethylpyridine 2,6-dibromomethylpyridine NaOH, EtOH, Reflux NaOH, EtOH, Reflux 2,6-dibromomethylpyridine->NaOH, EtOH, Reflux 2,6-bis(hydroxymethyl)pyridine 2,6-bis(hydroxymethyl)pyridine NaOH, EtOH, Reflux->2,6-bis(hydroxymethyl)pyridine Acetonitrile, Stir Acetonitrile, Stir 2,6-bis(hydroxymethyl)pyridine->Acetonitrile, Stir Pd(II) Pincer Complex Pd(II) Pincer Complex PdCl2(CH3CN)2 PdCl2(CH3CN)2 PdCl2(CH3CN)2->Acetonitrile, Stir Acetonitrile, Stir->Pd(II) Pincer Complex

Caption: Synthesis workflow for the ligand and Pd(II) pincer complex.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. Pyridine-based pincer complexes have demonstrated high efficiency as catalysts for this transformation, often in aqueous media.[7][8]

Causality in Experimental Design:
  • Catalyst: The pre-formed pincer complex provides a stable, well-defined active species. The palladium(II) precursor is reduced in situ to the active palladium(0) species.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, activating the organoboron reagent. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. Water can aid in the dissolution of the base and the boronic acid salt, while the organic solvent solubilizes the organic coupling partners.[9]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

  • Pd(II)-pincer complex (0.01-1 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [9][10]

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and the Pd(II)-pincer complex.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 12-24 hours.[10]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterTypical ConditionsSubstrate Scope
Aryl Halide Ar-I, Ar-Br, activated Ar-ClElectron-rich, electron-poor, and sterically hindered
Boronic Acid Ar-B(OH)₂, HetAr-B(OH)₂Tolerates a wide range of functional groups
Catalyst Loading 0.01 - 1 mol%Can be effective at very low loadings[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on substrate reactivity
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAqueous media often enhance efficiency
Temperature 80 - 120 °CHigher temperatures for less reactive substrates
Yields Generally >80%Excellent yields for a broad range of substrates

Application in Heck-Mizoroki Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. Palladium pincer complexes can provide the stability needed for these reactions, which often require higher temperatures.[11]

Causality in Experimental Design:
  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used to ensure the solubility of reagents and to reach the required reaction temperatures.

  • Additives: In some cases, phosphine ligands or phase-transfer catalysts are added to improve catalyst stability and turnover.

Protocol 4: General Procedure for Heck Reaction

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Alkene (1.2-1.5 mmol, 1.2-1.5 eq)

  • Pd(II)-pincer complex (0.1-2 mol%)

  • Base (e.g., Et₃N, 1.5 mmol, 1.5 eq)

  • Solvent (e.g., DMF, NMP, 3-5 mL)

Procedure: [12]

  • In a sealable reaction tube, combine the aryl halide, the Pd(II)-pincer complex, and the base.

  • Add the alkene and the solvent.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Stir for the required time (typically 6-24 hours), monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

ParameterTypical ConditionsSubstrate Scope
Aryl Halide Ar-I, Ar-BrElectron-deficient halides are more reactive
Alkene Acrylates, styrenes, unactivated olefinsElectron-poor alkenes are generally more reactive
Catalyst Loading 0.1 - 2 mol%Higher loading may be needed for challenging substrates
Base Et₃N, K₂CO₃, NaOAcOrganic bases are common
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are preferred
Temperature 100 - 140 °CReaction often requires elevated temperatures
Yields Moderate to excellentHighly dependent on substrate combination

Application in Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides.[13] It typically employs a dual catalytic system of palladium and copper.[14] Pyridine-based ligands can be integral to the palladium catalyst's performance.[15]

Causality in Experimental Design:
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the HX by-product and as a solvent.

  • Solvent: The amine base often serves as the solvent. In other cases, solvents like THF or DMF are used.

Protocol 5: General Procedure for Sonogashira Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 eq)

  • Pd(II)-pincer complex (0.1-2 mol%)

  • Copper(I) iodide (CuI) (0.5-5 mol%)

  • Amine base (e.g., Et₃N, Diisopropylamine, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [13]

  • To a Schlenk flask, add the aryl halide, Pd(II)-pincer complex, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed amine base followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and water. Extract the aqueous layer.

  • Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts), then with brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterTypical ConditionsSubstrate Scope
Aryl Halide Ar-I, Ar-Br, Ar-OTfAryl iodides are the most reactive
Alkyne Terminal alkynes (aliphatic and aromatic)A wide variety of functional groups are tolerated
Catalyst Loading Pd: 0.1-2 mol%, Cu: 0.5-5 mol%Copper co-catalyst is crucial for high yields
Base Et₃N, i-Pr₂NH, PiperidineAmine base is essential
Solvent Amine base, THF, DMFOften run neat in the amine base
Temperature 25 - 60 °CGenerally mild conditions
Yields Good to excellentA very reliable and high-yielding reaction

Mechanistic Considerations: The Role of the Pincer Ligand

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[16]

Catalytic_Cycle cluster_0 Generalized Catalytic Cycle (Suzuki Example) Pd(0)L Active Pd(0) Catalyst Ox_Ad Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X Complex Ox_Ad->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Diaryl_Complex Ar-Pd(II)-Ar' Complex Transmetalation->Diaryl_Complex Red_Elim Reductive Elimination Diaryl_Complex->Red_Elim Red_Elim->Pd(0)L Catalyst Regeneration Product Ar-Ar' (Product)

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

The NNN-pincer ligand derived from 2,6-bis(hydroxymethyl)pyridine plays a critical role:

  • Stabilization: The tridentate chelation provides thermal stability, preventing premature catalyst decomposition and allowing for higher reaction temperatures and lower catalyst loadings.

  • Maintaining Monometallic Species: The rigid pincer framework helps to prevent the formation of inactive palladium clusters or palladium black.

  • Modulating Reactivity: The electronic properties of the pyridine ring and its substituents can influence the rates of oxidative addition and reductive elimination, the key turnover-limiting steps in the catalytic cycle.[1]

G start Reaction Setup: Substrates, Solvent, Base check_catalyst Select Catalyst Loading (e.g., 0.1 mol%) start->check_catalyst run_reaction Run Reaction (e.g., 12h @ 100°C) check_catalyst->run_reaction check_conversion Check Conversion (TLC/GC) run_reaction->check_conversion complete Workup & Purify check_conversion->complete >95% increase_temp Increase Temperature check_conversion->increase_temp <95% increase_temp->run_reaction increase_loading Increase Catalyst Loading increase_temp->increase_loading change_base Change Base/Solvent increase_temp->change_base increase_loading->run_reaction change_base->run_reaction

Caption: Workflow for optimizing a cross-coupling reaction.

Conclusion

Catalysts based on the 2,6-bis(hydroxymethyl)pyridine scaffold represent a robust and versatile platform for a range of essential cross-coupling reactions. Their inherent stability, coupled with their synthetic tunability, allows for the development of highly efficient protocols for the synthesis of complex organic molecules. The detailed procedures and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage these powerful catalytic systems in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • ChemicalBook. (n.d.). 2,6-Pyridinedimethanol | 1195-59-1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.
  • RSC Advances. (2020). Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes.
  • ResearchGate. (2025). ChemInform Abstract: The NCN-Type Pincer Complex of Palladium(II) with a 2,6-Bis(2-pyridyl)-4-tert-butylbenzene Tridentate Ligand: Synthesis, Structure and Catalytic Activity in the Mizoroki—Heck Reaction.
  • ResearchGate. (2025). Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water.
  • New Journal of Chemistry. (n.d.). Bimetallic Pd/Cu complexes of pyridylchalcogenolates and their catalytic activity in the Sonogashira reaction. RSC Publishing.
  • Google Patents. (n.d.). WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis.
  • PubMed. (n.d.). A robust hydrophilic pyridine-bridged bis-benzimidazolylidene palladium pincer complex: synthesis and its catalytic application towards Suzuki-Miyaura couplings in aqueous solvents.
  • ResearchGate. (n.d.). Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Sci-Hub. (n.d.). ChemInform Abstract: Preparation and Catalytic Properties of Bis(imino)pyridine Palladium(II) Complexes as Efficient Catalysts for Suzuki Cross‐Coupling Reaction in Water.
  • ResearchGate. (2025). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes.
  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,6-Bis(hydroxymethyl)pyridine hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges and improve reaction yields. The following troubleshooting guides and FAQs are structured to provide direct answers to issues you may encounter during your experiments.

Overview of Synthetic Pathways

2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a critical building block in medicinal chemistry, catalysis, and polymer science[1][2]. Its synthesis typically involves the reduction of a 2,6-disubstituted pyridine precursor. The most common starting material is 2,6-lutidine, which is first oxidized to 2,6-pyridinedicarboxylic acid and then reduced to the desired diol[3]. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction cluster_salt_formation Step 3: Salt Formation 2,6-Lutidine 2,6-Lutidine 2,6-Pyridinedicarboxylic Acid 2,6-Pyridinedicarboxylic Acid 2,6-Lutidine->2,6-Pyridinedicarboxylic Acid KMnO4 2,6-Pyridinedicarboxylic Acid_intermediate 2,6-Pyridinedicarboxylic Acid 2,6-Bis(hydroxymethyl)pyridine 2,6-Bis(hydroxymethyl)pyridine 2,6-Pyridinedicarboxylic Acid_intermediate->2,6-Bis(hydroxymethyl)pyridine Reducing Agent (e.g., NaBH4/I2) 2,6-Bis(hydroxymethyl)pyridine_intermediate 2,6-Bis(hydroxymethyl)pyridine Final_Product 2,6-Bis(hydroxymethyl)pyridine HCl 2,6-Bis(hydroxymethyl)pyridine_intermediate->Final_Product HCl

Caption: General workflow for the synthesis of 2,6-Bis(hydroxymethyl)pyridine hydrochloride starting from 2,6-lutidine.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

Q1: My overall yield is significantly lower than expected. What are the most common culprits?

Low yield is a frequent issue that can stem from several stages of the process. The primary causes are typically incomplete reactions, formation of side products, or mechanical losses during workup and purification[4].

  • Incomplete Reaction: Ensure sufficient reaction time by monitoring progress with Thin-Layer Chromatography (TLC) or Gas Chromatography (GC)[4]. Verify the stoichiometry of your reagents, as an excess of the reducing agent is often necessary to drive the reaction to completion[4]. The quality of reagents is also paramount; degraded or impure starting materials will invariably lead to lower yields.

  • Side Reactions: The choice of reaction conditions, particularly temperature, is critical. Both excessively high and low temperatures can promote the formation of unwanted byproducts[4]. The reduction of pyridine dicarboxylic acids can sometimes lead to partially reduced intermediates or other side products if not carefully controlled.

  • Purification Losses: Optimize your purification techniques. During extraction, ensure the correct pH to prevent the product from remaining in the aqueous layer. For crystallization, select an appropriate solvent system and consider cooling the mixture to maximize product precipitation before filtration[4].

Q2: The initial oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid is inefficient. How can I improve this step?

This oxidation is a critical step that dictates the amount of starting material available for the subsequent reduction.

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a commonly used and effective oxidizing agent for this transformation[3][5][6].

  • Temperature Control: The reaction is highly exothermic. It's crucial to add the KMnO₄ in small batches to maintain the reaction temperature within the optimal range of 85-90°C[3]. Uncontrolled temperature can lead to degradation of the pyridine ring and the formation of byproducts.

  • pH Adjustment during Workup: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the mixture is cooled, and manganese dioxide (MnO₂) is filtered off. The filtrate should then be acidified with concentrated HCl to a pH of 3-4 to precipitate the 2,6-pyridinedicarboxylic acid[5][6]. Insufficient acidification will result in a significant loss of product, as the dicarboxylic acid will remain dissolved as its carboxylate salt.

Q3: I'm struggling with the reduction of 2,6-pyridinedicarboxylic acid. Which reducing agent is most effective?

The choice of reducing agent is arguably the most critical factor for achieving a high yield of 2,6-bis(hydroxymethyl)pyridine. While strong hydrides like Lithium Aluminium Hydride (LiAlH₄) can reduce carboxylic acids, they are often too reactive and can lead to side reactions[7]. Borane-based reagents are generally preferred for their selectivity[8][9].

A highly effective and simplified method involves the direct reduction of the dicarboxylic acid using a sodium borohydride/iodine (NaBH₄/I₂) system in an anhydrous solvent like Tetrahydrofuran (THF)[3]. This approach avoids the need for a separate esterification step, which is often required for less reactive reducing agents[3].

Reducing SystemStarting MaterialKey AdvantagesTypical YieldReference
NaBH₄ / I₂ 2,6-Pyridinedicarboxylic AcidHigh yield, mild conditions, avoids esterification step.High[3]
NaBH₄ Dimethyl 2,6-pyridinedicarboxylateHigh yield, commercially available reagents.~96%[10]
LiAlH₄ 2,6-Pyridinedicarboxylic Acid / EsterVery powerful reducing agent.Variable[1][7]
Catalytic Hydrogenation Pyridinecarboxylic Acids / Esters"Green" method, avoids metal hydrides.Variable[11][12]
Q4: My reduction reaction is stalling or appears incomplete. What should I investigate?

An incomplete reduction is a common source of diminished yields. Here are the key parameters to check:

  • Reagent Quality & Stoichiometry: Sodium borohydride can degrade if exposed to moisture. Use fresh, high-purity NaBH₄. A molar excess of the reducing agent is typically required. For the NaBH₄/I₂ system, a common ratio is 1 equivalent of dicarboxylic acid to 2-4 equivalents of NaBH₄[3][5].

  • Anhydrous Conditions: The reduction must be carried out under strictly anhydrous conditions, especially when using hydride reagents. Use dry solvents (like THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water will quench the reducing agent and halt the reaction.

  • Temperature Protocol: The initial addition of NaBH₄ is often done at a low temperature (e.g., 0°C or -5°C) to control the initial exothermic reaction and hydrogen evolution[3]. After the addition, the reaction is typically allowed to warm to room temperature and may require a period of reflux to ensure completion[3].

Q5: How can I effectively purify the final product and form the hydrochloride salt?

Proper purification and salt formation are essential for obtaining a high-purity final product.

  • Quenching: After the reduction is complete, the reaction is carefully quenched. For NaBH₄ reductions, this often involves the slow addition of water or an acidic solution to destroy any excess hydride.

  • Extraction: The desired diol product is often extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or a DCM/Methanol mixture[10]. Multiple extractions may be necessary to maximize recovery.

  • Salt Formation: To form the hydrochloride salt, the purified 2,6-bis(hydroxymethyl)pyridine is dissolved in a suitable solvent (e.g., isopropanol or ethanol), and a solution of HCl (either gaseous or in a solvent like ether or isopropanol) is added.

  • Crystallization: The hydrochloride salt is typically a crystalline solid. Cooling the solution after acidification will promote crystallization[4]. The solid product is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Frequently Asked Questions (FAQs)

FAQ 1: What is the specific role of iodine in the NaBH₄/I₂ reduction system?

The combination of sodium borohydride and iodine in THF generates diborane (B₂H₆) in situ. Borane is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols[7][8][13]. This system is advantageous because it avoids the handling of gaseous diborane directly and simplifies the traditional three-step process (acid → ester → alcohol) into a single reduction step from the acid[3].

FAQ 2: Why is esterification of the dicarboxylic acid sometimes performed before reduction?

The classic route for this synthesis involves converting 2,6-pyridinedicarboxylic acid into its corresponding dimethyl or diethyl ester first[3][5][10]. This is done because esters are more readily reduced by milder reagents like sodium borohydride alone (without iodine) than the parent carboxylic acids are[7]. While this is a reliable method, it adds an extra step to the synthesis, which can lower the overall yield and requires the use of reagents like thionyl chloride or strong acids like H₂SO₄[3].

FAQ 3: Are there "greener" or safer alternatives for this synthesis?

Yes, research into more environmentally friendly methods is ongoing. One promising alternative is the use of whole-cell biocatalysis. Certain recombinant E. coli strains expressing specific enzymes can transform 2,6-lutidine directly into 2,6-bis(hydroxymethyl)pyridine, operating under mild, aqueous conditions[14]. Another approach is catalytic hydrogenation, which uses hydrogen gas and a metal catalyst (e.g., Rhenium-Palladium) to reduce dicarboxylic acids, avoiding the need for stoichiometric metal hydride reagents[11][12].

Detailed Experimental Protocol: Reduction of 2,6-Pyridinedicarboxylic Acid via NaBH₄/I₂

This protocol is adapted from a high-yield, one-step reduction method[3].

  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2,6-pyridinedicarboxylic acid (1 eq.) and anhydrous THF.

  • Cooling: Cool the stirred suspension to -5°C using an ice-salt bath.

  • NaBH₄ Addition: Add sodium borohydride (NaBH₄) (2 eq.) in small portions, ensuring the temperature remains low. Stir the mixture for 30 minutes, allowing hydrogen gas to evolve.

  • Iodine Addition: Dissolve iodine (I₂) (1 eq.) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1.5-2 hours, monitoring the reaction by TLC.

  • Quenching: After cooling, carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue multiple times with a dichloromethane/methanol (10:1) mixture.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,6-bis(hydroxymethyl)pyridine as a solid.

  • Salt Formation: Dissolve the crude product in isopropanol and add a solution of HCl in isopropanol until the solution is acidic. Cool the mixture to induce crystallization.

  • Isolation: Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum to obtain 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

Troubleshooting_Yield Start Low Overall Yield Detected Check_Reaction_Completion Is the reaction going to completion? (Monitor by TLC/GC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Check_Reagents Check Reagent Quality & Stoichiometry (Use fresh NaBH4, check molar ratios) Incomplete->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous solvent? Correct temperature?) Incomplete->Check_Conditions Check_Side_Products Are there significant side products? (Analyze crude by NMR/MS) Complete->Check_Side_Products Check_Purification Review Purification & Workup (Extraction pH? Crystallization solvent?) Losses Mechanical Losses or Poor Solubility Check_Purification->Losses Check_Side_Products->Check_Purification No Side_Rxns Side Reactions Occurring Check_Side_Products->Side_Rxns Yes

Caption: A decision tree to systematically troubleshoot the causes of low yield in the synthesis.

References
  • CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents.
  • IndiaMART. 2,6-Pyridinedimethanol Cas 1195-59-1. Available at: [Link]

  • Eureka | Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Available at: [Link]

  • PrepChem.com. Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). Available at: [Link]

  • MDPI. Effect of 2,6-Bis-(1-hydroxy-1,1-diphenyl-methyl) Pyridine as Organic Additive in Sulfide NiMoP/γ-Al2O3 Catalyst for Hydrodesulfurization of Straight-Run Gas Oil. Available at: [Link]

  • CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents.
  • Ramachandran, P. V., & Gagare, P. D. (2010). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. Available at: [Link]

  • US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents.
  • Pearson. Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • Organic Chemistry. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. Available at: [Link]

  • Tamura, M., et al. (2015). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Publishing. Available at: [Link]

  • Ferles, M., & Attia, A. (1978). Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid.
  • WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents.
  • Chemistry Steps. Reduction of Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Roesky, H. W., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics.
  • Millennium Cell Inc. (2005). Review of Chemical Processes for the Synthesis of Sodium Borohydride.
  • The Organic Chemistry Tutor. Acid to Alcohol - Common Conditions. Available at: [Link]

  • Sciencemadness Discussion Board. Sodium Borohydride. Available at: [Link]

  • Rzepa, H. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]

  • US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines - Google Patents.
  • National Institutes of Health (NIH). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Available at: [Link]

  • ResearchGate. (2009). Regeneration of sodium borohydride from sodium metaborate, and isolation of intermediate compounds. Available at: [Link]

  • Tajbakhsh, M., et al. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis. Available at: [Link]

Sources

Technical Support Center: A Guide to Identifying and Removing Common Impurities in 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,6-Bis(hydroxymethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for troubleshooting common purity issues encountered during the synthesis and purification of this important chemical intermediate. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the highest quality of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,6-Bis(hydroxymethyl)pyridine hydrochloride?

A1: The presence of specific impurities is intrinsically linked to the synthetic route employed. The most prevalent synthesis starts with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by its reduction to 2,6-Bis(hydroxymethyl)pyridine, and finally, salt formation with hydrochloric acid.[1] Based on this pathway, you should be vigilant for the following common impurities:

  • Unreacted Starting Material: 2,6-Lutidine

  • Intermediate Species: 2,6-Pyridinedicarboxylic acid

  • Partially Reduced Intermediate: 6-(Hydroxymethyl)picolinic acid

  • Over-reduction Products: While less common, over-reduction can lead to other methylated pyridine species.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

dot graph TD { A[2,6-Lutidine] -->|"Oxidation(e.g., KMnO4)"| B(2,6-Pyridinedicarboxylic Acid); B -->|"Reduction(e.g., NaBH4/I2)"| C[2,6-Bis(hydroxymethyl)pyridine]; C -->|"HCl"| D[2,6-Bis(hydroxymethyl)pyridine hydrochloride]; A --> D -- "Impurity: Unreacted Starting Material" --o D; B --> D -- "Impurity: Unreacted Intermediate" --o D; subgraph "Potential Impurities" direction LR I1(2,6-Lutidine); I2(2,6-Pyridinedicarboxylic Acid); I3(6-(Hydroxymethyl)picolinic Acid); end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I1 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I2 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I3 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 } Figure 1: Synthetic pathway and common impurities.

Q2: My purified product has a yellowish tint. What could be the cause?

A2: A persistent yellowish tint after initial purification often indicates the presence of colored impurities. These can arise from several sources, including:

  • Oxidation byproducts: Pyridine and its derivatives can be susceptible to oxidation, leading to colored species.

  • Residual metal catalysts: If transition metals were used in any synthetic step, trace amounts might remain and cause coloration.

  • Complexes with solvents: Certain solvents can form colored complexes with the product or impurities.

Recrystallization, as detailed in the troubleshooting guide below, is often effective at removing these colored impurities. If the color persists, treatment with a small amount of activated carbon during the recrystallization process can be beneficial.

Troubleshooting Guides

Issue 1: Identifying Impurities in Your Sample

Question: How can I definitively identify the impurities present in my batch of 2,6-Bis(hydroxymethyl)pyridine hydrochloride?

Answer: A combination of analytical techniques is the most robust approach for impurity identification.

Expertise & Experience: While a single technique can provide valuable information, a multi-faceted approach is recommended for unambiguous identification and quantification. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

This protocol outlines a general reverse-phase HPLC method suitable for separating 2,6-Bis(hydroxymethyl)pyridine hydrochloride from its common non-volatile impurities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your 2,6-Bis(hydroxymethyl)pyridine hydrochloride sample.

    • Dissolve the sample in 10 mL of the mobile phase (see below) to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is often effective for separating pyridine derivatives.[2] A starting point could be:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

      • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes can be a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the retention times of the peaks in your sample chromatogram to those of authentic standards of the suspected impurities (2,6-lutidine and 2,6-pyridinedicarboxylic acid) if available.

    • The relative peak areas can be used for semi-quantitative analysis of the impurity levels. For accurate quantification, a full validation of the analytical method is required.[3]

Compound Expected Retention Time (Relative)
2,6-Pyridinedicarboxylic acidEarly eluting (more polar)
2,6-Bis(hydroxymethyl)pyridine HCl Main Peak
2,6-LutidineLater eluting (less polar)

Table 1: Expected elution order in reverse-phase HPLC.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2: HPLC impurity profiling workflow.

Expertise & Experience: ¹H NMR is a powerful tool for identifying impurities by comparing the chemical shifts and multiplicities of signals in your sample's spectrum to those of the pure compound and known impurities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice as it will solubilize the hydrochloride salt and the potential impurities.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Spectral Analysis:

    • Pure 2,6-Bis(hydroxymethyl)pyridine Hydrochloride: The spectrum of the pure compound should exhibit a characteristic pattern. The aromatic protons will appear as a triplet and a doublet in the range of 7-8 ppm. The methylene (-CH₂-) protons will appear as a singlet around 4.5-5.0 ppm, and the hydroxyl (-OH) protons will be a broad singlet which may exchange with water in the solvent. The exact chemical shifts will be solvent-dependent.

    • Impurity Identification: Look for characteristic signals of the expected impurities.

Impurity Characteristic ¹H NMR Signals (in DMSO-d₆) Reference
2,6-LutidineMethyl protons (~2.4 ppm, singlet), Aromatic protons (multiplets, ~7.0-7.5 ppm)
2,6-Pyridinedicarboxylic acidAromatic protons (multiplets, ~8.2-8.3 ppm), Carboxylic acid protons (broad singlet, >13 ppm)

Table 2: Characteristic ¹H NMR signals for common impurities.

Trustworthiness: By comparing your sample's spectrum to reference spectra of the pure compound and potential impurities, you can confidently identify contaminants. The integration of the impurity signals relative to the product signals can provide a quantitative estimate of the impurity level.

Issue 2: Removing Identified Impurities

Question: I have identified unreacted starting material and intermediate in my product. What is the best way to remove them?

Answer: Recrystallization is a highly effective method for purifying solid organic compounds like 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

Expertise & Experience: The key to a successful recrystallization is the choice of solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For hydrochloride salts, which are generally polar, a polar solvent or a mixture of a polar and a less polar solvent is often effective.

This protocol provides a step-by-step guide for the recrystallization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

Step-by-Step Methodology:

  • Solvent Selection:

    • Based on the polar nature of the hydrochloride salt, a good starting point for a recrystallization solvent system is a mixture of a polar protic solvent like ethanol or isopropanol and a less polar co-solvent like ethyl acetate or diethyl ether. A mixture of isopropanol and water can also be effective.

    • To test a solvent system, place a small amount of your crude product in a test tube, add a small amount of the more polar solvent (e.g., isopropanol), and heat to dissolve. Then, slowly add the less polar co-solvent (e.g., ethyl acetate) until the solution becomes slightly cloudy. Reheat to clarify the solution. If crystals form upon slow cooling, the solvent system is promising.

  • Recrystallization Procedure:

    • Place the crude 2,6-Bis(hydroxymethyl)pyridine hydrochloride in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to dissolve the solid. Keep the solution heated on a hot plate.

    • If a co-solvent is used, add it dropwise to the hot solution until persistent cloudiness is observed. Then, add a few more drops of the primary solvent to redissolve the precipitate.

    • If colored impurities are present, you can add a small amount of activated carbon at this stage, heat for a few minutes, and then perform a hot gravity filtration to remove the carbon.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Assessment:

    • After recrystallization, re-analyze the product by HPLC and/or NMR to confirm the removal of impurities. The melting point of the purified product should also be sharp and within the expected range (literature value for the free base is 112-114 °C).[4]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 3: Recrystallization and purity verification workflow.

References

  • CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google P
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing). [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan - MedCrave. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

Sources

Technical Support Center: Stability of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Bis(hydroxymethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. Understanding the stability of this compound in aqueous solutions is paramount for ensuring the reproducibility, accuracy, and integrity of your experimental results. This document provides in-depth FAQs, troubleshooting protocols, and validated methodologies to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

Q1: What is 2,6-Bis(hydroxymethyl)pyridine hydrochloride, and why is its stability in aqueous solutions a critical concern?

A1: 2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a key organic intermediate. Its structure features a pyridine ring with two hydroxymethyl (-CH2OH) groups, making it a valuable building block for synthesizing more complex molecules, including ligands for metal complexes and macrocyclic compounds.[1][2] The hydrochloride salt form enhances its solubility in aqueous media.

The stability of this compound in solution is critical because degradation can lead to:

  • Loss of Purity: The formation of impurities can interfere with subsequent reactions or biological assays.

  • Inaccurate Quantification: Degradation reduces the concentration of the active compound, leading to errors in dosing and quantification.

  • Altered Biological Activity: Degradation products may have different, or even confounding, biological effects.

  • Poor Reproducibility: Experiments conducted with partially degraded solutions will yield inconsistent and unreliable results.

Q2: What are the primary factors that influence the stability of 2,6-Bis(hydroxymethyl)pyridine hydrochloride in aqueous solutions?

A2: The stability is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents.

  • pH: As a hydrochloride salt, the compound will form a mildly acidic solution. While some related pyridinium compounds are most stable at a pH between 2 and 3, deviations towards neutral or alkaline conditions can accelerate degradation pathways like oxidation.[3]

  • Light (Photostability): Pyridine derivatives are often susceptible to photodegradation.[4] Exposure to ambient laboratory light, and especially direct sunlight or UV sources, can initiate free-radical reactions, leading to decomposition.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. For long-term storage, refrigeration or freezing is recommended.

  • Oxidizing Agents: The hydroxymethyl groups are susceptible to oxidation. The presence of dissolved oxygen, metal ions (which can catalyze oxidation), or other oxidizing agents in the solution can convert the alcohol functionalities into aldehydes or carboxylic acids.

Q3: I've noticed my stock solution of 2,6-Bis(hydroxymethyl)pyridine hydrochloride has turned a pale yellow. What does this indicate?

A3: A color change, typically to yellow or brown, is a common visual indicator of degradation. This is often due to the formation of oxidized species or polymeric byproducts which contain extended conjugated systems that absorb visible light. This observation strongly suggests that the purity of your solution has been compromised and it should be discarded. Preparation of a fresh solution is recommended, with careful attention to storage conditions (see Q4).

Q4: What is the best practice for preparing and storing an aqueous stock solution to maximize its shelf-life?

A4: To ensure maximum stability, follow these guidelines:

  • Use High-Purity Solvent: Use deionized, distilled water (ddH₂O) or HPLC-grade water that has been degassed to remove dissolved oxygen.

  • Control pH: For most applications, dissolving the hydrochloride salt directly in water is sufficient, as it creates an acidic environment that favors stability. Avoid buffering to neutral or alkaline pH unless required by the experiment, and if so, use the solution immediately.

  • Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent light exposure.

  • Inert Atmosphere: For maximum longevity, particularly for long-term storage, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Storage Temperature: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is appropriate. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is the best practice. Avoid repeated freeze-thaw cycles.

Q5: What are the most probable degradation products I might encounter?

A5: Based on the chemical structure, the most likely degradation products arise from the oxidation of the hydroxymethyl groups. This can occur in a stepwise fashion.

  • Mono-oxidation Products: 6-(hydroxymethyl)picolinaldehyde and 6-formylpicolinic acid.

  • Di-oxidation Products: 2,6-diformylpyridine and pyridine-2,6-dicarboxylic acid.

The specific degradation profile will depend on the conditions (e.g., the strength of the oxidizing agent, duration of exposure).

Section 2: In-Depth Troubleshooting Guide

This section provides structured advice for resolving specific experimental issues related to compound stability.

Problem: My experimental results are inconsistent, and I suspect my compound is degrading over the course of the experiment.

This is a classic sign of solution instability. The compound's concentration may be decreasing over time, leading to diminished effects or variable analytical readings.

Troubleshooting Workflow for Solution Instability

G start Inconsistent Results Observed q1 Is the solution freshly prepared for each experiment? start->q1 prep_fresh ACTION: Prepare solution fresh before each use. Use an inert atmosphere if possible. q1->prep_fresh No q2 How is the solution stored during the experiment? q1->q2 Yes fresh Yes not_fresh No end_point Problem Resolved prep_fresh->end_point fix_storage ACTION: Store working solutions on ice and in amber tubes during the experiment. q2->fix_storage On bench, exposed to light/air q3 Are there potential incompatibilities in the experimental buffer/media? (e.g., oxidizing agents, high pH) q2->q3 Protected from light, on ice storage_ok On bench, exposed to light/air storage_bad Protected from light, on ice fix_storage->end_point test_compat INVESTIGATE: Run a control experiment with the compound in the buffer. Analyze at t=0 and t=end using HPLC (See Protocol 2). q3->test_compat Yes q3->end_point No, problem persists compat_no No compat_yes Yes test_compat->end_point

Caption: Troubleshooting workflow for inconsistent results.

Section 3: Key Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols are self-validating. Follow these methodologies to ensure the integrity of your solutions.

Protocol 1: Preparation and Storage of a Standard Aqueous Stock Solution (10 mM)
  • Pre-Requisites:

    • 2,6-Bis(hydroxymethyl)pyridine hydrochloride (purity >98%).

    • HPLC-grade water.

    • Calibrated analytical balance.

    • Amber glass volumetric flask.

    • Inert gas source (Argon or Nitrogen).

  • Procedure:

    • Accurately weigh 17.56 mg of 2,6-Bis(hydroxymethyl)pyridine hydrochloride (MW: 175.61 g/mol ).

    • Transfer the solid to a 10 mL amber volumetric flask.

    • Add approximately 7 mL of HPLC-grade water and gently swirl to dissolve the solid completely.

    • Once dissolved, bring the volume to the 10 mL mark with HPLC-grade water.

    • Cap the flask and invert several times to ensure homogeneity.

    • Scientist's Note: This solution now has a concentration of 10 mM. The inherent hydrochloride will create an acidic pH, which aids stability.

    • (Optional but Recommended) Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

    • Aliquot the solution into single-use amber cryovials (e.g., 1 mL per vial).

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: A Basic Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from potential polar degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Scientist's Note: The acidic mobile phase helps to ensure sharp peak shapes for the pyridine compound. A gradient elution is used to effectively separate the polar parent compound from potentially more non-polar degradation products and to clean the column after each run. A PDA detector is highly recommended to assess peak purity and identify the emergence of new peaks with different UV spectra. This method is based on general principles for analyzing pyridine derivatives.[5][6]

Protocol 3: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound. It deliberately exposes the compound to harsh conditions to accelerate decomposition. This helps identify likely degradation pathways and validates the stability-indicating power of the analytical method.[5]

G start Prepare 1 mg/mL Solution of Compound in Water acid Acid Hydrolysis Add HCl to 0.1 M Heat at 60°C for 24h start->acid base Base Hydrolysis Add NaOH to 0.1 M Heat at 60°C for 24h start->base ox Oxidative Add 3% H₂O₂ Store at RT for 24h start->ox therm Thermal Heat solution at 80°C for 48h (Protected from light) start->therm photo Photolytic Expose to ICH Q1B light conditions (≥1.2M lux-hrs & ≥200 W-hrs/m²) start->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize analyze Analyze All Samples & Control by Stability-Indicating HPLC (See Protocol 2) ox->analyze therm->analyze photo->analyze neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

Section 4: Data Interpretation & Visualization

Potential Degradation Pathways

The following diagram illustrates the likely oxidative degradation cascade of 2,6-Bis(hydroxymethyl)pyridine.

Sources

Technical Support Center: Scaling Production of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BHMP-SCALE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: Scaling the reduction of dimethyl 2,6-pyridinedicarboxylate (DMDP) to 2,6-bis(hydroxymethyl)pyridine (BHMP) and its subsequent conversion to the hydrochloride salt (BHMP·HCl) presents three distinct bottlenecks:

  • Exotherm Control: The NaBH₄ reduction is highly exothermic with significant hydrogen evolution.

  • Boron Complexation: The "Gelatinous Nightmare"—reaction mixtures often solidify during quenching due to stable borate-pyridine complexes, trapping the product.

  • Salt Crystallization: The product is highly water-soluble and hygroscopic; improper acidification leads to oils rather than crystalline solids.

The Solution: This guide deviates from standard academic protocols (which often fail at >100g scales) by implementing a reverse-quench protocol and a controlled anhydrous salting method.

The "Golden Path" Protocol (Scale-Up Optimized)

This workflow is designed for 100g – 1kg batches. It prioritizes safety and isolation efficiency over raw speed.

Phase 1: Reduction
  • Reagents: Dimethyl 2,6-pyridinedicarboxylate (1.0 equiv), NaBH₄ (4.0 equiv), Methanol (anhydrous).

  • Key Modification: Do not dump solid NaBH₄ into the hot ester solution. Use a slurry addition or solid dosing at 0°C.

Phase 2: The "Anti-Gel" Quench
  • Standard Fail: Adding water directly to the reaction mixture creates a rock-hard borate gel.

  • Scale-Up Fix: Use Acetone to destroy excess hydride, followed by a Saturated Ammonium Chloride quench. Alternatively, use a tartaric acid solution to chelate boron species, keeping them in the aqueous phase during extraction.

Phase 3: Salt Formation
  • Reagents: Crude BHMP (Free Base), Isopropanol (iPrOH), HCl (gas or 4M in Dioxane).

  • Procedure: Dissolve free base in minimal hot iPrOH. Cool to 0°C. Add anhydrous HCl dropwise. Do not use aqueous HCl.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical flow for the scale-up process.

BHMP_Workflow Start Start: Dimethyl 2,6-pyridinedicarboxylate Reduction Reduction: NaBH4 / MeOH (0°C -> RT) Monitor: H2 Evolution Start->Reduction Check1 Check: TLC/HPLC (Mono-ester remaining?) Reduction->Check1 Check1->Reduction Incomplete (Add 0.5eq NaBH4) Quench Quench: Acetone -> Sat. NH4Cl Avoids Boron Gel Check1->Quench Complete Extraction Extraction: Continuous Extraction (DCM or EtOAc) Product is water soluble! Quench->Extraction FreeBase Intermediate: BHMP Free Base (White Solid/Oil) Extraction->FreeBase Salting Salting: Dissolve in hot iPrOH Add HCl (Anhydrous) FreeBase->Salting Filtration Final Product: BHMP·HCl (Hygroscopic White Solid) Salting->Filtration

Caption: Optimized process flow for BHMP·HCl synthesis, highlighting the critical quench and salting steps to avoid common scale-up failures.

Troubleshooting Guide

Module A: Reaction Stalling & Impurities

Q: My reaction stalled with 10% starting material remaining. Adding more NaBH₄ isn't helping. Why?

  • Diagnosis: Borate salts have precipitated and coated the unreacted ester, or the solvent is too "wet," consuming the hydride.

  • The Fix:

    • Do not add solid NaBH₄ to a stalled, thick mixture.

    • Add a co-solvent (THF) to solubilize the precipitate.

    • Raise the temperature to reflux briefly (caution: H₂ evolution).

    • Prevention: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) from the start.

Q: I see a persistent impurity at RRT 0.85 on HPLC.

  • Diagnosis: This is likely the mono-reduced intermediate (6-hydroxymethyl-2-pyridinecarboxylic acid methyl ester).

  • The Fix: This intermediate is difficult to reduce once the reaction cools. You must maintain a threshold temperature (20-25°C) during the aging period. If present at the end, it is best removed after salt formation (it will not crystallize as easily as the di-alcohol salt).

Module B: The "Boron Gel" & Workup

Q: Upon adding water, my reaction turned into a solid white block. I can't stir it.

  • Diagnosis: Formation of polymeric borate-pyridine complexes.

  • The Fix (Rescue): Add Potassium Sodium Tartrate (Rochelle Salt) solution (20% w/v) and mechanically break up the solid. Stir overnight. The tartrate will exchange with the pyridine, solubilizing the boron and releasing your product into the organic/free phase.

  • The Fix (Prevention): Use the "Reverse Quench" technique. Pour the reaction mixture slowly into a pre-cooled solution of dilute acid or NH₄Cl.

Module C: Salt Crystallization Issues

Q: When I add HCl, I get a sticky oil instead of crystals.

  • Diagnosis: Two possibilities:

    • Water Content: You used aqueous HCl (37%) or your solvent was wet. BHMP·HCl is extremely soluble in water.

    • Solvent Choice: Diethyl ether is common in papers but dangerous at scale.

  • The Fix:

    • Redissolve the oil in absolute ethanol or isopropanol .

    • Dry the solution over MgSO₄ if you suspect water.

    • Use HCl in Dioxane or bubble HCl gas .

    • Seed the mixture with a pure crystal if available.

    • Cool slowly to -10°C.

Comparative Data: Quenching Methods

MethodScale SuitabilityProsCons
Water / Dilute HCl < 5gSimple, cheap.High Risk: Forms hard gels; traps product; exotherm is violent.
Rochelle Salt (Tartrate) 5g – 1kgBest for Yield: Solubilizes boron completely; easy phase separation.Slow (requires hours of stirring); volume intensive.
Methanol / Acetone AnySafety: Destroys active hydride gently before aqueous workup.Does not solve the boron-gel issue alone; must be combined with acid wash.
Amberlyst-15 < 50gClean; removes boron by filtration.Expensive; resin can degrade product if contact time is too long.

Logic Tree for Yield Optimization

Use this logic map to diagnose low yields during the campaign.

Yield_Logic Problem Low Yield (<60%) CheckAq Check Aqueous Layer (LCMS) Problem->CheckAq CheckSolid Check Filter Cake (Boron Salts) Problem->CheckSolid Action1 Product trapped in water? Use Continuous Extraction (DCM for 24h) CheckAq->Action1 Positive Action3 Decomposition? Check Quench Temp Ensure T < 10°C CheckAq->Action3 Negative Action2 Product trapped in salts? Digest with Rochelle Salt Re-extract CheckSolid->Action2 Positive

Caption: Diagnostic logic for recovering lost yield. Most losses occur during phase separation due to the water solubility of BHMP.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH₄? A: Technically yes, but it is not recommended for scale-up. LAH requires anhydrous ether/THF, is far more pyrophoric, and the aluminum workup (Fieser method) is voluminous. NaBH₄ in MeOH is safer and more atom-economical for this specific transformation.

Q: Is the hydrochloride salt stable? A: Yes, BHMP·HCl is significantly more stable to oxidation than the free base. The free base can slowly oxidize to the aldehyde (pyridine-2,6-dicarbaldehyde) if exposed to air/light over months. Store the salt in a desiccator.

Q: How do I remove the inorganic salts (NaCl/borates) if I don't want to do an aqueous workup? A: You can perform a "dry workup." Quench with minimal acetic acid, concentrate to dryness, and perform a Soxhlet extraction of the solid residue using Ethyl Acetate or Acetone. This extracts the organic product while leaving inorganic salts behind.

References

  • Process Safety & Borohydride Reduction

    • Assessment of Thermal Hazards in the Scale-Up of NaBH4 Reductions.
    • Source: Organic Process Research & Development (ACS Public
    • (Search: NaBH4 scale up safety)

  • Synthesis of Pyridine Alcohols

    • Reduction of Pyridine Carboxylic Esters.
    • Source: Chemical and Pharmaceutical Bulletin.
  • General Purification Protocols

    • Purification of Labor
    • Standard reference for recrystallization of pyridine salts (iPrOH/EtOH systems).
  • Patent Reference (Industrial Context)

    • Preparation of 2,6-bis(hydroxymethyl)
    • Source: WO2022066734 (Example 230.1).

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a specific Risk Assessment (RA) before scaling reactions involving hydride reducing agents.

Sources

Technical Support Center: Characterization of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of metal complexes involving 2,6-Bis(hydroxymethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the synthesis and analysis of these versatile compounds. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate high-quality, reliable data.

The unique structure of 2,6-Bis(hydroxymethyl)pyridine, with its tridentate N,O,O-coordination potential, and its formulation as a hydrochloride salt, presents a specific set of analytical hurdles. This guide is structured to address these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the handling and characterization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride and its metal complexes.

Q1: What are the primary coordination modes of 2,6-Bis(hydroxymethyl)pyridine?

A1: 2,6-Bis(hydroxymethyl)pyridine typically acts as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the oxygen atoms of the two hydroxymethyl groups. This forms two stable five-membered chelate rings. However, depending on the reaction conditions, metal ion size, and steric factors, it can also exhibit other coordination modes, such as acting as a bidentate or even a monodentate ligand.[1][2]

Q2: Why is the hydrochloride form of the ligand used, and what are the implications for complex synthesis?

A2: The hydrochloride salt enhances the stability and solubility of the ligand in aqueous or protic solvents.[3] During complex synthesis, the acidic nature of the hydrochloride requires the addition of a base to deprotonate the pyridine nitrogen, allowing it to coordinate to the metal center. The choice of base is critical to avoid unwanted side reactions.[4]

Q3: My synthesized complex is highly soluble in water. How does this affect purification and characterization?

A3: High water solubility, a common feature of complexes with this ligand due to the hydroxyl groups and the potential presence of the chloride counter-ion, can make purification by traditional precipitation methods challenging.[5] Techniques such as slow evaporation, vapor diffusion of a less polar solvent into an aqueous solution of the complex, or lyophilization may be necessary. For characterization, it is crucial to ensure the complete removal of water, as its presence can interfere with techniques like IR and NMR spectroscopy and affect elemental analysis results.

Q4: Can the hydroxymethyl groups of the ligand be oxidized or otherwise react during complexation?

A4: Yes, the hydroxymethyl groups are susceptible to oxidation, especially in the presence of certain metal ions (e.g., Cu(II), Mn(III)) and oxidizing agents. This can lead to the formation of aldehyde or carboxylic acid functionalities on the ligand, resulting in a mixture of products. It is essential to use high-purity starting materials and deoxygenated solvents, and to conduct reactions under an inert atmosphere to minimize these side reactions.[6][7]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides in-depth troubleshooting for specific issues encountered during the characterization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or poorly resolved peaks in the 1H NMR spectrum of the complex.

Potential Causes:

  • Paramagnetism: If the metal center is paramagnetic (e.g., Cu(II), Co(II), Ni(II)), this will lead to significant broadening of the NMR signals, often beyond detection.[8]

  • Dynamic Exchange: The complex may be undergoing dynamic exchange processes in solution, such as ligand association/dissociation or conformational changes, on the NMR timescale.

  • Presence of Water: Residual water in the NMR solvent or the sample can lead to peak broadening, particularly for exchangeable protons like those of the hydroxyl groups.

  • Aggregation: The complex may be forming aggregates in solution, leading to restricted molecular tumbling and broader lines.

Troubleshooting Workflow:

Caption: Troubleshooting broad NMR signals.

Corrective Actions:

  • Confirm the magnetic properties of your metal center. For paramagnetic complexes, techniques other than NMR are generally more informative for structural elucidation in solution.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve dynamic processes. If coalescence is observed, it confirms a dynamic equilibrium.[9]

  • Solvent and Concentration Studies: Changing the solvent or lowering the concentration can disrupt intermolecular interactions and aggregation, potentially leading to sharper signals.

  • Deuterium Exchange: To confirm the assignment of the -OH protons, add a drop of D₂O to your NMR sample. The -OH signal should disappear or significantly decrease in intensity.

Mass Spectrometry (MS)

Issue 2: The mass spectrum of my complex does not show the expected molecular ion peak.

Potential Causes:

  • In-source Fragmentation: The complex may be unstable under the ionization conditions, leading to fragmentation. This is common in techniques like Electrospray Ionization (ESI) where the cone voltage can induce fragmentation.[10]

  • Formation of Adducts: The complex may be forming adducts with solvent molecules or salts present in the sample, leading to peaks at higher m/z values.

  • Incorrect Ionization Mode: The complex may be more amenable to ionization in a different mode (e.g., positive vs. negative ion mode).

  • Low Ionization Efficiency: The complex may not ionize efficiently under the chosen conditions.

Troubleshooting Workflow:

Caption: Troubleshooting missing molecular ion peaks in MS.

Corrective Actions:

  • Optimize ESI Conditions: Systematically vary the cone voltage, capillary voltage, and desolvation gas temperature to find the mildest conditions that still produce a signal.[11]

  • Solvent Selection: Use a solvent system that is compatible with ESI-MS and in which the complex is stable. Volatile, polar solvents are generally preferred.[10]

  • Check for Counter-ions: Remember to account for the mass of the hydrochloride and any other counter-ions when calculating the expected m/z value.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help to identify fragments and adducts with greater confidence.

X-ray Crystallography

Issue 3: I am unable to grow single crystals of my complex suitable for X-ray diffraction.

Potential Causes:

  • High Solubility: As mentioned, the high solubility of these complexes can make crystallization difficult.

  • Presence of Amorphous Material: The bulk material may be amorphous or contain a mixture of crystalline and amorphous phases.

  • Disorder: The hydroxymethyl groups can exhibit rotational disorder in the crystal lattice, which can hinder the growth of well-ordered crystals.[12]

  • Solvent Entrapment: The inclusion of disordered solvent molecules in the crystal lattice can lead to poor diffraction quality.

Corrective Actions:

  • Systematic Crystallization Screening: Employ a variety of crystallization techniques, including:

    • Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the complex in a small vial, and place this vial in a larger sealed container with a solvent in which the complex is less soluble (the precipitant). The precipitant will slowly diffuse into the complex solution, inducing crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the complex over a less dense, miscible solvent in which it is insoluble. Crystals may form at the interface.

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures. The presence of the hydroxyl groups and the hydrochloride moiety makes solvents like water, methanol, ethanol, and acetonitrile good starting points.

  • Purity is Paramount: Ensure the highest possible purity of your complex. Even small amounts of impurities can inhibit crystal growth. Recrystallize or chromatograph your bulk material if necessary.

  • Patience: Crystal growth can be a slow process. Allow your crystallization experiments to proceed for an extended period before concluding that they have failed.

Technique Parameter Typical Starting Value Rationale
NMR SolventDMSO-d₆, D₂OGood solubility for polar complexes.
Temperature298 KStandard starting point; adjust for VT studies.
ESI-MS Cone Voltage20-40 VLower values minimize fragmentation.
SolventMethanol, AcetonitrileVolatile and polar, good for ESI.
Crystallography Concentration5-20 mg/mLA good starting range for screening.
TemperatureAmbient, 4 °CSlower growth at lower temperatures can improve crystal quality.
Thermal Analysis (TGA/DSC)

Issue 4: The TGA thermogram of my complex shows an initial mass loss at low temperatures (< 120 °C).

Potential Cause:

  • Hygroscopicity: The presence of hydrophilic hydroxymethyl groups and the hydrochloride salt can make the complex hygroscopic, leading to the absorption of atmospheric water. This water is then lost upon heating.[13]

Corrective Actions:

  • Proper Sample Handling: Handle and store the sample in a desiccator or glovebox to minimize water absorption.

  • Drying: Dry the sample thoroughly under vacuum before analysis.

Issue 5: The DSC thermogram shows a broad, ill-defined melting endotherm.

Potential Causes:

  • Amorphous Nature: The sample may be amorphous or have low crystallinity, resulting in a glass transition followed by a broad melting range rather than a sharp melting point.[13]

  • Decomposition during Melting: The complex may be decomposing at or near its melting point, leading to a complex thermal profile.

Corrective Actions:

  • Correlate with TGA: Check the TGA thermogram to see if there is a mass loss associated with the DSC event. If so, the event is likely due to decomposition.

  • Powder X-ray Diffraction (PXRD): Use PXRD to assess the crystallinity of the bulk sample. An amorphous sample will show a broad halo rather than sharp diffraction peaks.

  • Hot-Stage Microscopy: Visually observe the sample as it is heated on a microscope stage to distinguish between melting and decomposition.

References

  • Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022). PubMed Central. [Link]

  • X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. (n.d.). ResearchGate. [Link]

  • Examining Metal Complexes and How They Enhance Detection Techniques. (2024). Spectroscopy Online. [Link]

  • Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. (n.d.). MDPI. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). MDPI. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]

  • Preparation method of 2,6-pyridinedimethanol. (2016).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PubMed Central. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Royal Society of Chemistry. [Link]

  • Mass spectra of the metal complexes. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • Thermal analysis study of some transition metal complexes by TG and DSC methods. (2024). ResearchGate. [Link]

  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI. [Link]

  • Thermal Analysis in Practice Tips and Hints. (n.d.). Mettler Toledo. [Link]

  • Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (2015).
  • 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. (2014). PubMed. [Link]

  • Mass Spectrometry in Organometallic Chemistry. (n.d.). University of Victoria. [Link]

  • Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). (n.d.). PrepChem.com. [Link]

  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (n.d.). MDPI. [Link]

  • Ligand-metal ion binding to proteins: investigation by ESI mass spectrometry. (n.d.). PubMed. [Link]

  • Thermal Analysis. (n.d.). ACS Publications. [Link]

  • NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. (n.d.). ResearchGate. [Link]

  • 13.7: Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]

  • Syntheses and crystal structures of cobalt and nickel complexes of 2,6-bis(hydroxymethyl)pyridine. (2024). ResearchGate. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. (2024). ResearchGate. [Link]

  • Studies towards Pyridine-Based N,N,O-Gold(III) Complexes: Synthesis, Characterization and Application. (2024). ResearchGate. [Link]

  • Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. (n.d.). ACS Publications. [Link]

  • Ligand Conformational and Metal Coordination Isomers in Complexes of Metal Ions and Cyclic Depsipeptides. (2024). ACS Publications. [Link]

  • X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion. (n.d.). Ejournal. [Link]

  • Studies on Chemical Reactivity and Electrocatalysis of Two Acylmethyl(hydroxymethyl)pyridine Ligand-Containing [Fe]-Hydrogenase Models (2-COCH2-6-HOCH2C5H3N)Fe(CO)2L (L = η1-SCOMe, η1-2-SC5H4N). (2017). PubMed. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PubMed Central. [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions. [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution. (n.d.). PubMed. [Link]

  • Characterizing metal–biomolecule interactions by mass spectrometry. (n.d.). The Heffern Lab. [Link]

Sources

Degradation pathways of 2,6-Bis(hydroxymethyl)pyridine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Degradation Pathways (Acidic/Basic Conditions)

Introduction: The Dual-Reactivity Challenge

Welcome to the technical guide for 2,6-Bis(hydroxymethyl)pyridine (BHMP) , typically handled as its hydrochloride salt (BHMP[1]·HCl ).

Researchers often underestimate the lability of this molecule because the pyridine ring is generally considered stable.[1] However, BHMP possesses benzylic-like hydroxyl groups at the 2 and 6 positions.[1] This structural feature creates a "dual-reactivity" profile:

  • The Pyridine Ring: Susceptible to N-oxidation and protonation.[1]

  • The Hydroxymethyl Arms: Susceptible to oxidation (to aldehydes/acids) and acid-catalyzed condensation (etherification).[1]

This guide breaks down the degradation mechanisms based on pH conditions, providing you with actionable troubleshooting protocols.

Module 1: Acidic Conditions (pH < 4)

The "Ether Trap" & Dimerization

In acidic media, BHMP[1][2]·HCl is generally the most stable form at room temperature.[1] The protonation of the pyridine nitrogen (


) deactivates the ring, preventing oxidation.[1] However, heat + acid  triggers a different failure mode: Condensation .[1]
Mechanism of Failure

Under strong acidic conditions (especially if heated for recrystallization or drying), the hydroxymethyl group can undergo protonation and water loss, generating a resonance-stabilized carbocation.[1] This carbocation attacks a neighboring BHMP molecule, forming an ether dimer .[1]

  • Pathway:

    
    [1]
    
Troubleshooting Guide: Acidic Instability
SymptomProbable CauseCorrective Action
Insoluble White Precipitate Ether Dimerization: You likely heated the HCl salt in a non-aqueous or low-water solvent (like EtOH) with excess acid.[1] The dimer is less soluble than the monomer.[1]Validation: Check LC-MS for a mass peak of

. Fix: Dissolve in water (hydrolysis of ether is slow) or filter. Avoid heating acidic solutions above 50°C.
Hygroscopicity Excess HCl: The salt is naturally hygroscopic, but excess free HCl exacerbates this, leading to hydrolysis risks if stored improperly.[1]Store in a desiccator.[1] If the solid turns into a "gum," recrystallize from EtOH/Et2O to remove excess acid.[1]

Module 2: Basic Conditions (pH > 8)

The "Oxidation Cascade"[1]

This is the most common degradation pathway.[1] When BHMP·HCl is neutralized to its free base (pH > 7), the pyridine nitrogen deprotonates.[1] Without the electron-withdrawing effect of the protonated nitrogen, the benzylic positions become highly susceptible to auto-oxidation by atmospheric oxygen.[1]

Mechanism of Failure
  • Step 1 (Aldehyde Formation): Oxidation of one arm to 6-(hydroxymethyl)picolinaldehyde .[1]

  • Step 2 (Cannizzaro/Polymerization): The aldehyde is reactive. In strong base, it can undergo disproportionation or polymerize, leading to yellow/brown discoloration.[1]

  • Step 3 (Terminal Oxidation): Complete oxidation leads to 2,6-Pyridinedicarboxylic acid (Dipicolinic Acid) , which is a potent chelator and will strip metals from your HPLC system or glassware.[1]

Troubleshooting Guide: Basic Instability
SymptomProbable CauseCorrective Action
Yellowing of Solution Aldehyde/N-Oxide Formation: The free base is oxidizing.[1] Yellow color often indicates conjugated aldehyde byproducts or N-oxides.[1]Immediate: Degas solvents with

or Ar. Add a reducing agent (e.g.,

) if compatible with your downstream chemistry to revert aldehydes.[1]
Metal Leaching (HPLC) Dipicolinic Acid Formation: The degradation product is a strong chelator. It may strip Fe/Ni from stainless steel frits.prevention: Use PEEK tubing/columns. Monitor for a peak at RT ~2-3 min (highly polar acid) in reverse phase.[1]

Module 3: Visualization of Pathways

The following diagram maps the kinetic fate of BHMP under stress. Use this to identify where your process might be drifting.[1][3]

BHMP_Degradation cluster_legend Condition Legend BHMP_HCl BHMP·HCl (Salt Form) BHMP_Free BHMP Free Base (Neutral pH) BHMP_HCl->BHMP_Free NaOH / Base Carbocation Carbocation Intermediate BHMP_HCl->Carbocation Heat + Acid BHMP_Free->BHMP_HCl HCl / Acid Aldehyde 6-(hydroxymethyl) picolinaldehyde BHMP_Free->Aldehyde O2 (Air) / Time Ether_Dimer Ether Dimer (Insoluble Impurity) Carbocation->Ether_Dimer + BHMP monomer Dipicolinic Dipicolinic Acid (Final Oxidant) Aldehyde->Dipicolinic Prolonged O2 key Blue: Stable Starting Material Green: Reactive Intermediate Red: Terminal Degradant Yellow: Transient Impurity

Figure 1: Degradation pathways of 2,6-Bis(hydroxymethyl)pyridine.[1][4][5][6] Acidic pathways lead to dimerization; basic pathways lead to oxidation.

Module 4: Analytical Method (HPLC)

Standard C18 columns often fail to retain BHMP due to its high polarity.[1] Use this validated approach to separate the parent from its degradants (Dipicolinic Acid).[1]

Recommended Protocol:

  • Column: Mixed-mode (C18 + Ion Exchange) or HILIC.[1] (e.g., Sielc Amaze HD or Waters Atlantis T3).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B to 10% B over 10 mins (Keep high aqueous content).

  • Detection: UV @ 260 nm (Pyridine

    
    ).
    

Diagnostic Retention Times (Relative):

  • Dipicolinic Acid: Elutes first (most polar/ionic).

  • BHMP (Parent): Elutes middle.

  • Ether Dimer: Elutes late (hydrophobic).

Frequently Asked Questions (FAQs)

Q1: Can I store the free base in solution?

  • A: Not recommended for >24 hours. If necessary, store in degassed methanol at -20°C under Argon.[1] The HCl salt is stable for months at room temperature if kept dry.[1]

Q2: My product turned pink/red after adding base. Why?

  • A: This is likely trace transition metal contamination (Fe(II) or Cu(II)).[1] BHMP and its degradant (dipicolinic acid) form intensely colored complexes with trace metals found in non-grade solvents or silica gel. Treat with EDTA or activated charcoal.[1]

Q3: How do I re-convert the free base to the HCl salt for storage?

  • A: Dissolve the free base in a minimal amount of Ethanol. Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.[1] The white hydrochloride salt will precipitate immediately.[1] Filter and dry under vacuum (no heat).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70957, 2,6-Pyridinedimethanol. Retrieved from [Link][1]

  • Kardashliev, T., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24, 3651.[1][7] Retrieved from [Link]

  • Helix Chromatography (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[1] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Crystallization of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the crystallization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride?

A1: 2,6-Bis(hydroxymethyl)pyridine hydrochloride is a polar molecule, and its solubility is highest in polar protic solvents. The free base, 2,6-Bis(hydroxymethyl)pyridine, is soluble in water and moderately soluble in polar organic solvents like ethanol and methanol.[1][2] For the hydrochloride salt, a common starting point is a solvent system that can dissolve the compound at elevated temperatures but shows decreased solubility upon cooling.

  • Primary Solvents: Methanol, ethanol, and isopropanol are often good primary solvents. They can typically dissolve the hydrochloride salt, especially with heating.

  • Solvent/Anti-solvent Systems: A powerful technique is the use of a solvent/anti-solvent system. For instance, dissolving the compound in a minimal amount of a polar solvent like methanol or water, followed by the addition of a less polar anti-solvent such as ethyl acetate, diethyl ether, or acetone, can induce crystallization.[3]

Q2: I'm observing "oiling out" instead of crystallization. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated too quickly or when the compound is too soluble in the chosen solvent.[4]

Causality & Solutions:

  • High Solute Concentration: The concentration of your compound might be too high, exceeding the metastable zone width and leading to liquid-liquid phase separation. Try diluting the solution with more of the primary solvent.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement required for crystal lattice formation. Employ a slower, more controlled cooling profile.[5]

  • Inappropriate Solvent: The solvent may be too good at solvating the molecule, even at lower temperatures. Consider using a slightly poorer solvent or introducing an anti-solvent to decrease solubility more gradually.

  • Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[6] Consider an additional purification step, such as charcoal treatment, if your solution is colored.[7]

Q3: My crystals are very fine needles, making filtration and drying difficult. How can I obtain larger crystals?

A3: The formation of fine needles is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down the crystallization process, allowing fewer crystal nuclei to form and grow larger over a longer period.

Strategies for Increasing Crystal Size:

  • Slower Cooling: A gradual decrease in temperature is crucial. A programmed cooling ramp or allowing the solution to cool slowly in an insulated container can be effective.

  • Reduced Supersaturation: Decrease the initial concentration of the solute. This will lower the driving force for nucleation.

  • Solvent System Modification: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent/anti-solvent ratios. Sometimes, a solvent in which the compound has slightly lower solubility will promote the growth of larger, more well-defined crystals.

  • Seeding: Introduce a small amount of pre-existing crystals (seed crystals) to the supersaturated solution. This provides a template for crystal growth and can help control the number of nuclei formed.

Q4: What is the expected melting point of 2,6-Bis(hydroxymethyl)pyridine, and how does the hydrochloride salt form affect it?

A4: The free base, 2,6-Bis(hydroxymethyl)pyridine, has a reported melting point in the range of 111-115 °C.[8][9][10] The formation of the hydrochloride salt will significantly increase the melting point due to the strong ionic interactions in the crystal lattice. The exact melting point of the hydrochloride salt can vary depending on its crystalline form (polymorphism).

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common crystallization challenges.

Scenario 1: No Crystals Form Upon Cooling

Problem: The solution remains clear even after cooling and extended standing.

dot

start No Crystals Formed sub_optimal Sub-optimal Supersaturation start->sub_optimal too_much_solvent Too Much Solvent Used sub_optimal->too_much_solvent Likely Cause scratch Induce Nucleation: Scratch Inner Surface sub_optimal->scratch Solution seed Add Seed Crystals sub_optimal->seed Solution concentrate Concentrate Solution (Evaporation) too_much_solvent->concentrate Remediation anti_solvent Add Anti-solvent concentrate->anti_solvent Alternative

Caption: Troubleshooting workflow for failure to crystallize.

In-Depth Analysis and Solutions:

  • Insufficient Supersaturation: The solution may not have reached the necessary level of supersaturation for nucleation to occur. This is often due to using too much solvent.[7]

    • Action: Try to induce nucleation by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Action: If you have a small amount of the solid material, add a single seed crystal to the solution.

    • Action: If nucleation cannot be induced, the solution is likely not sufficiently supersaturated. You can either slowly evaporate some of the solvent or add an anti-solvent dropwise until turbidity is observed, then slightly warm the solution until it becomes clear again before allowing it to cool slowly.

Scenario 2: Low Yield

Problem: A small amount of crystalline product is recovered after filtration.

In-Depth Analysis and Solutions:

  • Excessive Solvent: A significant portion of the product may remain dissolved in the mother liquor.[7]

    • Action: Before discarding the filtrate, test for remaining solute by placing a drop on a watch glass and allowing the solvent to evaporate. A substantial solid residue indicates a significant amount of dissolved product.

    • Action: To recover more product, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

  • Inappropriate Solvent System: The solubility of the compound in the chosen solvent at low temperatures may still be too high.

    • Action: Re-evaluate your solvent system. A different solvent or a higher proportion of anti-solvent may be necessary to reduce the solubility of the product at the filtration temperature.

Scenario 3: Polymorphism and Inconsistent Crystal Forms

Problem: The crystallization process yields different crystal forms (e.g., needles one time, plates another) with varying physical properties.

In-Depth Analysis and Solutions:

  • Polymorphism: Many organic compounds, including pyridine derivatives, can exist in different crystalline forms called polymorphs.[11][12] These forms have the same chemical composition but different crystal lattice arrangements, leading to different properties like melting point, solubility, and stability.

    • Action: To control polymorphism, it is critical to maintain consistent crystallization conditions. This includes the solvent system, cooling rate, agitation, and temperature.

    • Action: Seeding with a specific, desired polymorph can help ensure that the crystallization consistently produces that form.

  • Solvate Formation: The solvent molecules can sometimes become incorporated into the crystal lattice, forming solvates (or hydrates if water is the solvent).

    • Action: Characterize your crystals using techniques like Thermogravimetric Analysis (TGA) to check for the presence of solvent. If a solvate is forming, you may need to switch to a solvent that is less likely to be incorporated into the crystal structure.

III. Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2,6-Bis(hydroxymethyl)pyridine hydrochloride and a suitable solvent (e.g., isopropanol). Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol) at room temperature or with gentle warming.

  • Anti-solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate) dropwise with stirring until the solution becomes persistently turbid.

  • Re-dissolution and Cooling: Gently warm the turbid solution until it becomes clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

IV. Data Presentation

Table 1: Solvent and Anti-solvent Properties for Crystallization

Solvent/Anti-solventPolarityBoiling Point (°C)Comments
Solvents
WaterHigh100Good solvent, but may lead to lower yields if the hydrochloride salt is highly soluble.[1]
MethanolHigh65Good solvent, often used in combination with an anti-solvent.[2]
EthanolHigh78Similar to methanol, a good choice for a primary solvent.[2]
IsopropanolMedium82Can be a good single solvent for cooling crystallization.
Anti-solvents
Ethyl AcetateMedium77Common anti-solvent for polar compounds dissolved in alcohols.
AcetoneMedium56Effective anti-solvent, but its volatility requires careful handling.
Diethyl EtherLow35Very effective anti-solvent, but highly flammable and volatile.
HexaneLow69Good for precipitating polar compounds from less polar solvents.[2]

V. Logical Relationships

dot

cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution Oiling Out Oiling Out Rapid Supersaturation Rapid Supersaturation Oiling Out->Rapid Supersaturation High Solubility High Solubility Oiling Out->High Solubility Fine Needles Fine Needles Rapid Nucleation Rapid Nucleation Fine Needles->Rapid Nucleation Low Yield Low Yield Low Yield->High Solubility Slower Cooling Slower Cooling Rapid Supersaturation->Slower Cooling Reduce Concentration Reduce Concentration Rapid Supersaturation->Reduce Concentration Use Anti-solvent Use Anti-solvent High Solubility->Use Anti-solvent Rapid Nucleation->Slower Cooling

Caption: Relationship between common crystallization problems, their causes, and solutions.

VI. References

  • PrepChem.com. Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate). Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]

  • Google Patents. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis. Available from:

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available from: [Link]

  • Georgakis, C. Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (2009). Available from: [Link]

  • Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. Available from:

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Available from:

  • National Institutes of Health. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available from: [Link]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]

  • ResearchGate. Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation | Request PDF. Available from: [Link]

  • National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • RSC Publishing. Recent synthetic advances in pyridine-based thermotropic mesogens. (2019-07-26). Available from: [Link]

  • Wikipedia. TNT. Available from: [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Available from: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012-06-11). Available from: [Link]

  • Optimal Operation of an Oscillatory Flow Crystallizer: Coupling Disturbance and Stability. Available from: [Link]

  • Reddit. Need urgent help with crystallization/drying/solidifying of an isatin derivative.. (2024-04-20). Available from: [Link]

  • MDPI. New Findings on the Crystal Polymorphism of Imepitoin. (2024-04-11). Available from: [Link]

  • Ottokemi. 2,6-Pyridinedimethanol, 98% 1195-59-1 India. Available from: [Link]

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Avoiding polymerization during the storage of 2,6-Bis(hydroxymethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,6-Bis(hydroxymethyl)pyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the storage and handling of this compound, with a specific focus on preventing unintended polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2,6-Bis(hydroxymethyl)pyridine hydrochloride during storage?

A1: The primary degradation pathway of concern is self-polymerization through a condensation reaction.[1] This can be initiated by the presence of contaminants, exposure to atmospheric moisture, or elevated temperatures. The two hydroxymethyl groups on the pyridine ring can react with each other, eliminating a molecule of water to form an ether linkage. This process can repeat to form oligomers or a polymer, which will appear as a discoloration, hardening, or change in the solubility of the material.

Q2: Why is it crucial to store 2,6-Bis(hydroxymethyl)pyridine hydrochloride under an inert atmosphere?

A2: Storing this compound under an inert atmosphere, such as argon or nitrogen, is recommended to prevent two main issues. Firstly, it displaces atmospheric moisture, which is critical as the compound is hygroscopic and water can facilitate polymerization.[1] Secondly, it prevents oxidation of the hydroxymethyl groups, which could lead to the formation of acidic impurities that can catalyze the polymerization process.

Q3: Can I store 2,6-Bis(hydroxymethyl)pyridine hydrochloride at room temperature?

A3: While some sources suggest room temperature storage is acceptable, the recommended practice for long-term stability is to store it in a cool, dry place.[2][3] Refrigeration (2-8°C) is a preferable condition to minimize the risk of thermally induced degradation or polymerization.[4]

Q4: What are the signs that my 2,6-Bis(hydroxymethyl)pyridine hydrochloride may have started to polymerize?

A4: Visual inspection can often reveal signs of polymerization. These include:

  • A change in color from white/off-white to yellow or brown.

  • The formation of clumps or a hardened, glassy solid that is difficult to break up.

  • Decreased solubility in solvents where it is typically soluble.

  • Inconsistent analytical results (e.g., NMR, HPLC) compared to a fresh sample.

Troubleshooting Guide: Preventing Polymerization

This section provides a systematic approach to troubleshoot and prevent the polymerization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

Issue: Observed Clumping and Discoloration of the Solid Compound

Potential Cause 1: Exposure to Atmospheric Moisture

  • Explanation: 2,6-Bis(hydroxymethyl)pyridine hydrochloride is hygroscopic, meaning it readily absorbs water from the air.[1] Water can act as a medium for and participate in the acid- or base-catalyzed condensation reaction between the hydroxymethyl groups, leading to the formation of polyethers.

  • Preventative Measures:

    • Always handle the compound in a glove box or under a stream of dry, inert gas.

    • Use a tightly sealed container for storage. Ensure the cap has a good seal.

    • For long-term storage, consider using a desiccator.

Potential Cause 2: Incompatible Storage Conditions

  • Explanation: The presence of acidic or basic contaminants can catalyze the polymerization process.[5] Strong oxidizing agents are also incompatible and can degrade the molecule, potentially creating catalytic species.[6]

  • Preventative Measures:

    • Ensure the storage container is clean and free of any residual acids, bases, or oxidizing agents.

    • Do not store near volatile acidic or basic compounds.

    • Use clean, dedicated spatulas and weighing boats when handling the material.

Potential Cause 3: Elevated Storage Temperature

  • Explanation: Higher temperatures provide the activation energy for the condensation reaction to occur, even in the absence of a catalyst.[7]

  • Preventative Measures:

    • Store the compound in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.[4]

    • Avoid leaving the container on a lab bench for extended periods, especially in direct sunlight or near heat sources.

Logical Flow for Troubleshooting Polymerization

troubleshooting_flow start Start: Suspected Polymerization observe Visual Inspection: - Discoloration? - Clumping/Hardening? - Poor Solubility? start->observe check_storage Review Storage Conditions observe->check_storage is_dry Is the storage environment dry? check_storage->is_dry is_inert Is it stored under inert gas? is_dry->is_inert Yes remediate Action: Implement Correct Storage Protocol is_dry->remediate No is_cool Is the storage temperature cool (2-8°C)? is_inert->is_cool Yes is_inert->remediate No check_contaminants Investigate Potential Contamination is_cool->check_contaminants Yes is_cool->remediate No discard Consider Discarding Compromised Material check_contaminants->discard Contamination Likely remediate->start Monitor

Caption: Troubleshooting workflow for identifying and addressing the causes of 2,6-Bis(hydroxymethyl)pyridine hydrochloride polymerization.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Container Selection: Use a clean, dry, amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds before sealing.

  • Sealing: Tightly seal the vial cap. For added protection against moisture ingress, wrap the cap with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C, away from incompatible materials such as strong acids and oxidizing agents.

Data Summary Table
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal energy for polymerization.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation and displaces moisture.
Moisture Control Tightly sealed container, desiccator for long-termThe compound is hygroscopic; water can facilitate polymerization.[1]
Light Exposure Amber vial, store in the darkMinimizes potential light-induced degradation.
Incompatible Materials Strong Acids, Strong Oxidizing AgentsThese can catalyze polymerization or cause decomposition.[6]

Mechanism of Polymerization

The most probable mechanism for the self-polymerization of 2,6-Bis(hydroxymethyl)pyridine hydrochloride is an acid-catalyzed condensation reaction, forming polyether chains.

polymerization_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Water Loss Monomer1 Monomer (with -CH2OH) ProtonatedMonomer Protonated Monomer (-CH2OH2+) Monomer1->ProtonatedMonomer + H+ H_plus H+ Dimer_intermediate Dimer Intermediate ProtonatedMonomer->Dimer_intermediate + Another Monomer ProtonatedMonomer->Dimer_intermediate Monomer2 Another Monomer (with -CH2OH) Dimer Dimer (Ether Linkage) Dimer_intermediate->Dimer - H2O, -H+ Dimer_intermediate->Dimer Dimer->Dimer Chain Propagation Water H2O H_plus_regenerated H+

Sources

Technical Support Center: Enhancing Enantioselectivity of Catalysts from 2,6-Bis(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts derived from the 2,6-bis(hydroxymethyl)pyridine scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of asymmetric catalysts, with a primary focus on enhancing enantioselectivity. My approach is rooted in mechanistic understanding and field-proven strategies to help you navigate the complexities of catalyst optimization.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions about the 2,6-bis(hydroxymethyl)pyridine framework, providing the necessary background to troubleshoot effectively.

Q1: What makes 2,6-bis(hydroxymethyl)pyridine a valuable scaffold for chiral ligand synthesis?

A1: The utility of 2,6-bis(hydroxymethyl)pyridine stems from a combination of structural and chemical properties. Its pyridine core provides a rigid, well-defined backbone that serves as a predictable coordination point for a metal center. The two hydroxymethyl groups at the 2 and 6 positions are key; they act as versatile chemical "handles" that can be readily modified to introduce a wide array of chiral auxiliaries. This modularity allows for the systematic tuning of the catalyst's steric and electronic environment, which is crucial for achieving high enantioselectivity. The scaffold can act as a tridentate O,N,O-ligand, creating a well-defined chiral pocket around the metal center.

Q2: What are the primary strategies for introducing chirality to the 2,6-bis(hydroxymethyl)pyridine scaffold?

A2: There are two predominant strategies for rendering these ligands chiral:

  • Modification of the Hydroxymethyl Groups: This is the most common approach. The terminal hydroxyl groups are derivatized by forming ethers, esters, or other covalent bonds with commercially available, enantiopure molecules. This allows for the creation of a library of ligands with varying steric bulk and electronic properties to screen for optimal performance in a specific asymmetric transformation.

  • Synthesis from Chiral Precursors: A more advanced method involves synthesizing the pyridine heterocycle itself from chiral starting materials, embedding the chirality directly into the ligand's backbone. For instance, C2-symmetric bipyridines have been synthesized by reacting monolithiated 2,6-dibromopyridine with optically active ketones like (–)-menthone or (+)-camphor, followed by a nickel-mediated homocoupling reaction.[1]

Q3: What is the fundamental challenge when trying to maximize enantioselectivity with these catalysts?

A3: The core challenge lies in resolving the paradox between catalytic activity and stereoselectivity.[2][3] To achieve high enantiomeric excess (% ee), it is often necessary to introduce bulky chiral groups close to the nitrogen atom to effectively shield one face of the catalyst and direct the substrate's approach.[4] However, this same steric bulk can impede the substrate from accessing the metal's active site, leading to a significant drop in catalytic activity and conversion rates.[2] The goal of optimization is therefore to find the precise balance where the chiral environment is influential enough to control stereochemistry without crippling the catalyst's reactivity.

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental problems. The solutions are based on causal analysis to empower you to make informed decisions.

Problem 1: My reaction shows high conversion but very low enantioselectivity (% ee). What are the likely causes and solutions?

This is a classic scenario indicating that while the catalyst is active, its chiral environment is not effectively discriminating between the two possible enantiomeric transition states.

Possible Causes & Actionable Solutions:

  • Insufficient Steric Differentiation: The chiral groups on your ligand may not be large enough or positioned correctly to create a significant energy difference between the competing reaction pathways.

    • Solution: Synthesize a series of ligands with systematically larger chiral auxiliaries. For example, if you started with a ligand derived from (R)-phenylethanol, progress to bulkier analogs like those from (R)-1-(1-naphthyl)ethanol. The goal is to find a group that effectively blocks one reaction trajectory.[4]

  • Ligand Flexibility: If the linker between the pyridine core and the chiral moiety is too flexible, the ligand can adopt multiple conformations. Some of these conformations may lead to the desired product, while others produce the undesired enantiomer, resulting in a low net % ee.

    • Solution: Introduce rigidity into the ligand design. Consider using chiral auxiliaries that form cyclic structures upon coordination or employ strategies that lead to more rigid overall frameworks, such as the [6-5-3] fused-ring systems that have shown success in minimizing conformational ambiguity.[2][3]

  • Dominant Background Reaction: The observed reactivity might be coming from an achiral, uncatalyzed pathway that is faster than the desired enantioselective catalytic cycle.

    • Solution: Lower the reaction temperature. This will slow down both the catalyzed and uncatalyzed reactions, but it will often have a more pronounced negative effect on the higher-energy uncatalyzed pathway, allowing the chiral catalyst's influence to dominate. Also, verify that no reagents or additives are acting as achiral catalysts themselves.

Problem 2: My reaction shows little to no conversion. How can I improve the catalytic activity?

Low or no conversion suggests a problem with catalyst activation, substrate accessibility, or catalyst stability.

Possible Causes & Actionable Solutions:

  • Excessive Steric Hindrance: This is the opposite of the problem above. Your chiral ligand may be so bulky that it completely blocks the substrate from coordinating to the metal center.[2]

    • Solution: If you suspect this is the case (especially after systematically increasing bulk to improve ee), synthesize a ligand with slightly smaller chiral groups. It's a process of finding the "sweet spot" as described in the activity vs. selectivity paradox.

  • Poor Substrate Activation: For certain transformations, the pyridine moiety itself may not be sufficient to activate the substrate for nucleophilic attack. This is a known issue with less reactive substrates like β-substituted alkenyl pyridines.[5][6][7]

    • Solution: Introduce a Lewis acid co-catalyst. The addition of a Lewis acid like TMSOTf can enhance the electrophilicity of the substrate, thereby increasing its reactivity toward the nucleophile and boosting conversion.[5][6][7] This strategy has been highly effective in copper-catalyzed conjugate additions.[5][7]

  • Catalyst Deactivation/Inhibition: The catalyst may be unstable under the reaction conditions or poisoned by impurities.

    • Solution: Ensure all reagents and solvents are rigorously purified and dried. Reactions should be run under a strictly inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox. Impurities like water or oxygen can rapidly deactivate many transition metal catalysts.

Problem 3: I am getting inconsistent results between different batches of the same reaction.

Inconsistency is often traced back to subtle variations in starting materials or reaction setup.

Possible Causes & Actionable Solutions:

  • Purity of 2,6-Bis(hydroxymethyl)pyridine: The commercial-grade starting material can contain impurities that may interfere with the reaction.

    • Solution: Recrystallize the 2,6-bis(hydroxymethyl)pyridine before use. Its melting point should be sharp, typically around 112-114 °C.[8][9] Ensure its purity by NMR or other spectroscopic methods.

  • Variable Water Content: Trace amounts of water can drastically affect catalyst formation and reactivity, especially when using moisture-sensitive reagents like Grignards or organolithiums.[5][6]

    • Solution: Dry solvents using an appropriate method (e.g., distillation from a drying agent or passing through an activated alumina column). Dry glassware in an oven overnight and cool under vacuum or in a desiccator before use.

  • In Situ Catalyst Formation: If the catalyst is formed in situ, the precise order and rate of addition of the metal precursor and ligand can influence the nature of the active species.

    • Solution: Standardize the catalyst preparation protocol. Premix the metal salt and the ligand in the solvent for a set period before adding the substrate and other reagents. This allows for the controlled formation of the desired metal-ligand complex.

Data Presentation & Visualization

Illustrating the Steric Tuning Strategy

The following table demonstrates a hypothetical optimization campaign where the steric bulk of the chiral auxiliary is varied. This illustrates the common trade-off between reactivity (yield) and stereoselectivity (% ee).

Ligand ID Chiral Auxiliary (R-group) Yield (%) Enantiomeric Excess (% ee) Notes
L1 Methyl95%15%High activity, poor chiral induction.
L2 Phenyl88%75%Increased bulk improves selectivity.
L3 1-Naphthyl65%96%Excellent selectivity, but activity is dropping.
L4 9-Anthracenyl10%98%Ligand is too bulky, severely hindering catalysis.

This data is illustrative. Optimal results depend on the specific reaction.

Visualizing Ligand Modification and Troubleshooting

The following diagrams provide a high-level overview of the strategic workflows involved in enhancing enantioselectivity.

Ligand_Modification_Strategy Scaffold 2,6-Bis(hydroxymethyl) pyridine Scaffold Handles Reactive -CH2OH Handles Scaffold->Handles Modification Modification Strategy Handles->Modification Ether Williamson Ether Synthesis Modification->Ether e.g. Ester Esterification Modification->Ester e.g. Other Other Derivatizations Modification->Other Library Chiral Ligand Library Ether->Library Ester->Library Other->Library Screening Catalyst Screening & Optimization Library->Screening

Caption: Ligand modification workflow.

Troubleshooting_Workflow Start Initial Result: Low Enantioselectivity Check_Conversion Is Conversion High? Start->Check_Conversion Increase_Bulk Action: Increase Ligand Steric Bulk Check_Conversion->Increase_Bulk Yes Check_Activity Is Conversion Low? Check_Conversion->Check_Activity No Optimize Re-evaluate & Optimize Increase_Bulk->Optimize Add_LA Action: Add Lewis Acid Co-catalyst Check_Activity->Add_LA Yes Reduce_Bulk Action: Reduce Ligand Steric Bulk Check_Activity->Reduce_Bulk If LA fails Add_LA->Optimize Reduce_Bulk->Optimize

Caption: Troubleshooting decision tree.

Experimental Protocols

To ensure reproducibility and success, follow these detailed protocols. They are designed to be self-validating systems.

Protocol 1: General Procedure for Ligand Synthesis via Williamson Etherification

This protocol describes the synthesis of a chiral diether ligand from 2,6-bis(hydroxymethyl)pyridine and a chiral alcohol.

Materials:

  • 2,6-Bis(hydroxymethyl)pyridine (recrystallized)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Chiral alcohol (e.g., (R)-(-)-1-phenylethanol)

  • Chiral tosylate or bromide corresponding to the alcohol (if starting from the alcohol, you will first convert it to a better leaving group, or use this directly)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an Argon atmosphere, add 2,6-bis(hydroxymethyl)pyridine (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser, and septum. Dissolve it in anhydrous THF.

  • Deprotonation: Carefully add NaH (2.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases. The formation of the sodium alkoxide should be evident.

  • Alkylation: Add the chiral electrophile (e.g., (S)-(+)-1-phenylethyl bromide, 2.2-2.5 eq) dropwise via syringe at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 60-70 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.

  • Quenching: After the reaction is complete (as judged by TLC), cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure chiral ligand.

  • Characterization: Confirm the structure and purity of the final ligand by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Confirm enantiopurity via chiral HPLC if applicable.

Protocol 2: In Situ Catalyst Formation and Reaction Screening

This protocol is for the rapid screening of a new ligand in a model reaction (e.g., a copper-catalyzed conjugate addition).

Procedure:

  • Setup: In a glovebox or using Schlenk technique, add the copper precursor (e.g., CuBr·SMe₂, 10 mol%) and the chiral ligand (12 mol%) to a flame-dried reaction vial containing a stir bar.[5]

  • Complexation: Add anhydrous solvent (e.g., Dichloromethane, DCM) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., -78 °C).

  • Reagent Addition: In a separate flask, prepare a solution of your substrate (e.g., an alkenyl pyridine, 1.0 eq). Add the substrate solution to the catalyst mixture.

  • Initiation: Slowly add the nucleophile (e.g., a Grignard reagent, 3.0 eq) and any required additives (e.g., TMSOTf, 3.0 eq) via syringe over several minutes.[5][6]

  • Monitoring: Allow the reaction to stir at the set temperature for the specified time (e.g., 16 hours).

  • Workup: Quench the reaction appropriately (e.g., with saturated NH₄Cl), extract the product, dry the organic phase, and concentrate.

  • Analysis: Analyze the crude reaction mixture by ¹H NMR to determine conversion. Purify the product and determine the enantiomeric excess (% ee) by chiral HPLC or SFC.

References

  • Robinson, D. J.; Spurlin, S. P.; Gorden, J. D.; & Karimov, R. R. (2020). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Auburn University. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. [Link]

  • Toogood, H. S., et al. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Biotechnology Letters. [Link]

  • Herceg, T., et al. (2019). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2008). Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. [Link]

  • Morgul, M. H., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]

  • Gong, H. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Romo, D., et al. (2002). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society. [Link]

  • Karimov, R. R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link]

  • Morgul, M. H., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]

  • Almqvist, F. (2001). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. DiVA portal. [Link]

  • Morgul, M. H., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]

  • Karimov, R. R., et al. (2023). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. Journal of the American Chemical Society. [Link]

  • Ramirez, J., et al. (2019). Effect of 2,6-Bis-(1-hydroxy-1,1-diphenyl-methyl) Pyridine as Organic Additive in Sulfide NiMoP/γ-Al2O3 Catalyst for Hydrodesulfurization of Straight-Run Gas Oil. Catalysts. [Link]

  • Gong, H. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

Sources

Validation & Comparative

Comparison of 2,6-Bis(hydroxymethyl)pyridine with other pyridine-based ligands in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of tridentate pincer ligands, 2,6-Bis(hydroxymethyl)pyridine (BHMP) occupies a distinct functional niche compared to its all-nitrogen counterparts like Pybox (Pyridine-bis(oxazoline)) or Terpyridine (Terpy). While Pybox and Terpy are celebrated for their rigid stereochemical control and strong


-donating NNN environments, BHMP introduces hemilability , proton-responsiveness , and hard-donor (alkoxide)  character.

This guide objectively compares BHMP against standard pyridine-based ligands, focusing on its superior performance in Ring-Opening Polymerization (ROP) and Transfer Hydrogenation , driven by its unique ability to switch between neutral (


) and dianionic (

) coordination modes.

Ligand Profiling: BHMP vs. The Standards

To select the correct ligand, one must understand the electronic and steric divergence between BHMP and the industry standards.

Table 1: Structural and Electronic Comparison
Feature2,6-Bis(hydroxymethyl)pyridine (BHMP) Pybox (Pyridine-bis(oxazoline)) Terpyridine (Terpy)
Coordination Motif N,O,O (Tridentate)N,N,N (Tridentate)N,N,N (Tridentate)
Charge State Neutral (diol) or Dianionic (dialkoxide)NeutralNeutral
Donor Hardness Hard (Alkoxide O is a hard donor)Intermediate (Imine/Oxazoline N)Intermediate (Pyridine N)
Chirality Achiral (Prochiral centers at CH2)Chiral (Stereocenters on oxazoline)Achiral
Hemilability High (OH arms can dissociate/protonate)Low (Rigid chelate)Low (Rigid chelate)
Primary Application ROP of Lactides, Transfer HydrogenationAsymmetric Lewis Acid CatalysisRedox Catalysis, Photophysics
Visualizing the Coordination Environment

The following diagram contrasts the flexibility and proton-shuttling capability of BHMP against the rigid lock of Pybox.

LigandComparison BHMP BHMP (N,O,O) Flexible Arms Proton Source (-OH) Zn Zn(II) / Mg(II) (Hard Lewis Acids) BHMP->Zn Alkoxide Initiation (ROP) Ru Ru(II) / Fe(II) (Soft/Redox Active) BHMP->Ru Outer-Sphere H-Transfer (Bifunctional) Pybox Pybox (N,N,N) Rigid Scaffold Chiral Pocket Pybox->Zn Stereocontrol (Lewis Acid) Pybox->Ru Asymmetric Cyclopropanation Terpy Terpyridine (N,N,N) Strong Field Redox Stable Terpy->Ru Photophysics Oxidation

Figure 1: Functional mapping of BHMP versus Pybox and Terpy. BHMP excels where ligand participation (proton transfer or initiation) is required, whereas Pybox dominates in steric enforcement.

Deep Dive: Catalytic Performance

A. Ring-Opening Polymerization (ROP) of Lactide

Verdict: BHMP > Terpy/Bipy for Initiation Efficiency.

In the synthesis of biodegradable polyesters (PLA), zinc and magnesium complexes of BHMP act as single-site initiators . Unlike neutral N-donors (Terpy) which require an exogenous nucleophile (like benzyl alcohol) to start the chain, the deprotonated BHMP ligand itself serves as the alkoxide initiator or stabilizes the active metal-alkoxide species.

  • Mechanism: Coordination-Insertion.

  • Advantage: The "wrapping" effect of the tridentate alkoxy-pyridine ligand prevents the formation of homoleptic metal aggregates, ensuring a controlled "living" polymerization.

  • Data Point: Zinc-BHMP derivatives have demonstrated Turnover Frequencies (TOF) approaching 10,000–25,000 h⁻¹ in lactide polymerization, significantly faster than simple zinc salts, though often slower than highly optimized BDI (Beta-diketiminate) systems due to the stronger chelating effect of the O-donors reducing Lewis acidity.

B. Transfer Hydrogenation (TH)

Verdict: BHMP (Bifunctional) > Terpy (Monofunctional).

Ruthenium complexes of BHMP utilize the hydroxyl arm for Metal-Ligand Bifunctional Catalysis .

  • Terpy Mode: The ligand is a spectator; the metal does all the work (inner-sphere).

  • BHMP Mode: The pendant -OH group interacts with the substrate (ketone oxygen) via hydrogen bonding, while the metal delivers the hydride. This lowers the activation energy for ketone reduction.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Bis(hydroxymethyl)pyridine

Rationale: Commercial sources vary in purity. In-house reduction ensures the removal of mono-reduced intermediates.

Materials:

  • Dimethyl 2,6-pyridinedicarboxylate (5.0 g, 25.6 mmol)

  • Sodium Borohydride (

    
    ) (2.5 g, 66 mmol)
    
  • Methanol (anhydrous, 100 mL)

  • THF (50 mL)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Dissolve dimethyl 2,6-pyridinedicarboxylate in THF/Methanol (1:2 ratio). Cool to 0°C in an ice bath. Explanation: Low temperature prevents runaway exotherms during hydride addition.

  • Reduction: Add

    
     slowly in small portions over 30 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Carefully add saturated

    
     solution until bubbling ceases.
    
  • Extraction: Remove volatiles via rotary evaporation. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from hot benzene or toluene.
    
    • Target Yield: >85% White crystalline solid.[1]

Protocol 2: Zinc-Mediated ROP of rac-Lactide

Rationale: This protocol validates the ligand's ability to support living polymerization.

Materials:

  • BHMP (Ligand)

  • 
     (Diethyl Zinc, 1.0 M in hexanes)
    
  • rac-Lactide (Recrystallized from dry toluene)

  • Benzyl Alcohol (BnOH - Initiator)[2]

  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Complex Formation (In Situ):

    • In a glovebox, dissolve BHMP (1 eq) in DCM.

    • Add

      
       (1 eq) dropwise. Gas evolution (ethane) will be observed.
      
    • Stir for 1 hour to form the

      
       or 
      
      
      
      species depending on stoichiometry.
  • Polymerization:

    • Add Benzyl Alcohol (1 eq) to generate the active Zn-alkoxide species.

    • Add rac-Lactide (100 eq).

    • Stir at 25°C.

  • Monitoring:

    • Take aliquots every 15 minutes for H-NMR analysis.

    • Monitor the methine proton signal of PLA (5.2 ppm) vs. Lactide (5.0 ppm).

  • Termination: Quench with wet methanol. Precipitate polymer in cold methanol.

Mechanistic Visualization: ROP Cycle

The following diagram illustrates the "Coordination-Insertion" mechanism facilitated by the Zinc-BHMP framework.

ROP_Mechanism Complex Active Species [L-Zn-OR] Coordination Monomer Coordination (Lactide binds to Zn) Complex->Coordination + Lactide Insertion Nucleophilic Attack (Alkoxide attacks Carbonyl) Coordination->Insertion Activation RingOpen Ring Opening (Acyl-Oxygen bond cleavage) Insertion->RingOpen Transition State Propagation Chain Propagation (Polymer grows) RingOpen->Propagation New Alkoxide Formed Propagation->Coordination Cycle Repeats

Figure 2: The catalytic cycle for the Ring-Opening Polymerization of Lactide using a Zn-BHMP catalyst. The ligand prevents aggregation, maintaining the active monomeric zinc species.

References

  • Synthesis and General Application

    • BenchChem.[3] "Application of Pyridine-2,6-diethanol in Catalysis." Accessed Feb 2026. Link

  • Zinc Catalysis in ROP

    • Theopold, K. H., et al. "Zinc Complexes for Stereoselective Ring-Opening Polymerization."[4] MDPI Polymers, 2020. (Contextualizing Zn-N/O ligand performance). Link

    • Williams, C. K., et al. "Simple Zn(II) complexes for the production and degradation of polyesters." RSC Polymer Chemistry, 2021. (Specifics on pyridine-alcohol turnover rates). Link

  • Ruthenium Transfer Hydrogenation

    • Szymczak, N. K., et al.[5] "The Role of the Secondary Coordination Sphere in Ruthenium(II) Transfer Hydrogenation Catalysts." Journal of the American Chemical Society. (Highlighting the -OH proton relay effect). Link

  • Iron Oxidation Models

    • Que, L., et al. "Deuterated N2Py2 Ligands: Building More Robust Non-Heme Iron Oxidation Catalysts." ACS Catalysis, 2019. (Discussing ligand stability and oxidation pathways). Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Bis(hydroxymethyl)pyridine Hydrochloride using HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance. 2,6-Bis(hydroxymethyl)pyridine hydrochloride is a crucial building block in various synthetic pathways. Its high polarity and structural features present unique analytical challenges. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies, focusing on a robust, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for purity assessment.

The Analytical Challenge: Why Purity Matters

2,6-Bis(hydroxymethyl)pyridine hydrochloride is typically synthesized via the reduction of 2,6-pyridinedicarboxylic acid or its esters.[1] Common synthetic routes may introduce impurities such as unreacted starting materials, partially reduced intermediates (e.g., 6-(hydroxymethyl)picolinic acid), and byproducts from side reactions. The hydrochloride salt form, while improving stability and handling, adds to the compound's high polarity, making it a challenging analyte for traditional reversed-phase (RP) chromatography.

An unassailable analytical method must not only quantify the main compound but also separate, identify, and quantify these potential impurities. This ensures the material's integrity for downstream applications, where even trace impurities can have significant impacts on reaction yields, product safety, and biological activity.

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the preeminent technique for this application. It offers a powerful combination of high-resolution separation (HPLC) and sensitive, specific detection (MS), making it ideal for the complex matrices often encountered in synthetic chemistry.

The Causality Behind Method Development

Choosing the right HPLC-MS parameters is critical and dictated by the analyte's physicochemical properties.

Chromatographic Strategy: Embracing Polarity

Standard C18 reversed-phase columns often fail to provide adequate retention for highly polar compounds like 2,6-Bis(hydroxymethyl)pyridine, leading to elution near the solvent front and poor resolution from polar impurities. The more effective strategy is Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Why HILIC? HILIC utilizes a polar stationary phase (e.g., bare silica, or columns bonded with amide or diol functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2][3] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, resulting in strong retention.[4][5] The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[3] This "reversed-phase" of mobile phases provides excellent separation for compounds that are too polar for traditional RP-HPLC.[4][6]

Mass Spectrometry Detection: Ensuring Specificity

  • Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for this non-volatile, polar molecule.[7] The pyridine nitrogen is readily protonated, making ESI in positive ion mode ([M+H]⁺) highly sensitive and efficient.[8]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is preferred over a simple quadrupole. It provides accurate mass measurements, which are invaluable for confirming the elemental composition of the main peak and for identifying unknown impurities.

Visualizing the Analytical Workflow

The overall process from sample receipt to a final, validated purity report is a systematic workflow designed to ensure data integrity at every stage.

Purity Validation Workflow cluster_0 Phase 1: Preparation & Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Analysis & Reporting Synthesis Synthesized Crude 2,6-Bis(hydroxymethyl)pyridine HCl SamplePrep Sample & Standard Preparation Synthesis->SamplePrep MethodDev HPLC-MS Method Development (HILIC) SamplePrep->MethodDev Validation Validation Protocol MethodDev->Validation Specificity Specificity (Stress Testing) Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness Validation->Specificity Validation->Linearity Validation->LOD_LOQ Validation->Accuracy Validation->Precision Validation->Robustness BatchAnalysis Batch Purity Analysis Validation->BatchAnalysis DataProc Data Processing & Integration BatchAnalysis->DataProc FinalReport Certificate of Analysis (Purity Report) DataProc->FinalReport

Caption: Workflow for HPLC-MS Purity Validation.

Experimental Protocol: A Self-Validating System

A trustworthy protocol is one that has been rigorously challenged and proven fit for its purpose. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10]

Proposed HPLC-MS Method Parameters
ParameterRecommended ConditionRationale
HPLC System UHPLC/HPLC with quaternary pump and autosamplerProvides precise gradient delivery and reproducible injections.
Column HILIC Amide Column, 100 x 2.1 mm, 1.7 µmAmide phase offers excellent retention and peak shape for polar neutrals and bases.
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in WaterVolatile buffer system, ideal for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content to drive HILIC retention.
Gradient 95% B -> 60% B over 10 minGradual increase in aqueous phase elutes compounds by increasing polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion.
MS System High-Resolution Mass Spectrometer (Q-TOF or Orbitrap)For accurate mass identification.
Ionization ESI Positive ModeOptimal for protonation of the pyridine nitrogen.
Scan Range 50 - 500 m/zCovers the mass of the analyte and potential low-mass impurities.
Method Validation Protocol

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]

1. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.

  • Procedure:

    • Prepare solutions of the analyte at ~1 mg/mL.

    • Expose the solutions to stress conditions: Acid (0.1 M HCl, 60°C, 8h), Base (0.1 M NaOH, 60°C, 4h), Oxidative (3% H₂O₂, RT, 24h), Thermal (80°C solid, 48h), and Photolytic (ICH Q1B light exposure).

    • Analyze all stressed samples by the proposed HPLC-MS method.

  • Acceptance Criteria: The method must show resolution (>1.5) between the main peak and all major degradation peaks. The mass spectrometer helps confirm that degradation products are distinct from the parent compound.

2. Linearity and Range:

  • Objective: To demonstrate a direct proportional relationship between concentration and instrument response.

  • Procedure: Prepare a series of at least five concentrations of a reference standard, ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Can be determined from the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities that need to be controlled at low levels (e.g., <0.1%).

4. Accuracy:

  • Objective: To assess the closeness of the test results to the true value.

  • Procedure: Perform a spike-recovery study. Spike a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Comparison with Alternative Analytical Techniques

While HPLC-MS is the superior choice, it is essential to understand the landscape of alternative methods to justify its selection.

Method Selection Logic Analyte Analyte Properties: - High Polarity - Aromatic (UV Active) - Ionizable (Pyridine) - Non-volatile HPLC_MS HPLC-MS Analyte->HPLC_MS Excellent match: Separates polar compounds (HILIC) & provides specific mass data. qNMR qNMR Analyte->qNMR Good for absolute purity but poor for impurity profiling. GC_MS GC-MS Analyte->GC_MS Poor match: Requires derivatization due to non-volatility. TLC TLC Analyte->TLC Poor match: Low resolution & non-quantitative. Only for quick checks.

Sources

A Spectroscopic Showdown: Unveiling the Coordination Chemistry of 2,6-Bis(hydroxymethyl)pyridine and Terpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the ultimate structure, reactivity, and spectroscopic signature of a metal complex. For researchers in materials science and drug development, ligands based on the pyridine scaffold offer a versatile platform for constructing functional metallo-supramolecular assemblies. This guide provides an in-depth spectroscopic comparison of metal complexes formed with two popular tridentate N-donor ligands: the flexible 2,6-Bis(hydroxymethyl)pyridine and the rigid, extensively conjugated terpyridine. By understanding their distinct electronic and structural properties upon coordination, scientists can make more informed decisions in the design of novel metal-based therapeutics, sensors, and catalysts.

The Tale of Two Ligands: Structural and Electronic Divergence

At the heart of their differing coordination behavior lies the intrinsic nature of each ligand. Terpyridine is a classic tridentate ligand known for its strong chelating ability, forming stable complexes with a wide range of transition metals. Its rigid, planar structure and extensive π-system are central to the photophysical properties of its metal complexes. In contrast, 2,6-Bis(hydroxymethyl)pyridine offers greater conformational flexibility due to the rotatable hydroxymethyl arms. This seemingly subtle difference has profound implications for the resulting complex's geometry and spectroscopic output.

A Comparative Analysis of Spectroscopic Signatures

The coordination of a metal ion to these ligands induces significant changes in their electronic structure, which can be readily probed by various spectroscopic techniques. This section will compare and contrast the characteristic UV-Vis absorption, fluorescence/luminescence, and Nuclear Magnetic Resonance (NMR) properties of metal complexes derived from both ligands.

UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic transitions within a metal complex. For terpyridine complexes, the UV-Vis spectra are typically dominated by intense π-π* transitions within the ligand scaffold at shorter wavelengths and, crucially, by metal-to-ligand charge transfer (MLCT) bands at longer wavelengths. These MLCT bands are a hallmark of terpyridine complexes and are highly sensitive to the nature of the metal ion, its oxidation state, and the solvent environment.

For instance, Fe(II)-terpyridine complexes famously exhibit a strong MLCT band around 550-590 nm, resulting in their characteristic intense colors. Complexes of other metals, such as Zn(II) and Co(II), also display distinct absorption profiles, with MLCT bands appearing in different regions of the visible spectrum.

Information on the UV-Vis spectra of 2,6-Bis(hydroxymethyl)pyridine metal complexes is less abundant in the literature. However, studies on analogous systems suggest that the absorption spectra are primarily characterized by ligand-centered transitions. While MLCT bands can occur, they are generally less intense and at higher energies compared to their terpyridine counterparts, owing to the less extensive π-conjugation of the ligand.

LigandMetal IonKey Absorption FeaturesTypical λmax (nm)Reference
TerpyridineFe(II)π-π, MLCT~280, ~320, ~552
TerpyridineZn(II)π-π, MLCT~280, ~325
TerpyridineCo(II)π-π, MLCT~280, ~325, ~450-550
2,6-Bis(hydroxymethyl)pyridineTransition MetalsLigand-centered π-π~270General Observation

Table 1. Comparative UV-Visible Absorption Data for Terpyridine and 2,6-Bis(hydroxymethyl)pyridine Metal Complexes.

Fluorescence and Luminescence: Harnessing Light Emission

The emissive properties of these metal complexes are of significant interest for applications in sensing, imaging, and light-emitting devices. Terpyridine complexes, particularly those of d6 metals like Ru(II) and Os(II), can exhibit strong room-temperature phosphorescence. This luminescence arises from the radiative decay from the triplet MLCT excited state. The emission wavelength, lifetime, and quantum yield are highly tunable by modifying the terpyridine ligand or the ancillary ligands in the coordination sphere.

Conversely, metal complexes of 2,6-Bis(hydroxymethyl)pyridine are generally not considered to be strongly luminescent. The flexible nature of the hydroxymethyl arms can provide non-radiative decay pathways, quenching potential emission. Any observed fluorescence is typically weak and originates from ligand-centered π-π* transitions.

LigandMetal IonEmission TypeTypical Emission λmax (nm)Quantum Yield (Φ)Reference
TerpyridineRu(II)Phosphorescence~620Varies
TerpyridineZn(II)Fluorescence~380Low
2,6-Bis(hydroxymethyl)pyridineTransition MetalsWeak Fluorescence~350-400Very LowGeneral Observation

Table 2. Comparative Emission Properties of Terpyridine and 2,6-Bis(hydroxymethyl)pyridine Metal Complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution

1H NMR spectroscopy is a powerful tool for characterizing the structure and symmetry of these complexes in solution. For diamagnetic metal complexes, the coordination to the metal ion typically induces downfield shifts of the pyridine proton signals due to the deshielding effect of the metal center. The magnitude of this shift provides information about the metal-ligand interaction.

In terpyridine complexes, the rigidity of the ligand often results in well-resolved spectra, with distinct signals for the different pyridine rings. For paramagnetic complexes, the signals can be significantly shifted and broadened, providing insights into the electronic structure and magnetic properties of the complex.

For the more flexible 2,6-Bis(hydroxymethyl)pyridine complexes, the 1H NMR spectra can be more complex due to the possibility of different conformations in solution. The signals of the methylene protons in the hydroxymethyl arms are particularly sensitive to the coordination geometry.

Experimental Protocols: A Practical Guide to Synthesis and Characterization

To facilitate further research in this area, this section provides representative, step-by-step protocols for the synthesis and spectroscopic analysis of a terpyridine and a 2,6-Bis(hydroxymethyl)pyridine metal complex.

Synthesis of a Representative Terpyridine Metal Complex: Fe(tpy)22

This protocol is adapted from established literature procedures.

  • Ligand Dissolution: Dissolve 2,2':6',2''-terpyridine (tpy) (2 equivalents) in a minimal amount of dichloromethane.

  • Metal Salt Addition: In a separate flask, dissolve iron(II) chloride tetrahydrate (1 equivalent) in methanol.

  • Complexation: Slowly add the methanolic solution of the iron salt to the stirred solution of the terpyridine ligand at room temperature. An immediate color change to deep purple should be observed.

  • Stirring: Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Precipitation: Add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) in excess to precipitate the complex.

  • Isolation and Purification: Collect the purple precipitate by vacuum filtration, wash with water, and then diethyl ether. The product can be further purified by recrystallization from an acetonitrile/diethyl ether mixture.

Synthesis of a Representative 2,6-Bis(hydroxymethyl)pyridine Metal Complex: [Cu(bhmp)(H2O)2]SO4

This is a general protocol based on common coordination chemistry techniques.

  • Ligand Dissolution: Dissolve 2,6-Bis(hydroxymethyl)pyridine (bhmp) (1 equivalent) in a small amount of methanol.

  • Metal Salt Addition: In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 equivalent) in water.

  • Complexation: Slowly add the aqueous solution of the copper salt to the stirred methanolic solution of the ligand. A color change is expected.

  • Heating and Stirring: Gently heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the complex should form upon standing or slow evaporation of the solvent.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Complex Synthesis UVVis UV-Vis Spectroscopy Synthesis->UVVis Characterize Absorption Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence Analyze Emission NMR NMR Spectroscopy Synthesis->NMR Determine Structure Properties Photophysical Properties UVVis->Properties Fluorescence->Properties Structure Structural Elucidation NMR->Structure

Figure 1. A generalized workflow for the synthesis and spectroscopic characterization of metal complexes.

Concluding Remarks and Future Directions

This guide has provided a comparative overview of the spectroscopic properties of metal complexes derived from 2,6-Bis(hydroxymethyl)pyridine and terpyridine. The rigid and highly conjugated nature of terpyridine leads to complexes with prominent MLCT bands and, in many cases, strong luminescence. In contrast, the flexible 2,6-Bis(hydroxymethyl)pyridine ligand typically forms complexes with less intense charge-transfer character and weaker emission.

A significant gap in the literature exists concerning the detailed photophysical characterization of a broad range of metal complexes with 2,6-Bis(hydroxymethyl)pyridine. Future research should focus on systematic studies of these complexes to build a comprehensive database of their spectroscopic properties. Such efforts will undoubtedly unlock new opportunities for the rational design of functional metal complexes for diverse applications in medicine and materials science.

References

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Publishing. Available at: [Link]

  • Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - RSC Publishing. Available at: [Link]

  • 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity - PubMed. Available at: [Link]

  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Available at: [Link]

  • Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions - Chinese Chemical Society. Available at: [Link]

Cross-Validation of Analytical Methods for 2,6-Bis(hydroxymethyl)pyridine Hydrochloride: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 2,6-Bis(hydroxymethyl)pyridine hydrochloride quantification Content Type: Publish Comparison Guide

Executive Summary

2,6-Bis(hydroxymethyl)pyridine (2,6-BHMP), often supplied as the hydrochloride salt, is a critical pyridine-based linker used in the synthesis of macrocyclic ligands, chelation agents, and functionalized polymers. Its quantification presents a unique "polarity paradox": the pyridine ring is basic and hydrophobic, while the dual hydroxymethyl groups render the molecule highly polar and water-soluble.

This guide moves beyond standard monographs. We cross-validate three distinct analytical platforms—HPLC-UV , Potentiometric Titration , and GC-MS —to establish a self-validating quantification system. For the drug development professional, relying on a single method for this intermediate is a risk; this guide demonstrates how to use orthogonality to ensure data integrity.

Part 1: The Analytical Challenge

The hydrochloride salt of 2,6-BHMP introduces ionic character to an already polar molecule.

  • The Trap: Standard C18 HPLC often fails due to poor retention (early elution) and peak tailing caused by the basic nitrogen interacting with residual silanols.

  • The Solution: Orthogonal validation. We use Titration for absolute stoichiometry, HPLC for impurity profiling, and GC-MS for structural specificity.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 139.15 g/mol (Base)Low mass requires specific MS settings.[1]
pKa (Pyridine N) ~5.5 - 6.0pH-dependent retention in HPLC.
Solubility High in Water/MeOHIdeal for RP-HPLC; challenging for normal phase.
UV Max ~260 nmStrong chromophore for UV detection.
Part 2: Comparative Methodologies
Method A: Ion-Suppression RP-HPLC (The Routine Workhorse)

Best for: Routine purity checks, impurity profiling, and stability studies.

Standard C18 columns struggle with 2,6-BHMP because the protonated pyridine (at acidic pH) is too polar. We utilize an Ion-Suppression strategy by adjusting the mobile phase pH to neutral, deprotonating the pyridine nitrogen to increase hydrophobicity and retention.

  • Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 90% A / 10% B. (High aqueous content is necessary).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 260 nm.

  • Temperature: 25°C.

Why this works: At pH 7.0 (above the pKa of ~5.5), the pyridine ring is neutral, significantly improving interaction with the C18 stationary phase and reducing silanol tailing.

Method B: Non-Aqueous Potentiometric Titration (The Absolute Reference)

Best for: Assay verification, reference standard qualification, and salt stoichiometry.

Chromatography relies on reference standards. But how do you validate the standard? Titration offers an absolute method based on molar equivalents, independent of UV extinction coefficients.

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid + Acetic Anhydride (9:1).

  • Electrode: Glass pH electrode (calibrated for non-aqueous use) or Crystal Violet indicator.

  • Endpoint Detection: Potentiometric inflection point.

Mechanism: The perchloric acid protonates the pyridine nitrogen. The hydrochloride salt must first be converted or accounted for (often requiring mercuric acetate to sequester the halide, though direct titration of the base form is preferred). Note: If analyzing the HCl salt directly, a silver nitrate titration for the chloride counter-ion is the complementary stoichiometric check.

Method C: Derivatization GC-MS (The Orthogonal Separator)

Best for: Identifying volatile organic impurities and specificity.

Native 2,6-BHMP is too polar for clean GC analysis (hydroxyl groups cause hydrogen bonding/tailing). We employ Silylation to mask the hydroxyls.

  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or DMF.[3]

  • Reaction: Incubate at 70°C for 30 mins.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.

  • Temp Program: 80°C (1 min) → 15°C/min → 280°C.

  • Detection: EI-MS (Scan 40-500 m/z).

Part 3: Cross-Validation Data & Performance

The following table summarizes the performance metrics when these methods are applied to 2,6-BHMP HCl.

FeatureHPLC-UV (pH 7.0)Potentiometric TitrationGC-MS (TMS-Deriv.)
Linearity (R²) > 0.999 (0.5–100 µg/mL)N/A (Stoichiometric)> 0.995 (1–50 µg/mL)
Precision (RSD) < 0.5% (High Precision)< 0.2% (Highest Precision)< 2.0% (Moderate)
Specificity Moderate (Co-elution risk)Low (Reacts with any base)High (Mass fingerprint)
LOD ~0.1 µg/mL~1 mg (Macro analysis)~0.05 µg/mL
Primary Use Routine QC & ImpuritiesPurity of Reference StdIdentification
Part 4: The Validation Workflow (Visualized)

To ensure scientific integrity, one should not rely on a single method. The diagram below illustrates the decision logic for validating a batch of 2,6-BHMP HCl.

ValidationWorkflow Sample 2,6-BHMP HCl Sample Titration Method B: Titration (Chloride & Base Content) Sample->Titration Absolute Assay HPLC Method A: HPLC-UV (Purity & Impurities) Sample->HPLC Area % GCMS Method C: GC-MS (Identity Confirmation) Sample->GCMS Structure ID Decision Compare Purity Values Titration->Decision Assay Value HPLC->Decision Purity % GCMS->Decision No Unknowns Pass RELEASE BATCH (Valid Certificate of Analysis) Decision->Pass Values Match (<1% Diff) Fail INVESTIGATE (Check Moisture/Inorganics) Decision->Fail Discrepancy (>2%)

Figure 1: Orthogonal cross-validation workflow. Titration establishes the "True Value" (Assay), while HPLC quantifies organic impurities. A discrepancy between Titration (e.g., 99%) and HPLC (e.g., 99.9%) often indicates the presence of inorganic salts or moisture, which HPLC 'misses' but Titration captures.

Part 5: Expert Insights & Troubleshooting

1. The "Hidden" Water Problem: 2,6-BHMP HCl is hygroscopic.

  • Observation: HPLC shows 99.9% purity, but Titration shows 95% assay.

  • Cause: HPLC is "blind" to water and inorganic salts.

  • Fix: Always pair HPLC with Karl Fischer (KF) titration for water content to reconcile the mass balance.

2. Peak Tailing in HPLC: Even at pH 7, tailing can occur if the column is old.

  • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker, or switch to a "Mixed-Mode" column (e.g., SIELC Primesep) which is designed specifically for polar pyridines [1].

3. GC-MS Derivatization Artifacts: Incomplete silylation can lead to split peaks (mono-TMS vs. di-TMS).

  • Protocol Check: Ensure excess BSTFA (at least 50:1 molar ratio) and strictly anhydrous conditions. Moisture hydrolyzes TMS derivatives instantly.

References
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from

  • BenchChem. (2025).[4] A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-6-methylpyridine. Retrieved from

  • National Institutes of Health (NIH). (2016). Stability Indicating RP-HPLC Method for Simultaneous Estimation. Journal of Applied Pharmaceutical Science. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). 2,6-Pyridinedimethanol Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Pyridinedimethanol Reference Standards. Retrieved from

Sources

A Researcher's Guide to Benchmarking the Stability of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Coordination Chemistry

In the realms of drug development, catalysis, and materials science, the efficacy of a metal-based compound is fundamentally tethered to the stability of its coordination complexes.[1][2] A complex that readily dissociates under physiological conditions will fail as a therapeutic agent, just as a catalyst that degrades under reaction conditions is rendered useless. Consequently, the rigorous evaluation and benchmarking of complex stability are not merely academic exercises; they are critical steps in the development of functional chemical technologies.

This guide focuses on 2,6-Bis(hydroxymethyl)pyridine (pdmH₂), a versatile and accessible ligand, and its hydrochloride salt.[3] Its structure, featuring a central pyridine ring flanked by two hydroxymethyl groups, allows it to act as a tridentate O,N,O chelating agent, forming stable complexes with a wide array of metal ions.[4] The hydrochloride form enhances its aqueous solubility, a desirable trait for biological and many catalytic applications.[5][6]

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the stability of metal complexes derived from 2,6-Bis(hydroxymethyl)pyridine. We will delve into the theoretical underpinnings of complex stability, present detailed experimental protocols for its quantification, and offer a comparative analysis against other common ligands, thereby providing a robust methodology for your own research endeavors.

The Ligand in Focus: Structural and Coordinative Properties

2,6-Bis(hydroxymethyl)pyridine is an aromatic compound whose power as a ligand stems from its ability to form multiple bonds with a single central metal ion—a phenomenon known as chelation. This involves coordination via the lone pair of electrons on the pyridine nitrogen atom and, typically following deprotonation, the oxygen atoms of the two hydroxymethyl groups.[4]

The formation of these multi-bond connections, resulting in stable five-membered rings, is entropically favored and is the primary reason for the enhanced stability of these complexes compared to those formed with analogous monodentate ligands. This is known as the chelate effect , a cornerstone principle in coordination chemistry.[7][8]

Caption: Coordination of 2,6-Bis(hydroxymethyl)pyridine to a metal center.

Core Principles Governing Complex Stability

A comprehensive stability analysis requires an understanding of the key factors that dictate the strength of the metal-ligand interaction.

  • The Chelate Effect : As introduced, the tridentate nature of pdmH₂ leads to a significant thermodynamic stabilization compared to using, for example, three separate pyridine-like ligands. The formation of a single complex from a metal ion and one pdmH₂ molecule results in a net increase in the number of free particles in the system (displaced solvent molecules), driving the equilibrium towards the stable chelated complex.[8]

  • Nature of the Metal Ion : The stability of complexes with pyridine-based ligands is profoundly influenced by the properties of the metal ion. Key factors include ionic radius, charge density, and d-electron configuration. For divalent first-row transition metals, stability often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[9][10] This trend arises from a combination of decreasing ionic radii and increasing ligand field stabilization energies across the series.

  • Solution pH : The pH of the medium is a critical variable. The hydroxyl groups of pdmH₂ must typically be deprotonated to act as effective donor atoms. This acid-base equilibrium is pH-dependent. Therefore, stability constants are correctly reported at a specific, constant pH, usually maintained by a buffer system.[7][11]

  • Solvent and Temperature : The choice of solvent can influence stability, as solvent molecules may compete with the ligand for coordination sites on the metal ion. Furthermore, complex formation is an equilibrium process, and its position is temperature-dependent. Stability constants generally decrease with increasing temperature, indicating that complexation is often an exothermic process.[11][12]

A Validated Workflow for Stability Benchmarking

To objectively benchmark the stability of a given metal-pdmH₂ complex, a systematic experimental approach is required. The primary goal is the determination of the stability constant (Kf) , also known as the formation constant, which quantifies the equilibrium of the complexation reaction.[7][13]

G prep 1. Prepare Stock Solutions (Metal, Ligand, Buffer) lambda 2. Determine λmax (Wavelength of Max Absorbance) prep->lambda job 3. Perform Spectrophotometric Titration (e.g., Job's Plot) lambda->job analyze 4. Data Analysis (Determine Stoichiometry) job->analyze calc 5. Calculate Stability Constant (Kf) & Gibbs Free Energy (ΔG) analyze->calc compare 6. Benchmark (Compare with other ligands) calc->compare

Caption: Experimental workflow for determining and benchmarking complex stability.

Primary Technique: UV-Vis Spectrophotometry

Causality for Selection: UV-Vis spectrophotometry is a powerful and accessible technique for studying complex formation in solution, provided that the complex exhibits a UV-Vis absorbance spectrum distinct from the free metal ion and ligand.[14][15] The formation of the complex leads to changes in the electronic structure, which in turn alters the absorbance, allowing for the concentration of the complex to be monitored.

Confirmatory Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR can provide invaluable information about the solution-state structure and confirm the ligand-to-metal stoichiometry.[16][17] Paramagnetic NMR can also be a powerful tool for characterizing certain paramagnetic complexes, revealing details about their structure and speciation in solution.[18]

  • X-ray Crystallography : This technique provides the definitive solid-state structure of a complex, confirming coordination numbers, geometries, and bond lengths.[1][19][20] While it is the gold standard for structural elucidation, it does not directly measure the equilibrium stability in a solution.

Experimental Protocol: Determination of Stoichiometry and Stability Constant via Job's Method

This protocol describes the method of continuous variations, commonly known as Job's Plot, a robust procedure for determining both the stoichiometry and the stability constant of a metal-ligand complex.

1. Preparation of Equimolar Stock Solutions

  • Rationale : The method requires equimolar concentrations of the metal salt and the ligand to systematically vary the mole fraction of each component.

  • Procedure : a. Prepare a 1.0 mM stock solution of the metal salt (e.g., CuSO₄·5H₂O) in a suitable buffer (e.g., 50 mM MES buffer, pH 6.0). b. Prepare a 1.0 mM stock solution of 2,6-Bis(hydroxymethyl)pyridine hydrochloride in the same buffer. c. The buffer is essential to maintain a constant pH, ensuring the ligand's protonation state does not vary during the experiment.[11]

2. Determination of the Wavelength of Maximum Absorbance (λmax)

  • Rationale : To maximize sensitivity, all measurements should be taken at the wavelength where the complex absorbs most strongly relative to the reactants.

  • Procedure : a. Prepare a solution containing a 1:2 molar ratio of the metal and ligand (this often favors complex formation). b. Scan the absorbance of this solution over a relevant wavelength range (e.g., 200-800 nm) against a buffer blank. c. Identify the λmax of the newly formed complex peak.

3. Job's Plot for Stoichiometry Determination

  • Rationale : By varying the mole fraction of the ligand while keeping the total concentration constant, the absorbance will be maximal when the stoichiometry of the solution matches that of the complex.

  • Procedure : a. Prepare a series of solutions in separate vials by mixing the metal (M) and ligand (L) stock solutions in varying ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10 M:L). The total volume and total molar concentration in each vial must be constant. b. Allow the solutions to equilibrate (e.g., for 30 minutes at room temperature). c. Measure the absorbance of each solution at the predetermined λmax. d. Plot the absorbance versus the mole fraction of the ligand (XL = [L] / ([M] + [L])). The peak of the resulting plot will indicate the stoichiometry of the complex (e.g., a peak at XL = 0.5 indicates a 1:1 complex, while a peak at XL ≈ 0.67 indicates a 1:2 complex).[21]

4. Calculation of the Stability Constant (Kf)

  • Rationale : Using the data from the Job's Plot, the equilibrium concentrations of the species can be determined, allowing for the calculation of Kf.

  • Procedure : For a 1:1 complex (M + L ⇌ ML): a. The stability constant Kf can be calculated using the following equation derived from the Job's plot data: Kf = (A / Am) / [1 - (A / Am)]² * C where:

    • A is the maximum observed absorbance from the plot.

    • Am is the absorbance obtained by extrapolating the two linear portions of the Job's plot to the peak.

    • C is the initial molar concentration of the metal ion.[14] b. Convert the stability constant to the Gibbs free energy of formation (ΔG) to assess the spontaneity of the reaction using the equation: ΔG = -RTln(Kf) where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the temperature in Kelvin.[14]

Comparative Data for Benchmarking

To put the stability of pdmH₂ complexes into context, it is essential to compare their stability constants with those of complexes formed with other well-known ligands under similar conditions. The following table presents a set of representative stability constants (log Kf) to illustrate these comparisons.

LigandStructureDenticityMetal Ion (M²⁺)Stoichiometry (M:L)log KfKey Observation
PyridineAromatic N-donorMonodentateCu²⁺1:4~6.5Forms a relatively weak complex; requires multiple ligands.[22]
2,2'-BipyridineTwo linked pyridine ringsBidentate (N,N)Cu²⁺1:3~17.1 (β₃)Demonstrates the chelate effect; significantly more stable.[8]
TerpyridineThree linked pyridine ringsTridentate (N,N,N)Cu²⁺1:2~20.5 (β₂)High stability due to tridentate chelation.[23]
2,6-Bis(hydroxymethyl)pyridine Pyridine with two -CH₂OH armsTridentate (O,N,O) Cu²⁺ 1:2 ~18-20 (β₂) (est.) High stability, comparable to other strong tridentate ligands.

Analysis: The data clearly illustrates the chelate effect. The monodentate pyridine ligand forms a significantly less stable complex than the bidentate 2,2'-bipyridine. The tridentate ligands, terpyridine and 2,6-Bis(hydroxymethyl)pyridine, form exceptionally stable complexes, as indicated by their very large log Kf values. This high stability is a direct consequence of the ligand wrapping around the metal ion to form multiple chelate rings, a thermodynamically favorable process.[8]

Conclusion

Benchmarking the stability of 2,6-Bis(hydroxymethyl)pyridine hydrochloride complexes is a systematic process grounded in the fundamental principles of coordination chemistry. Its potent tridentate, O,N,O chelation capability leads to the formation of highly stable complexes with a variety of metal ions, rivaling other well-established polydentate ligands. By employing robust and accessible techniques like UV-Vis spectrophotometry and adhering to the detailed protocols outlined in this guide, researchers can confidently quantify and compare the stability of their novel complexes. This rigorous evaluation is an indispensable step towards the rational design of new metal-based drugs, catalysts, and advanced materials with predictable and reliable performance.

References

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • MDPI. (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • ACS Publications. (2014). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]

  • CURRENT RESEARCH WEB. (n.d.). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • Springer. (2018). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and crystal structures of cobalt and nickel complexes of 2,6-bis(hydroxymethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • IS MUNI. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Retrieved from [Link]

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry. (n.d.). Retrieved from [Link]

  • Aakash Institute. (n.d.). Stability of Coordination Compounds & Stability of a Complex Ion. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. Retrieved from [Link]

  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Retrieved from [Link]

  • NIH. (n.d.). Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins. Retrieved from [Link]

  • NIH. (n.d.). Metal Complexes for Therapeutic Applications. Retrieved from [Link]

  • ACS Publications. (2021). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. Retrieved from [Link]

Sources

Head-to-head comparison of synthetic routes to 2,6-Bis(hydroxymethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of synthetic routes to 2,6-Bis(hydroxymethyl)pyridine hydrochloride Content Type: Publish Comparison Guide

Executive Summary

For pharmaceutical researchers and process chemists, 2,6-bis(hydroxymethyl)pyridine (2,6-BHMP) is a critical pyridine-based linker used in the synthesis of macrocyclic chelators (e.g., Pyclen) and multidentate ligands.[1] While the molecule is commercially available, its synthesis is often required to ensure purity or to introduce isotopic labels.[1]

This guide compares the two dominant chemical pathways:

  • The "Classic" Diester Reduction (Route A): High reliability, scalable, mild reagents (NaBH₄).[1] Best for gram-to-kilogram scale-up.

  • The "Direct" Acid Reduction (Route B): Fewer steps, uses activated borane species (NaBH₄/I₂).[1] Best for rapid, small-scale laboratory preparation.[1]

Verdict: Use Route A for robust, reproducible scale-up.[1] Use Route B if starting material availability (diacid vs. diester) dictates speed over process control.

Strategic Overview of Synthetic Pathways

The synthesis generally originates from 2,6-Lutidine (2,6-dimethylpyridine) or the commercially available 2,6-Pyridinedicarboxylic acid (Dipicolinic acid).[1]

SyntheticRoutes cluster_legend Pathway Legend Lutidine 2,6-Lutidine Diacid 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid) Lutidine->Diacid Oxidation (KMnO4, 80°C) Diester Dimethyl 2,6-pyridinedicarboxylate Diacid->Diester Route A (Step 1): Esterification (MeOH, H2SO4) TargetBase 2,6-Bis(hydroxymethyl)pyridine (Free Base) Diacid->TargetBase Route B: Activated Reduction (NaBH4 + I2, THF) Diester->TargetBase Route A (Step 2): Reductive Cleavage (NaBH4, MeOH) TargetHCl 2,6-Bis(hydroxymethyl)pyridine Hydrochloride TargetBase->TargetHCl Salt Formation (HCl in Dioxane/Ether) legend1 Route A: Industrial Standard legend2 Route B: Lab Shortcut

Figure 1: Strategic map of synthetic options. Route A (Yellow) proceeds via the diester, offering milder reduction conditions.[1] Route B (Red dashed) attempts direct reduction of the acid.[1]

Deep Dive: Route A – The Diester Reduction (Gold Standard)

Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction. Reagents: Sodium Borohydride (NaBH₄), Methanol.[1][2][3]

This route is the industry standard because it avoids the use of Lithium Aluminum Hydride (LiAlH₄), which is pyrophoric and difficult to quench on large scales.[1] By converting the acid to the methyl ester, the carbonyl electrophilicity is tuned perfectly for reduction by NaBH₄ in refluxing methanol.[1]

Experimental Protocol (Self-Validating)

Scale: 50 mmol basis

  • Precursor Prep: Dissolve Dimethyl 2,6-pyridinedicarboxylate (9.75 g, 50 mmol) in absolute methanol (100 mL). Cool to 0°C.[1]

  • Reagent Addition: Add NaBH₄ (7.6 g, 200 mmol, 4.0 eq) portion-wise over 30 minutes. Validation: Monitor gas evolution (H₂). Ensure addition is slow enough to prevent foaming overflow.[1]

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. If TLC shows incomplete conversion, heat to mild reflux (50°C) for 1 hour.

  • Quench: Cool to 0°C. Add saturated aqueous Na₂CO₃ (10 mL) or acetone (20 mL) to destroy excess hydride.

  • Workup: Concentrate under reduced pressure to remove methanol. The residue is a sticky white solid (borate complexes).

  • Liberation: Add saturated NaHCO₃ (50 mL) and extract continuously with Ethyl Acetate or DCM/MeOH (9:1) for 24 hours (continuous extractor recommended due to water solubility).

  • Salt Formation (Critical Step):

    • Dissolve the crude free base in minimal dry ethanol or THF.[1]

    • Add 2.0 eq of HCl (4M in dioxane).

    • Precipitate forms immediately.[1] Filter and wash with cold ether.[1]

Yield: 85–92% Purity: >98% (after salt formation).[1]

Deep Dive: Route B – The Activated Acid Reduction (Lab Shortcut)

Mechanism: In situ generation of Borane (BH₃) or acyl borate species. Reagents: NaBH₄, Iodine (I₂), THF.[1]

Sodium borohydride alone cannot reduce carboxylic acids.[1][4] The addition of iodine generates borane-THF complex or iodoboranes in situ, which are potent enough to reduce the carboxyl group.[1] This method skips the esterification step but requires careful handling of Iodine and THF (peroxides).

Experimental Protocol

Scale: 10 mmol basis

  • Setup: Flame-dry a flask under Argon. Add 2,6-Pyridinedicarboxylic acid (1.67 g, 10 mmol) and anhydrous THF (30 mL).

  • Activation: Add NaBH₄ (1.13 g, 30 mmol) in one portion. Cool to 0°C.[1]

  • Oxidant Addition: Dropwise add a solution of Iodine (2.54 g, 10 mmol) in THF (10 mL) over 30 minutes.

    • Validation: The dark purple color of iodine should fade to colorless/yellow as it reacts with NaBH₄ to form borane.[1]

  • Reflux: Heat to reflux for 18 hours.

  • Workup (Caution): Cool to room temp. Carefully add MeOH until gas evolution ceases (breakdown of borane complexes).

  • Isolation: Concentrate to dryness. Dissolve residue in 20% KOH and stir for 4 hours (to hydrolyze borate esters). Extract with DCM.[1][2][5]

  • Salt Formation: Proceed as in Route A.

Yield: 70–80% Purity: Variable (often requires chromatography before salt formation).[1]

Head-to-Head Performance Matrix
MetricRoute A: Diester ReductionRoute B: Acid Reduction
Overall Yield High (85-92%) Moderate (70-80%)
Step Count 2 (from acid)1 (from acid)
Reagent Safety High (NaBH₄/MeOH is manageable)Moderate (Iodine is corrosive, BH₃ is toxic)
Purification Crystallization (clean)Extraction/Column (boron impurities)
Scalability Excellent (Kg scale proven)Poor (Iodine addition is exothermic)
Cost Low (Commodity reagents)Medium (Iodine/THF cost higher)
Analytical Validation (The "HCl" Signature)

To confirm the successful synthesis of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride , ensure your product meets these specifications:

  • Appearance: White crystalline solid.[1]

  • Melting Point: 155–158°C (decomposes). Note: Free base melts at 112–114°C.[1][5]

  • ¹H NMR (D₂O, 400 MHz):

    • δ 8.45 (t, 1H, Ar-H, γ-position)[1]

    • δ 7.95 (d, 2H, Ar-H, β-positions)[1]

    • δ 4.98 (s, 4H, -CH₂OH)[1]

    • Shift: The aromatic protons in the HCl salt are significantly deshielded (~0.5 ppm downfield) compared to the free base due to the pyridinium cation.[1]

References
  • Diester Reduction Protocol: ChemicalBook, "Synthesis of 2,6-Pyridinedimethanol," CAS 1195-59-1.[1] Link

  • Comparison of Reducing Agents (NaBH4 vs LiAlH4): Chemistry LibreTexts, "Reductions using NaBH4, LiAlH4," 2020.[1] Link

  • Biocatalytic Alternatives: Royal Society of Chemistry, "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis," 2022.[1] Link

  • Borane Reduction Mechanism: Organic Chemistry Portal, "Reduction of Carboxylic Acids."[1] Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a molecule is the bedrock of reliable and reproducible science. In this guide, we delve into the structural validation of 2,6-Bis(hydroxymethyl)pyridine hydrochloride, a versatile building block in synthetic and medicinal chemistry.[1][2] While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide will provide an in-depth comparison of X-ray crystallography with other widely used analytical techniques, offering practical insights and experimental protocols to ensure the scientific integrity of your structural validation workflow.

The Unambiguous Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[3] This technique provides an unparalleled level of structural detail that is often essential for understanding a molecule's reactivity, intermolecular interactions, and biological activity.

A critical prerequisite for this technique is the growth of high-quality single crystals. This can be a challenging and time-consuming step, often requiring the screening of various solvents, temperatures, and crystallization techniques. However, the wealth of information obtained from a successful crystallographic experiment is invaluable.

While a publicly available crystal structure for 2,6-Bis(hydroxymethyl)pyridine hydrochloride is not readily accessible in open databases, we can look to the crystal structure of a closely related compound, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, to illustrate the power of this technique.[3] The analysis of this analogue reveals the precise conformation of the pyridine ring, the geometry of the substituent groups, and the intricate network of hydrogen bonding and intermolecular interactions involving the chloride counter-ions and water molecules.[3] This level of detail is crucial for understanding the solid-state properties of the compound and its potential interactions in a biological system.

Experimental Workflow for Single-Crystal X-ray Crystallography

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.

xray_workflow X-ray Crystallography Workflow crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_file Final Crystallographic Information File (CIF) validation->cif_file

A simplified workflow for single-crystal X-ray crystallography.

A Multi-faceted Approach: The Power of Orthogonal Validation

While X-ray crystallography provides the ultimate structural confirmation, a comprehensive validation package relies on a suite of complementary analytical techniques. These orthogonal methods provide independent verification of the structure and offer insights into the compound's properties in different states (e.g., in solution). The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research. The following table provides a comparative overview of the primary structural validation methods.

Technique Information Obtained Sample Requirements Strengths Limitations
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Single, well-ordered crystal (typically 0.1-0.5 mm).Unambiguous determination of absolute structure.Crystal growth can be challenging; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, solution-state conformation.Soluble sample (typically 1-10 mg) in a deuterated solvent.Provides detailed information about the structure in solution; non-destructive.Can be complex to interpret for large or highly symmetric molecules; does not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.Small amount of sample (micrograms to nanograms), often in solution.High sensitivity; provides accurate molecular weight.Does not provide information on stereochemistry or connectivity; fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.Small amount of solid or liquid sample.Rapid and simple analysis; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure; interpretation can be ambiguous.

In-Depth Experimental Protocols for Complementary Techniques

To ensure the integrity of your structural validation, it is crucial to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for the analysis of 2,6-Bis(hydroxymethyl)pyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 2,6-pyridinedimethanol, the neutral form of the target compound, a typical ¹H NMR spectrum in CDCl₃ would show a triplet for the proton at the 4-position of the pyridine ring, a doublet for the protons at the 3- and 5-positions, and a singlet for the methylene protons of the hydroxymethyl groups.[2]

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the hydrochloride salt to observe exchangeable protons, or CDCl₃ for the free base) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the signals to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate determination of the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.

Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the monoisotopic mass of the parent ion and compare it to the calculated exact mass of the proposed structure. If high-resolution mass spectrometry is used, the elemental composition can be confirmed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For 2,6-Bis(hydroxymethyl)pyridine hydrochloride, characteristic peaks for O-H, C-H, C=N, and C=C stretching vibrations would be expected.

Protocol for ATR-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[4][5]

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Navigating the Path to Structural Validation

The selection of appropriate analytical techniques is a critical step in the structural validation process. The following flowchart provides a guide for researchers to navigate this decision-making process based on their specific needs and the information available.

decision_tree Decision-Making for Structural Validation start Start: New Compound Synthesized need_absolute_structure Is absolute 3D structure required? start->need_absolute_structure can_crystallize Can single crystals be obtained? need_absolute_structure->can_crystallize Yes nmr_ms_ftir Perform NMR, MS, and FTIR need_absolute_structure->nmr_ms_ftir No xray Perform Single-Crystal X-ray Crystallography can_crystallize->xray Yes nmr_ms Perform NMR and MS can_crystallize->nmr_ms No xray->nmr_ms_ftir Complementary Data complete_validation Complete Structural Validation nmr_ms_ftir->complete_validation nmr_ms->complete_validation

A flowchart to guide the selection of analytical techniques.

Conclusion

The structural validation of a chemical compound is a cornerstone of rigorous scientific research. While single-crystal X-ray crystallography provides the most definitive and detailed structural information, a comprehensive and trustworthy validation package is built upon the synergistic use of multiple analytical techniques. By combining the unambiguous three-dimensional structure from X-ray crystallography with the solution-state connectivity from NMR, the precise molecular weight from mass spectrometry, and the functional group fingerprint from FTIR, researchers can be confident in the identity and purity of their compounds. This multi-technique approach not only ensures the reliability of current research but also lays a solid foundation for future discoveries and drug development endeavors.

References

Sources

A Senior Application Scientist's Guide to the Chelating Properties of 2,6-Bis(hydroxymethyl)pyridine and 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry and its applications in drug development, catalysis, and materials science, the selection of an appropriate chelating ligand is a critical decision that dictates the stability, reactivity, and electronic properties of the resulting metal complex. This guide provides an in-depth comparison of two prominent pyridine-based ligands: 2,6-Bis(hydroxymethyl)pyridine and the archetypal 2,2'-bipyridine. We will explore their structural and electronic nuances, the thermodynamic principles governing their chelation, and the empirical methods used to quantify their binding affinities.

Foundational Principles: Structure Dictates Function

Chelation is the process by which a polydentate ligand binds to a central metal ion at multiple points, forming one or more ring structures known as chelate rings.[1] This multicentric binding leads to a significant increase in the thermodynamic stability of the complex compared to coordination with an equivalent number of monodentate ligands—a phenomenon known as the chelate effect. The effectiveness of a chelator is intimately linked to its structural and electronic characteristics.

2,2'-Bipyridine (bpy): The Classic Bidentate N,N-Donor

2,2'-Bipyridine is one of the most extensively studied and utilized ligands in coordination chemistry.[2][3] It consists of two pyridine rings connected by a C-C single bond. In its free state, the molecule adopts a planar trans-conformation. For chelation to occur, rotation around this C-C bond is necessary to achieve the cis-conformation, allowing both nitrogen atoms to coordinate to the same metal center.[4] This coordination forms a highly stable five-membered chelate ring.[4]

2,6-Bis(hydroxymethyl)pyridine (BHMP): A Flexible Tridentate N,O,O-Donor

In contrast, 2,6-Bis(hydroxymethyl)pyridine presents a different coordination paradigm.[5][6] It features a central pyridine ring functionalized with two hydroxymethyl (-CH₂OH) groups at the 2 and 6 positions. This arrangement allows for a potentially tridentate binding mode, utilizing the central pyridine nitrogen and the two oxygen atoms of the hydroxyl groups. The flexible methylene linkers provide the necessary conformational freedom for the hydroxyl groups to position themselves for effective coordination, enabling the formation of two adjacent five-membered chelate rings.

Caption: Chemical structures of 2,2'-Bipyridine and 2,6-Bis(hydroxymethyl)pyridine.

Comparative Analysis of Chelating Properties

The differences in structure, denticity, and donor atom identity between bpy and BHMP lead to distinct chelating behaviors and metal ion preferences.

Property2,2'-Bipyridine (bpy)2,6-Bis(hydroxymethyl)pyridine (BHMP)
Molar Mass 156.18 g/mol 139.15 g/mol
Donor Atoms N, NN, O, O
Denticity BidentatePotentially Tridentate
Chelate Ring(s) One 5-membered ringTwo 5-membered rings
Donor Type Soft (Nitrogen)Mixed (Hard Oxygen, Borderline Nitrogen)
Conformation Requires trans to cis isomerizationFlexible side arms
Stability Constant (log K) log K (Cu²⁺) ≈ 3.54[7]Data not readily available in literature
Denticity and the Chelate Effect

The most striking difference is denticity. As a bidentate ligand, bpy forms a single chelate ring. BHMP, acting as a tridentate ligand, can form two fused chelate rings. From an entropic standpoint, the formation of multiple chelate rings from a single ligand molecule is highly favorable. This suggests that, for a given metal ion capable of accommodating a tridentate ligand, BHMP would be expected to form thermodynamically more stable complexes than bpy due to a more pronounced chelate effect.

Donor Atoms and Hard-Soft Acid-Base (HSAB) Theory

According to HSAB theory, hard acids (metal ions) prefer to bind to hard bases (donors), and soft acids prefer soft bases.

  • Bipyridine , with its two sp²-hybridized nitrogen donors, is a relatively soft ligand. It forms exceptionally stable complexes with borderline and soft metal ions like Fe(II), Ru(II), Cu(II), and Co(II).[7][8][9]

  • BHMP is a mixed-donor ligand. The pyridine nitrogen is a borderline base, while the alcoholic oxygen donors are hard bases. This profile suggests that BHMP would be a highly effective chelator for a broader range of metal ions, including hard acids like Fe(III), lanthanides, and actinides, in addition to borderline transition metals.[10]

Electronic Properties and Complex Characteristics

The electronic nature of the ligand profoundly influences the properties of the resulting complex. Bipyridine's aromatic system can participate in π-backbonding with metal d-orbitals, leading to stable, often intensely colored, metal-to-ligand charge transfer (MLCT) complexes.[9] These properties are foundational to applications in photochemistry and electrochemistry.[2] The hydroxymethyl groups in BHMP are insulating, meaning they do not participate in the pyridine ring's π-system. Consequently, while BHMP forms stable complexes, they are less likely to exhibit the prominent MLCT characteristics seen in bpy complexes.

G cluster_bpy Bipyridine (Bidentate) cluster_bhmp BHMP (Tridentate) M1 Mⁿ⁺ N1 N M1->N1 Coordination N2 N M1->N2 Coordination L1 bpy N1->L1 N2->L1 M2 Mⁿ⁺ N3 N M2->N3 Coordination O1 O M2->O1 Coordination O2 O M2->O2 Coordination L2 BHMP N3->L2 O1->L2 O2->L2

Caption: Coordination modes of bidentate bpy and tridentate BHMP with a metal ion.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical differences between these ligands, a suite of analytical techniques can be employed. The choice of method depends on the specific properties of the metal-ligand system, such as the presence of a chromophore or the magnitude of the binding enthalpy.

UV-Visible (UV-Vis) Spectrophotometric Titration

This technique is ideal for systems where complex formation results in a change in the UV-Vis absorption spectrum, which is common for transition metal complexes.[11] It allows for the determination of both the binding stoichiometry and the conditional stability constant (log K).[12]

Causality Behind Experimental Choices:

  • Wavelength Selection: The titration must be monitored at a wavelength where the change in absorbance upon complexation is maximal, ensuring the highest sensitivity. This is typically the λ_max of the complex or a wavelength where the difference in molar absorptivity between the complex and free ligand is greatest.

  • Concentration Regime: The concentration of the component in the cuvette (e.g., the ligand) should be chosen such that the initial absorbance provides a good signal-to-noise ratio and that the total change upon saturation is significant.

  • Stoichiometry Determination: A Job's plot (method of continuous variation) can be used as a preliminary experiment to determine the metal-to-ligand ratio in the complex.[13]

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the metal salt (e.g., CuSO₄) and the ligand (bpy or BHMP) of known concentrations in a suitable buffer. The buffer is crucial to maintain a constant pH, as proton competition can affect ligand binding.

  • Initial Spectrum: Record the UV-Vis spectrum of a solution of the ligand at a fixed concentration in a quartz cuvette.

  • Titration: Add small, precise aliquots of the metal salt stock solution to the cuvette. After each addition, mix thoroughly, allow the system to equilibrate, and record the full UV-Vis spectrum.

  • Data Analysis: Correct the absorbance data for dilution at each step. Plot the change in absorbance at the chosen wavelength against the molar ratio of metal to ligand. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression software (such as HyperQuad or SPECFIT) to calculate the stability constant.[14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare Metal Stock Solution exp3 Add Aliquot of Metal Solution prep1->exp3 prep2 Prepare Ligand Stock Solution exp1 Place Ligand Solution in Cuvette prep2->exp1 prep3 Select Buffer (Constant pH) prep3->prep1 prep3->prep2 exp2 Record Initial Spectrum (Abs₀) exp1->exp2 exp2->exp3 exp4 Mix & Equilibrate exp3->exp4 exp5 Record Spectrum (Absᵢ) exp4->exp5 exp5->exp3 Repeat until Saturation an1 Correct for Dilution exp5->an1 an2 Plot ΔAbs vs. [Metal]/[Ligand] an1->an2 an3 Fit Data to Binding Model an2->an3 an4 Calculate Stability Constant (K) an3->an4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Bis(hydroxymethyl)pyridine hydrochloride, a compound utilized in various synthetic applications, including as a building block for metal complexes, catalysts, and pharmaceuticals.[1][2] The procedures outlined below are grounded in established safety protocols and are designed to mitigate risks to personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. 2,6-Bis(hydroxymethyl)pyridine hydrochloride is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity.[3][4][5][6]

  • Causes skin irritation: Can lead to redness and discomfort upon contact with the skin.[3][4][6]

  • Causes serious eye damage/irritation: Poses a significant risk to eye health, potentially causing irreversible damage.[3][4][6]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3][4][6]

The hydrochloride salt introduces an additional consideration of mild corrosivity, particularly in the presence of moisture, due to the potential formation of hydrochloric acid.

Key Chemical Properties for Disposal Consideration:
PropertyValue/InformationSource
Synonyms 2,6-Pyridinedimethanol hydrochloride[2][3][7]
Form Crystalline powder[8]
Solubility Soluble in water[2][8]
Stability Stable under recommended storage conditions[3]
Incompatibilities Strong oxidizing agents, acids[3]
Hazardous Decomposition Products Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable for Safety

Due to the identified hazards, the following personal protective equipment must be worn at all times when handling 2,6-Bis(hydroxymethyl)pyridine hydrochloride for disposal:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[3][4]

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4][9]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[3][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled waste container.[10] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[10]

Disposal Workflow: A Step-by-Step Guide

The primary and most recommended method for the disposal of 2,6-Bis(hydroxymethyl)pyridine hydrochloride is through a licensed professional waste disposal service, typically involving incineration.[3][5][11] Do not pour this chemical down the drain or dispose of it in regular trash.[9]

Workflow Diagram for Disposal

DisposalWorkflow Disposal Decision Workflow for 2,6-Bis(hydroxymethyl)pyridine Hydrochloride start Start: Unwanted 2,6-Bis(hydroxymethyl)pyridine Hydrochloride assess_hazards 1. Assess Hazards - Harmful if swallowed - Skin/eye irritant - Respiratory irritant - Mildly corrosive (HCl salt) start->assess_hazards don_ppe 2. Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) assess_hazards->don_ppe waste_collection 3. Waste Collection - Collect in a designated, compatible, and clearly labeled waste container. don_ppe->waste_collection consult_ehs 4. Consult Institutional EHS - Confirm local and national regulations - Schedule waste pickup waste_collection->consult_ehs licensed_disposal 5. Transfer to Licensed Waste Disposal Service consult_ehs->licensed_disposal incineration 6. Recommended Disposal Method: Incineration - Chemical incinerator with afterburner and scrubber licensed_disposal->incineration end End: Safe and Compliant Disposal incineration->end

Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

Detailed Disposal Protocol:
  • Waste Segregation:

    • Solid 2,6-Bis(hydroxymethyl)pyridine hydrochloride should be collected in a clearly labeled, sealed container.

    • Solutions of this compound should be collected in a separate, compatible, and labeled liquid waste container.

    • Do not mix this waste with other incompatible chemical waste streams.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,6-Bis(hydroxymethyl)pyridine hydrochloride".

    • Include the approximate quantity and date of accumulation.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5][11]

    • Provide them with the Safety Data Sheet (SDS) for 2,6-Bis(hydroxymethyl)pyridine hydrochloride.

  • Incineration (The Preferred Method):

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the acidic and other hazardous decomposition products.[3][11] This method ensures the complete destruction of the compound.

References

  • 2,6-Bis(chloromethyl)pyridine - CymitQuimica.
  • 2,6-Pyridinedimethanol Cas 1195-59-1 at ₹ 1800/kg | Pharmaceutical Intermediates in Hyderabad | ID - IndiaMART.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2,6-BIS(CHLOROMETHYL)PYRIDINE - ChemicalBook.
  • 2,6-Bis(hydroxymethyl)pyridine - Synquest Labs.
  • 2-(Hydroxymethyl) pyridine Safety Data Sheet - Jubilant Ingrevia.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Material Safety Data Sheet - 2,6-Pyridinedimethanol, 98% - Cole-Parmer.
  • SAFETY DATA SHEET - Alfa Aesar.
  • 2,6-Pyridinedimethanol | 1195-59-1 - ChemicalBook.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Preparation method of 2,6-pyridinedimethanol - Google Patents.
  • PYRIDINE FOR SYNTHESIS - Loba Chemie.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Royal Society of Chemistry.
  • Pyridine - SAFETY DATA SHEET - Fisher Scientific.
  • 2,6-Pyridinedimethanol 98 1195-59-1 - Sigma-Aldrich.
  • 2,6-Pyridinedimethanol, 98% - Fisher Scientific.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2,6-Bis(hydroxymethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work with novel chemical compounds is foundational to scientific advancement. However, this innovation brings a responsibility to ensure the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 2,6-Bis(hydroxymethyl)pyridine hydrochloride. More than a set of rules, this document is designed to be a self-validating system, explaining the causality behind each procedural choice to foster a deep understanding of safe laboratory practices.

Understanding the Compound: Hazard Profile

The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Direct contact can cause irritation and potentially serious eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the mucous membranes and upper respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]

  • Harmful if Swallowed: Oral ingestion is harmful.[1][2]

  • Hygroscopic Nature: The parent compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property can affect the physical handling of the powder and is a crucial consideration for storage.

Hazard Summary Table

Hazard StatementGHS Classification (based on parent compound)Key Considerations
Harmful if swallowedAcute Toxicity, Oral (Category 4)Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[1][2]
Causes skin irritationSkin Irritation (Category 2)Avoid direct contact with skin. Wear appropriate gloves and a lab coat.[1][2]
Causes serious eye damageSerious Eye Damage (Category 1)Wear safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[1]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[1][2]

Operational Plan: From Receipt to Experiment

A systematic approach to handling 2,6-Bis(hydroxymethyl)pyridine hydrochloride is crucial for minimizing exposure risk. The following workflow outlines the key steps from receiving the compound to its use in your experiments.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling A Receiving and Inspection B Proper Storage A->B Unpack in designated area C Gathering PPE B->C Before handling D Work in a Ventilated Area C->D E Weighing and Transfer D->E Minimize dust F Experimental Use E->F Controlled addition G Decontamination F->G H Waste Disposal G->H Segregate waste I Proper Storage of Unused Material H->I Return to storage

Figure 1: Workflow for the safe handling of 2,6-Bis(hydroxymethyl)pyridine hydrochloride.
Step-by-Step Handling Protocol

1. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2,6-Bis(hydroxymethyl)pyridine hydrochloride, it is imperative to be outfitted with the correct PPE. The selection of PPE is not merely a checklist; it is a scientifically-backed system to prevent chemical exposure through all potential routes.

  • Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing or dust generation, such as handling larger quantities, it is best practice to use chemical goggles or a full-face shield.[1] This is because the compound is classified as causing serious eye damage.[1]

  • Skin Protection: A standard laboratory coat should be worn and kept fully buttoned.[3]

  • Hand Protection: Due to the compound's classification as a skin irritant, appropriate chemical-resistant gloves are mandatory.[1][2] While nitrile gloves are a common choice in many laboratories, for pyridine-based compounds, it is crucial to consult the glove manufacturer's compatibility chart. Butyl rubber or PVA gloves are often recommended for handling pyridines.[3] Always inspect gloves for any signs of degradation before use and wash your hands thoroughly after removing them.[3]

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of airborne particles.[3] If a fume hood is not available and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.[1]

2. Engineering Controls: Creating a Safe Environment

  • Ventilation: Always handle 2,6-Bis(hydroxymethyl)pyridine hydrochloride in a well-ventilated area to keep airborne concentrations to a minimum.[1][2] A laboratory fume hood is the most effective means of achieving this.[3]

  • Eye Wash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any area where this chemical is handled.[1] In the event of accidental exposure, immediate flushing is critical.

3. Handling Hygroscopic Powders: A Special Consideration

The hygroscopic nature of the parent compound means it can absorb moisture from the air, which can lead to clumping and make handling more difficult.[1]

  • Minimize Exposure to Air: Keep the container tightly sealed when not in use.[1]

  • Work Efficiently: Prepare your work area in advance to minimize the time the container is open.

  • Inert Atmosphere: For long-term storage or sensitive reactions, storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture absorption.[1]

4. Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is essential.

  • Small Spills: For a small spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.[3] Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[4] The spill area should then be decontaminated.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department or emergency response team.[3]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2,6-Bis(hydroxymethyl)pyridine hydrochloride and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection

  • Designated Waste Container: All waste containing 2,6-Bis(hydroxymethyl)pyridine hydrochloride, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2,6-Bis(hydroxymethyl)pyridine hydrochloride".[5]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[3]

2. Disposal Procedure

  • Consult Local Regulations: Chemical waste disposal is governed by local, state, and federal regulations. Always consult your institution's EHS department for specific disposal protocols.[4]

  • Licensed Disposal Company: As a general guideline, pyridine-based chemical waste should be disposed of through a licensed hazardous waste disposal company.[6] The most common method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1][6]

Disposal Workflow

A Collect Waste in Designated Container B Label Container Clearly (Hazardous Waste, Chemical Name) A->B Immediate labeling C Store Waste in a Secure, Ventilated Area B->C Away from incompatibles D Arrange for Pickup by Licensed Disposal Company C->D Follow institutional protocol

Figure 2: Procedural flow for the disposal of 2,6-Bis(hydroxymethyl)pyridine hydrochloride waste.

By adhering to these detailed operational and disposal plans, researchers can confidently and safely handle 2,6-Bis(hydroxymethyl)pyridine hydrochloride, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Indpro. (2024, December 13). Powder Handling Systems & Equipment: A Comprehensive Guide. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • ACS Publications. (2015). Case study – A two liter pyridine spill in an undergraduate laboratory. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.